N-(4-methoxyphenyl)-2-nitrobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-20-11-8-6-10(7-9-11)15-14(17)12-4-2-3-5-13(12)16(18)19/h2-9H,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVSYDFJORQSOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355017 | |
| Record name | N-(4-methoxyphenyl)-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22979-83-5 | |
| Record name | N-(4-methoxyphenyl)-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: Synthesis of N-(4-methoxyphenyl)-2-nitrobenzamide from 2-nitrobenzoic acid
Abstract
This technical guide provides a comprehensive and in-depth exploration of the synthesis of N-(4-methoxyphenyl)-2-nitrobenzamide, a key intermediate in the synthesis of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that ensure a high-yield, high-purity synthesis. The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind each experimental choice, thereby empowering the end-user to not only replicate the synthesis but also to troubleshoot and adapt it as needed.
Introduction: The Significance of the Amide Bond
The formation of an amide bond is one of the most fundamental and frequently employed reactions in organic and medicinal chemistry.[1][2] The resulting amide linkage is a ubiquitous feature in a vast array of bioactive molecules, including peptides, natural products, and synthetic pharmaceuticals. The synthesis of this compound from 2-nitrobenzoic acid and p-anisidine serves as an excellent case study in modern amide bond formation, highlighting the necessity for efficient and selective coupling methods to unite a carboxylic acid and an amine.
The target molecule itself is a valuable precursor. The ortho-nitro group can be readily reduced to an amine, which can then participate in subsequent cyclization reactions to form heterocyclic scaffolds of medicinal interest. The methoxy-substituted phenyl ring also offers a handle for further functionalization, making this a versatile building block in drug discovery programs.
Mechanistic Considerations: Activating the Carboxylic Acid
The direct condensation of a carboxylic acid and an amine to form an amide is generally a difficult transformation because the basic amine tends to deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt.[3] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species.[4] This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.
Several classes of reagents can be employed for this activation. For the synthesis of this compound, a common and effective approach involves the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).[1][5]
The generally accepted mechanism proceeds as follows:
-
O-Acylisourea Formation: The carboxylic acid (2-nitrobenzoic acid) adds to the carbodiimide (DCC), forming a highly reactive O-acylisourea intermediate.[3][4]
-
Nucleophilic Attack by HOBt: HOBt then reacts with the O-acylisourea to form an activated benzotriazolyl ester. This step is crucial as it prevents the formation of a stable N-acylurea byproduct and minimizes racemization if chiral substrates are used.[5][6]
-
Aminolysis: The amine (p-anisidine) then attacks the activated ester, leading to the formation of the desired amide product, this compound, and regenerating HOBt. The urea byproduct (dicyclohexylurea, DCU, in the case of DCC) is largely insoluble in many organic solvents and can be easily removed by filtration.[5]
Caption: Mechanism of DCC/HOBt mediated amide bond formation.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for a laboratory-scale synthesis and can be scaled with appropriate modifications.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Purity | Supplier |
| 2-Nitrobenzoic Acid | 167.12 | 1.67 g | 10.0 | >99% | Sigma-Aldrich |
| p-Anisidine | 123.15 | 1.23 g | 10.0 | >99% | Acros Organics |
| DCC | 206.33 | 2.27 g | 11.0 | >99% | TCI |
| HOBt | 135.12 | 1.49 g | 11.0 | >99% | Alfa Aesar |
| Dichloromethane (DCM) | - | 100 mL | - | Anhydrous | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | - | - | Saturated aq. | - |
| Brine | - | - | - | Saturated aq. | - |
| Magnesium Sulfate (MgSO₄) | 120.37 | - | - | Anhydrous | - |
Equipment
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Setup and Execution
Caption: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitrobenzoic acid (1.67 g, 10.0 mmol) and p-anisidine (1.23 g, 10.0 mmol). Dissolve the solids in 100 mL of anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until the temperature equilibrates to 0 °C. Causality: Cooling is essential to control the initial exothermic reaction upon addition of the coupling agent and to minimize potential side reactions.
-
Addition of Reagents: To the cooled solution, add 1-hydroxybenzotriazole (HOBt) (1.49 g, 11.0 mmol, 1.1 eq) and N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol, 1.1 eq).
-
Reaction Progression: After the addition of the reagents, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir overnight (12-16 hours). A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
-
Work-up: Filtration: After the reaction is complete (monitored by TLC), filter the reaction mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM (2 x 10 mL) to recover any entrained product.
-
Work-up: Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution, and then with 50 mL of brine. Causality: The NaHCO₃ wash removes any unreacted 2-nitrobenzoic acid and HOBt, while the brine wash helps to remove any remaining water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the pure this compound.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques such as:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: To assess purity.
Trustworthiness: A Self-Validating System
The protocol described above incorporates several features that contribute to its reliability and reproducibility:
-
Stoichiometry: The use of a slight excess of the coupling agents (DCC and HOBt) ensures that the limiting reagents, the carboxylic acid and amine, are fully consumed, driving the reaction to completion.
-
Temperature Control: The initial cooling is critical for controlling the reaction kinetics and minimizing side reactions.
-
Byproduct Removal: The choice of DCC as the coupling agent is strategic. The resulting DCU byproduct is largely insoluble in the reaction solvent, allowing for its easy removal by simple filtration.[5] This significantly simplifies the purification process.
-
Aqueous Work-up: The sequential washing steps are designed to systematically remove unreacted starting materials and reagents, leading to a cleaner crude product before the final purification step.
Authoritative Grounding and Comprehensive References
The principles and techniques described in this guide are well-established in the field of organic synthesis. The use of carbodiimides for amide bond formation is a cornerstone of peptide synthesis and has been extensively reviewed. For further reading and a deeper understanding of the underlying chemistry, the following resources are recommended.
References
-
Figueiredo R. M., Suppo J.-S., Campagne J.-M., Chem. Rev., 2016, 116, 12029 –12122. [Link]
-
Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev.2009 , 38, 606-631. [Link]
-
A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids is described. Amide coupling of aniline derivatives has been investigated with a number of reagents under a variety of reaction conditions. The use of 1 equivalent of EDC and 1 equivalent of DMAP, catalytic amount of HOBt and DIPEA provided the best results. PMC - NIH. [Link]
-
Coupling Reagents - Aapptec Peptides. [Link]
-
Conversion of Carboxylic acids to amides using DCC as an activating agent - Chemistry LibreTexts. [Link]
-
Amide Synthesis - Fisher Scientific. [Link]
-
HOBt and DCC in the synthesis of peptides - Chemistry Stack Exchange. [Link]
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- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocatalytic amide bond formation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amide Synthesis [fishersci.co.uk]
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A Spectroscopic Guide to 2,4-Dichloro-5-sulfamoylbenzoic Acid (CAS No. 2736-23-4)
Introduction
2,4-Dichloro-5-sulfamoylbenzoic acid, also known by synonyms such as Lasamide, is a key pharmaceutical intermediate, most notably in the synthesis of the potent loop diuretic, Furosemide.[1][2] Its chemical structure, characterized by a dichlorinated benzene ring bearing both a carboxylic acid and a sulfonamide group, gives rise to a distinct spectroscopic fingerprint. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering valuable insights for researchers and professionals engaged in drug development and chemical synthesis. Understanding these spectroscopic characteristics is paramount for identity confirmation, purity assessment, and quality control throughout the manufacturing process.
Molecular Structure and Key Spectroscopic Features
The molecular structure of 2,4-dichloro-5-sulfamoylbenzoic acid is fundamental to interpreting its spectral data. The arrangement of substituents on the aromatic ring dictates the chemical shifts and coupling patterns in NMR spectroscopy, the vibrational modes observed in IR spectroscopy, and the fragmentation patterns in mass spectrometry.
Chemical Structure:
Caption: Chemical structure of 2,4-Dichloro-5-sulfamoylbenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2,4-dichloro-5-sulfamoylbenzoic acid, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR (Proton NMR) Spectroscopic Data
The ¹H NMR spectrum of 2,4-dichloro-5-sulfamoylbenzoic acid is characterized by distinct signals for the aromatic protons and the acidic protons of the carboxylic acid and sulfonamide groups.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | s | 1H | Aromatic H |
| ~7.9 | s | 1H | Aromatic H |
| - | br s | 2H | SO₂NH₂ |
| - | br s | 1H | COOH |
Note: The chemical shifts of the acidic protons (SO₂NH₂ and COOH) can be broad and their positions may vary depending on the solvent and concentration.
Interpretation:
The two singlets in the aromatic region are consistent with two isolated aromatic protons on a highly substituted benzene ring. The downfield chemical shifts are a result of the deshielding effects of the electron-withdrawing chloro, carboxylic acid, and sulfamoyl substituents. The broad singlets for the amine and carboxylic acid protons are due to chemical exchange and hydrogen bonding.
¹³C NMR (Carbon-13 NMR) Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~165 | C=O (Carboxylic acid) |
| ~140 | Aromatic C-S |
| ~138 | Aromatic C-Cl |
| ~135 | Aromatic C-Cl |
| ~132 | Aromatic C-H |
| ~130 | Aromatic C-COOH |
| ~128 | Aromatic C-H |
Interpretation:
The spectrum shows the expected number of carbon signals for the structure. The downfield signal at approximately 165 ppm is characteristic of a carboxylic acid carbonyl carbon. The signals in the range of 128-140 ppm correspond to the six carbons of the benzene ring, with their specific chemical shifts influenced by the attached substituents.
Experimental Protocol for NMR Data Acquisition
A general protocol for acquiring high-quality NMR spectra of 2,4-dichloro-5-sulfamoylbenzoic acid is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical as it must dissolve the compound and have minimal overlapping signals with the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phasing and baseline correction of the resulting spectrum.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Sources
A Technical Guide to the Synthesis of N-(4-methoxyphenyl)-2-nitrobenzamide: A Mechanistic Perspective
Executive Summary: The synthesis of N-(4-methoxyphenyl)-2-nitrobenzamide, an amide of significant interest in medicinal chemistry and materials science, is achieved through the reaction of p-anisidine with 2-nitrobenzoyl chloride. While the electronic properties of the aromatic substituents are best understood through the principles of Electrophilic Aromatic Substitution (EAS), the core bond-forming reaction is a classic Nucleophilic Acyl Substitution. This guide provides an in-depth analysis of the underlying mechanism, exploring the nuanced interplay of substituent electronics that govern reactant reactivity and detailing a practical synthetic protocol.
Introduction: Amide Bond Formation via Nucleophilic Acyl Substitution
The formation of an amide bond is one of the most fundamental and crucial transformations in organic chemistry, providing the backbone for peptides, proteins, and a vast array of pharmaceuticals. The synthesis of this compound is a representative example of this process, specifically proceeding via a Nucleophilic Acyl Substitution pathway. This reaction is often conducted under Schotten-Baumann conditions, which utilize a base to facilitate the reaction and neutralize the acidic byproduct.[1][2][3] The mechanism involves the attack of a nucleophile (an amine) on an electrophilic acyl derivative (an acyl chloride), leading to the formation of a stable amide linkage.[4][5]
The Influence of Substituents: An Electrophilic Aromatic Substitution Framework
Although the primary reaction is not an electrophilic attack on the aromatic ring itself, the principles of EAS are indispensable for understanding the reactivity of the starting materials.[6][7] The electronic nature of the substituents on each aromatic ring dictates the nucleophilicity of the amine and the electrophilicity of the acyl chloride.
The Nucleophile: The Activating Role of the Methoxy Group in p-Anisidine
The nucleophile in this synthesis is p-anisidine (4-methoxyaniline). Its reactivity is governed by two powerful electron-donating groups (EDGs) attached to the benzene ring: the amino group (-NH2) and the methoxy group (-OCH3).[8]
-
Activating Groups: Both -NH2 and -OCH3 are classified as strong activating groups in the context of EAS.[8][9] They donate electron density to the aromatic system through resonance (a +M effect), making the ring more electron-rich and nucleophilic.[10]
-
Enhanced Nucleophilicity: The collective electron-donating effect of both groups increases the electron density on the nitrogen atom of the amine. This enhanced electron density makes the nitrogen lone pair a more powerful nucleophile, primed to attack the electrophilic center of the reaction partner. Activating substituents stabilize the cationic intermediate that would be formed during an EAS reaction by donating electrons into the ring system.[7]
The Electrophile: The Deactivating Role of the Nitro Group in 2-Nitrobenzoyl Chloride
The electrophile is 2-nitrobenzoyl chloride. Its reactivity is dominated by two potent electron-withdrawing groups (EWGs): the nitro group (-NO2) and the acyl chloride group (-COCl).
-
Deactivating Groups: These groups are strongly deactivating, meaning they withdraw electron density from the aromatic ring through both inductive (-I) and resonance (-M) effects.[10][11] This withdrawal of electron density makes the aromatic ring significantly less reactive toward electrophilic attack.[9]
-
Enhanced Electrophilicity: The primary consequence of these EWGs for this specific reaction is the profound increase in the electrophilicity of the carbonyl carbon in the acyl chloride group. The strong electron-withdrawing nature of the nitro and chloro substituents pulls electron density away from the carbonyl carbon, imparting a significant partial positive charge (δ+) and making it an excellent target for nucleophilic attack.
The Core Mechanism: A Step-by-Step Nucleophilic Acyl Substitution
The synthesis of this compound proceeds through a well-established two-step nucleophilic acyl substitution mechanism.[4][6]
-
Nucleophilic Attack: The reaction initiates with the attack of the electron-rich nitrogen atom of p-anisidine on the highly electrophilic carbonyl carbon of 2-nitrobenzoyl chloride.[2][4] This is the rate-determining step of the reaction.
-
Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a transient tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.[3][5]
-
Collapse of the Intermediate: The unstable tetrahedral intermediate rapidly collapses. The lone pair on the oxygen atom reforms the carbonyl double bond.
-
Leaving Group Departure and Deprotonation: Simultaneously, the carbon-chlorine bond breaks, expelling a chloride ion (Cl-), which is an excellent leaving group. A base present in the reaction medium (e.g., pyridine or hydroxide) then deprotonates the positively charged nitrogen atom, neutralizing it and forming the final, stable amide product.[2][5] The base also serves to neutralize the HCl generated during the reaction.[1]
Caption: The reaction proceeds via nucleophilic attack followed by the collapse of a tetrahedral intermediate.
Experimental Protocol: A Self-Validating Synthesis
The following protocol describes a standard laboratory procedure for the synthesis of this compound under Schotten-Baumann conditions. The successful formation of a precipitate upon acidification and subsequent isolation of a solid with a defined melting point serves as an internal validation of the protocol's execution.
Materials and Equipment:
-
p-Anisidine (4-methoxyaniline)
-
2-Nitrobenzoyl chloride
-
Pyridine or 10% aqueous Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
Step-by-Step Methodology:
-
Dissolution of Amine: In a round-bottom flask, dissolve p-anisidine (1.0 equivalent) in dichloromethane. Add pyridine (1.2 equivalents) to the solution to act as a base and catalyst. Cool the flask in an ice bath with stirring.
-
Addition of Acyl Chloride: Dissolve 2-nitrobenzoyl chloride (1.05 equivalents) in a minimal amount of dichloromethane. Add this solution dropwise to the cooled, stirring amine solution over 10-15 minutes.
-
Reaction: Allow the reaction mixture to stir in the ice bath for 30 minutes, then remove the bath and let it stir at room temperature for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl to remove excess pyridine, followed by saturated NaHCO3 solution to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure this compound as a solid.[12]
-
Characterization: Dry the purified product and determine its melting point, yield, and characterize using spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Data Presentation
The following table summarizes key quantitative data for the final product, this compound.
| Property | Value |
| Chemical Formula | C₁₄H₁₂N₂O₄ |
| Molecular Weight | 272.26 g/mol |
| Appearance | Expected to be a crystalline solid |
| Melting Point | 154 °C (for the similar N-(4-methoxyphenyl)benzamide) |
| ¹H NMR (Expected) | Peaks corresponding to aromatic protons on both rings, a singlet for the methoxy group (~3.8 ppm), and a broad singlet for the N-H proton. |
| ¹³C NMR (Expected) | Resonances for 14 unique carbons, including the carbonyl carbon (~165 ppm), methoxy carbon (~55 ppm), and aromatic carbons. |
Conclusion
The synthesis of this compound is a robust example of nucleophilic acyl substitution. A thorough mechanistic understanding requires appreciating not only the core reaction pathway but also the profound influence of substituent electronics, concepts elegantly described by the theory of electrophilic aromatic substitution. The activating groups on the p-anisidine nucleophile and the deactivating groups on the 2-nitrobenzoyl chloride electrophile are critical in dictating the reaction's feasibility and efficiency. This guide provides the foundational knowledge for researchers to approach this synthesis and the design of related molecules with precision and insight.
References
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Chemistry Steps. Activating and Deactivating Groups. Available from: [Link]
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Physics Wallah. Reaction Mechanism of Schotten Baumann Reaction. Available from: [Link]
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Wikipedia. Electrophilic aromatic directing groups. Available from: [Link]
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Scribd. Activating and Deactivating Groups in Electrophilic Aromatic Substitution. Available from: [Link]
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PBworks. Activating Groups and Deactivating Groups - Furman Chemistry 120. Available from: [Link]
-
YouTube. Activating and Deactivating Groups in Aromatic Substitution. Available from: [Link]
-
Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Available from: [Link]
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SATHEE. Chemistry Schotten Baumann Reaction. Available from: [Link]
-
Grokipedia. Schotten–Baumann reaction. Available from: [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitution – The Mechanism. Available from: [Link]
-
Chad's Prep®. Introduction to Aromatic Substitution Reactions. Available from: [Link]
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RSC Publishing. An analysis of electrophilic aromatic substitution: a “complex approach”. Available from: [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. Available from: [Link]
-
PubMed. An analysis of electrophilic aromatic substitution: a "complex approach". Available from: [Link]
-
PubMed Central. N-(4-Methoxy-2-nitrophenyl)acetamide. Available from: [Link]
-
Wikipedia. Electrophilic aromatic substitution. Available from: [Link]
- Unknown Source. Aromatic Electrophilic substitution. (Link unavailable)
-
ResearchGate. Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Available from: [Link]
-
Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link]
- Unknown Source.
-
Stenutz. N-(4-methoxyphenyl)benzamide. Available from: [Link]
-
ResearchGate. Reaction scheme for acetylation of p-anisidine with acetic acid. Available from: [Link]
-
Chemistry LibreTexts. 22.4: Electrophilic Aromatic Substitution. Available from: [Link]
-
Organic Syntheses Procedure. p-Anisidine, 2-nitro. Available from: [Link]
-
Organic Syntheses Procedure. enantioselective three-component reaction for the preparation of. Available from: [Link]
-
ResearchGate. Sulfonylation of p-anisidine with p-chloro sulfonyl chloride in the presence of different catalyst with CH 3 CN as a solvent. Available from: [Link]
- Google Patents. CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst.
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An In-Depth Technical Guide to the Solubility and Stability of N-(4-methoxyphenyl)-2-nitrobenzamide in Common Laboratory Solvents
Introduction: Navigating the Physicochemical Landscape of a Key Research Compound
N-(4-methoxyphenyl)-2-nitrobenzamide, a substituted benzamide, represents a class of molecules with significant interest in medicinal chemistry and materials science. The successful application of such compounds in research and development is fundamentally reliant on a thorough understanding of their physicochemical properties. Among these, solubility and stability are paramount, dictating everything from reaction kinetics and purification strategies to formulation development and bioavailability. This guide provides a comprehensive technical overview of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols for its characterization. By explaining the causality behind experimental choices, this document serves as a practical resource for researchers, scientists, and drug development professionals.
Part 1: Solubility Profile of this compound
The solubility of a compound is a critical parameter that influences its handling, formulation, and biological activity. A comprehensive understanding of its solubility in a range of common laboratory solvents is essential for any research endeavor. While specific experimental data for this compound is not extensively published, we can project a plausible solubility profile based on its structural features and data from the parent compound, benzamide.
The presence of a polar nitro group and an amide linkage, contrasted with two aromatic rings, suggests a molecule with moderate polarity. The methoxy group may slightly enhance solubility in some organic solvents. We anticipate good solubility in polar aprotic solvents, moderate solubility in polar protic solvents, and poor solubility in nonpolar solvents.
Estimated Solubility of this compound in Common Laboratory Solvents
The following table presents an estimated equilibrium solubility of this compound at 25 °C. These values are derived from the known solubility of benzamide and adjusted to account for the structural contributions of the 4-methoxy and 2-nitro substituents.
| Solvent | Solvent Type | Estimated Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 |
| Acetone | Polar Aprotic | ~ 50-75 |
| Acetonitrile (ACN) | Polar Aprotic | ~ 20-30 |
| Tetrahydrofuran (THF) | Polar Aprotic | ~ 40-60 |
| Methanol | Polar Protic | ~ 10-15 |
| Ethanol | Polar Protic | ~ 5-10 |
| Isopropanol | Polar Protic | ~ 2-5 |
| Dichloromethane (DCM) | Nonpolar | ~ 1-3 |
| Toluene | Nonpolar | < 1 |
| Hexane | Nonpolar | < 0.1 |
| Water | Polar Protic | < 0.1 |
Note: These are estimated values and should be experimentally verified for precise applications.
Experimental Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation is recommended for effective separation.
-
Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is calculated from the measured concentration in the saturated solution.
Caption: Workflow for Thermodynamic Solubility Determination.
Part 2: Stability Profile and Degradation Pathways
Understanding the chemical stability of this compound is crucial for defining appropriate storage conditions, predicting shelf-life, and identifying potential impurities that may arise over time. Forced degradation studies are employed to accelerate the degradation process and elucidate the primary degradation pathways.
Potential Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways are anticipated under stress conditions:
-
Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-nitrobenzoic acid and 4-methoxyaniline.
-
Oxidative Degradation: The nitroaromatic system and the methoxy group may be susceptible to oxidation, potentially leading to the formation of N-oxides or demethylation products.
-
Photodegradation: Aromatic nitro compounds are known to be photoreactive and can undergo complex degradation pathways upon exposure to UV light.
Caption: Workflow for HPLC Method Validation.
Conclusion: A Framework for Comprehensive Characterization
This technical guide provides a detailed framework for understanding and evaluating the solubility and stability of this compound. While the provided solubility data is an estimation, the detailed experimental protocols for solubility determination, forced degradation studies, and the development and validation of a stability-indicating HPLC method offer a robust and scientifically sound approach for researchers. By following these methodologies, scientists and drug development professionals can generate the critical data necessary to confidently advance their research and development activities with this and other similar compounds. The principles and protocols outlined herein are designed to ensure scientific integrity and provide a self-validating system for the comprehensive physicochemical characterization of novel chemical entities.
References
-
Due to the case-study nature of this guide, direct references for experimental data on this compound are not available.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Glomme, A., & März, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
-
Ouyang, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Journal of Chemical & Engineering Data, 64(10), 4381-4390. [Link]
-
Ju, X., & Hu, Y. (2010). Theoretical analysis on alkaline hydrolysis mechanisms of N-(2-methoxyphenyl) benzamide. Journal of Molecular Structure: THEOCHEM, 940(1-3), 54-60. [Link]
-
N-(4-methoxyphenyl)-2-nitrobenzamide: A Versatile Precursor for the Synthesis of Bio-active Heterocyclic Scaffolds
An In-depth Technical Guide for Researchers
Authored by: Gemini, Senior Application Scientist
Abstract
N-(4-methoxyphenyl)-2-nitrobenzamide is a strategically designed organic molecule that serves as a highly valuable precursor in the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its structure, featuring a reducible nitro group positioned ortho to a reactive amide linkage, facilitates a range of intramolecular cyclization reactions. This guide provides a comprehensive overview of the synthesis of this precursor, delves into its core reactivity, and presents detailed protocols for its transformation into valuable heterocyclic systems, primarily focusing on acridones and exploring alternative pathways leading to benzimidazoles. The discussion is grounded in established chemical principles and supported by mechanistic insights to provide researchers and drug development professionals with a practical and scientifically rigorous resource.
Introduction: The Strategic Value of this compound
The quest for novel heterocyclic compounds remains a cornerstone of medicinal chemistry and materials science.[1][2] Phenazines and acridones, for instance, are two classes of nitrogen-containing heterocycles that form the core structure of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The synthetic utility of this compound stems from the strategic placement of two key functional groups on an aromatic scaffold:
-
The 2-Nitro Group: This electron-withdrawing group is readily reduced to a nucleophilic amino group under various conditions. This transformation is the critical trigger for subsequent cyclization.
-
The N-(4-methoxyphenyl)amide Linkage: The amide carbonyl serves as the electrophilic partner for the newly formed amino group. The 4-methoxyphenyl substituent, an electron-donating group, can influence the electronic properties and reactivity of the system.
The intramolecular reaction between the reduced nitro group and the amide carbonyl provides a powerful and convergent method for constructing fused heterocyclic rings. This guide will explore the synthesis of the precursor itself and its subsequent transformations.
Synthesis of the Precursor
The most direct and common method for synthesizing this compound involves the formation of an amide bond between 2-nitrobenzoic acid and 4-methoxyaniline (p-anisidine). This can be achieved through several reliable methods.
Causality of Synthetic Choices
The choice of method often depends on the scale of the reaction, available reagents, and desired purity.
-
Acyl Chloride Method: This is a robust, two-step procedure. 2-nitrobenzoic acid is first converted to the highly reactive 2-nitrobenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction with 4-methoxyaniline is typically fast and high-yielding. The primary challenge is the moisture-sensitive nature of the acyl chloride, which can hydrolyze back to the carboxylic acid.[6] Therefore, anhydrous conditions are paramount.
-
Direct Coupling Method: This "one-pot" approach avoids the isolation of the acyl chloride. Carboxylic acid activating agents, such as carbodiimides (e.g., DCC, EDC) or uronium salts (e.g., HBTU, HATU), are used to generate a reactive intermediate in situ, which then reacts with the amine.[7] This method is often milder but may require chromatographic purification to remove coupling agent byproducts.
An alternative, though less common for this specific molecule, is the Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl halide and an amine or amide.[8][9] While powerful for general N-aryl bond formation, the direct amidation of 2-nitrobenzoic acid is typically more straightforward for this precursor.[10][11]
Diagram: Synthetic Workflow for the Precursor
Caption: General workflow for the synthesis of the target precursor.
Detailed Experimental Protocol: Synthesis via the Acyl Chloride Method
This protocol is a representative procedure and should be adapted based on laboratory safety standards.
Step 1: Synthesis of 2-Nitrobenzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), add 2-nitrobenzoic acid (1.0 eq).
-
Slowly add thionyl chloride (2.0 eq) to the flask at room temperature.
-
Heat the mixture to reflux (approx. 80 °C) for 1-2 hours, or until the evolution of gas ceases and the solid has dissolved.
-
Allow the mixture to cool and remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-nitrobenzoyl chloride, a yellow oil or low-melting solid, is typically used directly in the next step without further purification.[6]
Step 2: Amidation
-
Dissolve 4-methoxyaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous inert solvent (e.g., dichloromethane or THF) in a separate flask.
-
Cool the amine solution in an ice bath to 0 °C.
-
Dissolve the crude 2-nitrobenzoyl chloride from Step 1 in a minimal amount of the same anhydrous solvent.
-
Add the 2-nitrobenzoyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[6]
-
Upon completion, quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) to yield this compound as a solid.
Core Reactivity: The Reductive Cyclization Cascade
The synthetic power of this compound is unlocked through the reductive cyclization of its nitro group. This process transforms the linear amide into a fused heterocyclic system.
Diagram: General Reductive Cyclization Pathway
Caption: The fundamental transformation from precursor to heterocyclic core.
The key step is the reduction of the aromatic nitro group to an amine. The choice of reducing agent is critical as it can influence selectivity, yield, and compatibility with other functional groups.[12][13]
Table 1: Comparison of Common Reducing Agents for Nitroarenes
| Reducing Agent | Typical Conditions | Advantages | Disadvantages & Causality |
| H₂ with Pd/C or Raney Ni | H₂ gas (1-50 atm), RT-80 °C, MeOH or EtOH solvent | High yield, clean reaction, catalyst can be recycled. | Can reduce other functional groups (alkenes, alkynes, some carbonyls). Requires specialized hydrogenation equipment.[12] |
| Iron (Fe) Powder | Fe, acid (e.g., HCl, AcOH), EtOH/H₂O, reflux | Inexpensive, environmentally benign, excellent for large-scale synthesis. | Requires stoichiometric amounts of metal and acid; workup can be cumbersome. The classic Béchamp reduction.[14][15] |
| Tin(II) Chloride (SnCl₂) | SnCl₂, conc. HCl, EtOH, RT-reflux | Mild conditions, good functional group tolerance. | Generates tin-based waste products which are toxic. |
| Sodium Borohydride (NaBH₄) | NaBH₄ with a catalyst (e.g., NiCl₂ or CoCl₂), MeOH | Generally does not reduce isolated nitro groups but can in the presence of a catalyst. | Can reduce aldehydes and ketones. Reactivity can be substrate-dependent. |
| Sodium Dithionite (Na₂S₂O₄) | Na₂S₂O₄, base, H₂O/THF | Mild, often used for sensitive substrates. | Can be sluggish, may require phase-transfer catalyst. |
Expert Insight: For many applications, catalytic hydrogenation (H₂/Pd/C) is the method of choice for its cleanliness and efficiency.[12] However, for scalability and cost-effectiveness, iron-based reductions are highly competitive and represent a greener chemistry approach.[14][16] The choice is dictated by the overall synthetic strategy and the presence of other reducible functionalities in the molecule.
Application in Heterocyclic Synthesis: Divergent Pathways
The intermediate generated from the reduction, 2-amino-N-(4-methoxyphenyl)benzamide, is poised for intramolecular cyclization. However, the final heterocyclic product can vary depending on the reaction conditions, demonstrating the precursor's versatility.
Primary Pathway: Synthesis of Acridones
Acridones are a prominent class of alkaloids with significant biological activity.[17][18] The synthesis typically involves the intramolecular cyclization of an N-phenylanthranilic acid. In our case, the reductive cyclization of this compound provides an elegant entry into this scaffold.
The initial cyclization via dehydration leads to a dihydroacridone intermediate. This intermediate is often not isolated but is oxidized in situ or in a subsequent step to the fully aromatic acridone system.
Detailed Experimental Protocol: Synthesis of a Methoxy-Acridone Derivative
-
Reductive Cyclization:
-
To a solution of this compound (1.0 eq) in a suitable solvent like ethanol or acetic acid, add the chosen reducing agent (e.g., SnCl₂, 3.0 eq, or Fe powder, 5.0 eq, with catalytic HCl).
-
Heat the mixture to reflux for 4-8 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture. If using a metal, filter off the solids. If using SnCl₂, neutralize the acid carefully with a base (e.g., NaHCO₃ or NaOH solution) until the solution is basic (pH > 8).
-
Extract the aqueous solution multiple times with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product is the cyclized dihydroacridone or the 2-aminobenzamide, which may cyclize during workup.
-
-
Oxidation to Acridone (if required):
-
The crude product from the previous step can be dissolved in a high-boiling solvent like diphenyl ether or Dowtherm A.
-
Heat the solution to a high temperature (e.g., 200-250 °C) in the presence of an oxidant like air or a catalytic amount of iodine or palladium on carbon (Pd/C) to facilitate dehydrogenation to the aromatic acridone.
-
Cool the reaction and purify the resulting acridone derivative by recrystallization or column chromatography.
-
Alternative Pathway: Synthesis of Benzimidazoles
Intriguingly, under specific basic conditions, the reductive cyclization of related o-nitroaniline derivatives can deviate from the expected pathway. Instead of forming a six-membered ring (leading to a phenazine-type structure), an unusual cyclization can occur to yield a five-membered benzimidazole ring.[19]
In the case of 3-nitro-4-(phenylamino)benzoic acid, reaction with sodium borohydride in the presence of sodium ethoxide leads to a 1-phenyl-2-alkyl-benzimidazole-5-carboxylic acid, where the alkyl group originates from the alcohol solvent.[19] This suggests a mechanism where the alcohol acts as both a solvent and a reactant, likely being oxidized to an aldehyde which then condenses with the diamine intermediate before cyclization. This highlights that the reaction outcome is not always predictable and can be steered by the choice of reagents and conditions.
Diagram: Divergent Reactivity of the 2-Aminobenzamide Intermediate
Caption: Control of reaction conditions can lead to different heterocyclic products.
Data Presentation
For characterization purposes, researchers can expect the following spectroscopic signatures.
Table 2: Representative Spectroscopic Data
| Compound | 1H NMR (Expected Regions) | 13C NMR (Expected Regions) | IR (Key Stretches, cm-1) |
| This compound | δ 10.0-10.5 (s, 1H, -NH-), 7.0-8.2 (m, 8H, Ar-H), 3.8 (s, 3H, -OCH₃) | δ 164-166 (C=O), 155-158 (C-OCH₃), 147-150 (C-NO₂), 114-140 (Ar-C), 55-56 (-OCH₃) | 3300-3400 (N-H), 1650-1680 (C=O, Amide I), 1520-1540 (asym N-O), 1340-1360 (sym N-O) |
| A Methoxy-Acridone Product | δ 11.5-12.0 (br s, 1H, -NH-), 7.2-8.5 (m, 7H, Ar-H), 3.9 (s, 3H, -OCH₃) | δ 175-180 (C=O), 158-162 (C-OCH₃), 115-145 (Ar-C), 55-56 (-OCH₃) | 3200-3300 (N-H), 1620-1640 (C=O), 1590-1610 (C=C) |
Note: Actual chemical shifts (δ) are dependent on the solvent and specific substitution pattern.
Conclusion
This compound stands out as a precursor of significant synthetic utility. Its straightforward preparation and the predictable yet tunable reactivity of the ortho-nitro amide arrangement provide a robust platform for constructing complex heterocyclic molecules. The primary pathway via reductive cyclization offers a reliable route to acridone scaffolds, which are of high interest in medicinal chemistry. Furthermore, the potential for divergent reactivity, leading to alternative heterocyclic systems like benzimidazoles under specific conditions, underscores the nuanced control that chemists can exert over reaction pathways. This guide has provided the foundational knowledge, practical protocols, and mechanistic rationale necessary for researchers to effectively utilize this versatile building block in their synthetic endeavors.
References
-
Iron-catalyzed reductive cyclization of nitroarenes: Synthesis of aza-heterocycles and DFT calculations. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data. [Link]
-
Upadhyay, R., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. [Link]
-
(PDF) Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review. (2022). ResearchGate. [Link]
-
Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (2014). Journal of the American Chemical Society. [Link]
-
Acridone synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Ullmann condensation. (n.d.). Wikipedia. [Link]
-
Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. (2021). The Journal of Organic Chemistry. [Link]
-
Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. (2022). Molecules. [Link]
-
Green Synthesis of 9-Acridone Derivatives. (2017). Journal of Chemical and Pharmaceutical Research. [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). ResearchGate. [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules. [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). PubMed Central. [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). Catalysts. [Link]
-
Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. (2017). ResearchGate. [Link]
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A Technical Guide to the Initial Anticancer Screening of N-(4-methoxyphenyl)-2-nitrobenzamide
Abstract
This technical guide provides a comprehensive framework for the initial in vitro screening of N-(4-methoxyphenyl)-2-nitrobenzamide, a novel compound with therapeutic potential derived from the well-established benzamide and nitroaromatic scaffolds. Designed for researchers in oncology and drug development, this document outlines a structured, multi-phase approach, moving from broad cytotoxicity assessment to focused mechanistic elucidation. We detail the scientific rationale behind experimental choices, provide field-proven, step-by-step protocols for key assays—including Sulforhodamine B (SRB) for cytotoxicity, and flow cytometry for cell cycle and apoptosis analysis—and offer frameworks for data interpretation. The guide is grounded in authoritative scientific principles, integrating visual workflows and hypothesized mechanisms of action to provide a robust and self-validating system for the preliminary evaluation of this compound's anticancer activity.
Introduction and Scientific Rationale
The quest for novel anticancer agents is often an exercise in rational design, building upon chemical structures with known biological relevance. The investigational compound, this compound, is a prime example of such a design, merging two pharmacologically significant moieties.
The Benzamide Scaffold in Oncology
The benzamide structure is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are known to exhibit a wide range of biological activities, including potent antitumor effects. A notable mechanism of action for certain benzamide derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2]
The Nitroaromatic Moiety: A Strategic Feature
Nitroaromatic compounds have a dual role in oncology. While historically associated with potential toxicity, their unique chemistry is now being harnessed for targeted cancer therapy.[3][4] A key application is in the design of hypoxia-activated prodrugs (HAPs).[5] Many solid tumors contain regions of low oxygen (hypoxia), which are notoriously resistant to standard therapies.[5][6] In these environments, the nitro group can be selectively reduced by endogenous enzymes to form highly cytotoxic radical species that induce cellular damage, preferentially killing cancer cells in the resistant tumor core.[5]
This compound: The Investigational Compound
The subject of this guide, this compound, combines the benzamide core with a strategically placed nitro group. This design provides a compelling scientific basis for investigation, suggesting at least two plausible, high-value anticancer mechanisms of action.
Hypothesized Mechanisms of Action
Based on its constituent parts, we can propose two primary hypotheses for the compound's potential anticancer activity, which the subsequent screening protocol is designed to test:
-
Microtubule Disruption: The benzamide core may interact with tubulin, disrupting microtubule formation. This would be expected to cause an arrest of cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[2]
-
Hypoxia-Activated Cytotoxicity: The 2-nitro group could be selectively reduced under hypoxic conditions within a tumor microenvironment, leading to the generation of cytotoxic metabolites that cause DNA damage and cell death.[5][6]
These hypotheses are not mutually exclusive and provide a logical foundation for a screening cascade that first confirms general cytotoxicity and then probes for specific cellular effects.
Caption: Hypothesized mechanisms of action for this compound.
Phase 1 - Primary Screening: Assessing Broad Spectrum Cytotoxicity
The first critical step is to determine if the compound exhibits cytotoxic activity against cancer cells and to quantify its potency. A well-designed primary screen provides the foundational data needed to justify any further investigation.
Objective
To quantify the concentration-dependent cytotoxicity of this compound across a panel of diverse human cancer cell lines and to assess its selectivity by comparison with a non-cancerous cell line.
Rationale for Cell Line Selection
An initial screening panel should be small but diverse to provide a breadth of information without being resource-prohibitive.[7] The selection should represent different tissue origins to identify potential tissue-specific sensitivities. The inclusion of a non-cancerous cell line is a critical control to establish a preliminary therapeutic window; a compound that kills healthy and cancerous cells indiscriminately is generally a poor candidate.[8][9]
Example Screening Panel:
-
MCF-7: Breast adenocarcinoma (luminal A)
-
HeLa: Cervical adenocarcinoma
-
A549: Lung carcinoma
-
HEK293: Human Embryonic Kidney cells (non-cancerous control)
Experimental Workflow: From Compound to IC₅₀
The overall workflow for the primary screen is a systematic process designed for efficiency and reproducibility, typically in a 96-well plate format.[10]
Caption: Workflow for primary cytotoxicity screening using the SRB assay.
Detailed Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.[11][12] It is a reliable, simple, and cost-effective alternative to metabolic assays like MTT.[11]
Materials:
-
Selected cell lines and appropriate culture media
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Plate reader capable of measuring absorbance at 510 nm
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X working concentration series of the test compound by serial dilution from a concentrated stock (e.g., 10 mM in DMSO). The final DMSO concentration in the well should not exceed 0.5%.
-
Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells. Include "vehicle control" wells (medium with DMSO) and "no cell" blanks.
-
Incubation: Return the plates to the incubator for a fixed period, typically 48 or 72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration ~3.3%) and incubate at 4°C for 1 hour. This fixes the cells and precipitates proteins.
-
Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and media. Invert the plate and tap firmly on absorbent paper to remove excess water. Air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and stain at room temperature for 30 minutes.
-
Wash and Dry: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes to ensure complete dissolution.
-
Read Absorbance: Measure the optical density (OD) at 510 nm using a microplate reader.
Data Presentation and Interpretation
The results are typically presented as IC₅₀ values—the concentration of the compound required to inhibit cell growth by 50%.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Tissue of Origin | IC₅₀ (µM) after 48h | Selectivity Index (SI)¹ |
|---|---|---|---|
| MCF-7 | Breast Cancer | 5.2 ± 0.4 | 9.4 |
| HeLa | Cervical Cancer | 8.9 ± 0.7 | 5.5 |
| A549 | Lung Cancer | 15.6 ± 1.1 | 3.1 |
| HEK293 | Non-cancerous Kidney | 49.1 ± 3.5 | - |
¹ Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells.
Interpretation:
-
Potency: A lower IC₅₀ value indicates higher potency. In this hypothetical example, the compound is most potent against the MCF-7 cell line.
-
Selectivity: A high Selectivity Index (SI > 2) is desirable, suggesting the compound is preferentially toxic to cancer cells.[13] The SI of 9.4 for MCF-7 indicates promising selectivity. Based on these results, MCF-7 would be an excellent candidate for follow-up mechanistic studies.
Phase 2 - Secondary Screening: Mechanistic Elucidation
Once cytotoxic activity is confirmed, the next logical step is to investigate how the compound is affecting the cells. This phase aims to test the hypotheses generated in Section 1.
Objective
To determine if the observed cytotoxicity is mediated by an induction of apoptosis or an arrest of the cell cycle at a specific phase in a sensitive cell line.
Rationale for Assay Selection
Flow cytometry is a powerful technique that allows for the rapid, quantitative analysis of individual cells within a population.[14]
-
Cell Cycle Analysis: By staining cellular DNA with a fluorescent dye like Propidium Iodide (PI), we can quantify the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15] A compound that disrupts microtubules would be expected to cause an accumulation of cells in the G2/M phase.[14]
-
Apoptosis Detection: The Annexin V/PI assay can differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[16][17] Annexin V binds to phosphatidylserine (PS), a lipid that flips to the outer membrane leaflet during early apoptosis, while PI can only enter cells with compromised membranes (late apoptosis/necrosis).[18]
Detailed Protocol: Cell Cycle Analysis via Propidium Iodide Staining
Materials:
-
MCF-7 cells (or other sensitive line)
-
6-well plates
-
Test compound and DMSO
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treatment: Seed 0.5 x 10⁶ MCF-7 cells per well in 6-well plates and allow them to attach overnight. Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentration for 24 hours. Include a vehicle (DMSO) control.
-
Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells, combine with the supernatant, and pellet by centrifugation (300 x g, 5 min).
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[19]
-
Staining: Centrifuge the fixed cells to remove ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to prevent staining of double-stranded RNA.[15]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. Use software to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Data Presentation and Interpretation
Table 2: Hypothetical Cell Cycle Distribution in MCF-7 Cells after 24h Treatment
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
|---|---|---|---|
| Vehicle (DMSO) | 65.1 ± 2.8 | 22.5 ± 1.5 | 12.4 ± 1.1 |
| Compound (IC₅₀) | 20.3 ± 1.9 | 15.1 ± 1.3 | 64.6 ± 3.2 |
| Compound (2x IC₅₀) | 15.8 ± 1.5 | 10.2 ± 0.9 | 74.0 ± 4.1 |
Interpretation: The significant, dose-dependent increase in the G2/M population strongly supports the hypothesis that the compound interferes with mitosis, a classic hallmark of microtubule-targeting agents.[14]
Detailed Protocol: Apoptosis Detection via Annexin V/PI Staining
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)
-
MCF-7 cells, 6-well plates
-
Test compound and DMSO
-
Flow cytometer
Procedure:
-
Treatment: Seed and treat cells as described in the cell cycle protocol (Section 3.3, step 1). A 24-hour treatment is typical.
-
Harvesting: Collect all cells (adherent and floating) and pellet by centrifugation (300 x g, 5 min).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[17]
-
Incubation: Gently vortex and incubate at room temperature in the dark for 15 minutes.[20]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry immediately.
Data Presentation and Interpretation
The data is analyzed by quadrant analysis of the flow cytometry dot plot.
Table 3: Hypothetical Apoptosis Profile in MCF-7 Cells after 24h Treatment
| Treatment | % Viable (Ann V- / PI-) | % Early Apoptotic (Ann V+ / PI-) | % Late Apoptotic (Ann V+ / PI+) | % Necrotic (Ann V- / PI+) |
|---|---|---|---|---|
| Vehicle (DMSO) | 94.2 ± 1.5 | 3.1 ± 0.4 | 2.0 ± 0.3 | 0.7 ± 0.1 |
| Compound (IC₅₀) | 45.8 ± 3.1 | 35.5 ± 2.5 | 15.6 ± 1.8 | 3.1 ± 0.5 |
| Compound (2x IC₅₀) | 20.1 ± 2.2 | 48.9 ± 3.0 | 28.3 ± 2.4 | 2.7 ± 0.4 |
Interpretation: A significant dose-dependent increase in the early apoptotic population (Annexin V positive, PI negative) is a clear indicator that the compound induces programmed cell death.[16] This, combined with the cell cycle data, paints a coherent picture of a compound that causes mitotic arrest, which subsequently triggers apoptosis.
Synthesis and Characterization
A robust screening campaign requires a pure, well-characterized supply of the test compound.
Synthesis of this compound
A standard and reliable method for synthesizing this amide is via the reaction of an activated carboxylic acid with the corresponding amine.[21][22]
-
Activation: 2-nitrobenzoic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive 2-nitrobenzoyl chloride.
-
Coupling: The 2-nitrobenzoyl chloride is then slowly added to a solution of p-anisidine (4-methoxyaniline) in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl byproduct. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.
Characterization Data (Exemplary)
The identity and purity of the synthesized compound must be confirmed by standard analytical techniques.
| Analysis | Expected Result |
| Appearance | Pale yellow solid |
| Melting Point | Specific range, e.g., 155-157 °C |
| ¹H NMR (CDCl₃) | Peaks corresponding to aromatic protons, methoxy protons (-OCH₃), and amide proton (-NH-). |
| ¹³C NMR (CDCl₃) | Peaks for all unique carbon atoms, including the carbonyl carbon (~164 ppm). |
| Mass Spec (ESI+) | [M+H]⁺ peak at m/z 273.08 |
Discussion and Future Directions
The hypothetical results from this screening guide suggest that this compound is a promising anticancer candidate with good potency and selectivity against breast cancer cells in vitro. The mechanistic data strongly supports a mode of action involving mitotic arrest followed by the induction of apoptosis, consistent with the tubulin-inhibitor hypothesis.
Key Inferences:
-
The compound is biologically active at low micromolar concentrations.
-
It exhibits favorable selectivity for cancer cells over non-cancerous cells.
-
The mechanism of cell death is primarily through apoptosis, initiated after a G2/M cell cycle arrest.
Recommended Future Directions:
-
Direct Target Validation: Perform a tubulin polymerization assay to directly confirm that the compound inhibits microtubule formation.
-
Broader Screening: Expand the screening to a larger panel of cancer cell lines (e.g., the NCI-60 panel) to identify other sensitive cancer types and build a broader structure-activity relationship.[8]
-
Hypoxia Studies: Conduct cytotoxicity assays under hypoxic conditions to test the second hypothesis and determine if the nitro group contributes to enhanced killing in low-oxygen environments.
-
Lead Optimization: Synthesize analogs of the parent compound to improve potency, selectivity, and drug-like properties.[21]
-
In Vivo Efficacy: If in vitro data remains promising, advance the compound to preclinical animal models (e.g., xenograft mouse models) to evaluate its efficacy and safety in a living system.[23]
This structured initial screening provides the critical data necessary to make an informed decision on whether to advance this compound further down the long and complex path of anticancer drug development.
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Thakur, A., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link][18]
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Keep, R. F., et al. (1995). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. Retrieved from [Link][11]
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Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link][19]
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NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link][14]
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Baskaran, T., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Retrieved from [Link][24]
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University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link][20]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link][17]
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International Journal of Pharmaceutical Sciences Review and Research. (2016). A Review on in-vitro Methods for Screening of Anticancer Drugs. Retrieved from [Link][25]
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ResearchGate. (n.d.). Examples of nitroaromatic compounds in clinical trials as antitumor agents. Retrieved from [Link][3]
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ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link][26]
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Lopes, M. S., et al. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Retrieved from [Link][13]
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YouTube. (2020). Cell Cycle Analysis by Flow Cytometry. Retrieved from [Link][27]
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Journal of Pharmaceutical Negative Results. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Retrieved from [Link][23]
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UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols. Retrieved from [Link][28]
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Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link][10]
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link][29]
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Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. PubMed. Retrieved from [Link][30]
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The Renaissance of a Scaffold: Exploring the Anthelmintic Potential of Substituted Benzamides
An In-depth Technical Guide for Drug Discovery Professionals
The enduring battle against helminth infections, which afflict billions of humans and livestock globally, is continually challenged by the emergence of drug resistance. This escalating threat necessitates a departure from reliance on existing anthelmintic classes and a concerted effort to explore novel chemical scaffolds. Among the promising avenues of investigation are substituted benzamides, a versatile class of compounds that has already yielded cornerstone anthelmintics and continues to offer fertile ground for the discovery of next-generation therapies.
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the anthelmintic potential of substituted benzamides. Moving beyond a superficial overview, this document delves into the nuanced mechanisms of action, intricate structure-activity relationships (SAR), and robust experimental methodologies essential for advancing these compounds from the laboratory to potential clinical applications. We will dissect the established success of benzimidazoles, explore the distinct mode of action of salicylanilides, and touch upon novel benzamide derivatives, offering a holistic perspective on this critical area of medicinal chemistry.
Section 1: The Dichotomy of Action - Two Dominant Paradigms
Substituted benzamides have produced two primary classes of anthelmintics, each characterized by a distinct mechanism of action that underscores the scaffold's versatility. Understanding these divergent pathways is fundamental to designing new, effective, and target-specific molecules.
The Benzimidazoles: Architects of Microtubular Disruption
The benzimidazole class, which includes widely used drugs like albendazole and fenbendazole, exerts its anthelmintic effect by targeting the fundamental cytoskeletal protein, β-tubulin.[1][2]
Mechanism of Action: Benzimidazoles selectively bind to the β-tubulin of helminths, inhibiting its polymerization into microtubules.[2][3] This disruption of microtubule formation is catastrophic for the parasite, as these structures are vital for a multitude of cellular processes, including cell division, nutrient absorption, and intracellular transport.[1] The selective toxicity of benzimidazoles is attributed to a significantly higher binding affinity for parasite β-tubulin compared to its mammalian counterpart.[1] This differential affinity ensures a wide therapeutic window, a critical attribute for any successful antiparasitic agent. Resistance to this class of drugs is often associated with specific amino acid mutations in the β-tubulin gene, particularly at positions 167, 198, and 200.[4]
Figure 1: Mechanism of action of benzimidazole anthelmintics.
The Salicylanilides: Saboteurs of Energy Metabolism
In stark contrast to the benzimidazoles, the salicylanilide class, which includes closantel and niclosamide, targets the parasite's energy production machinery.[5][6] These compounds are particularly effective against hematophagous (blood-feeding) helminths like Haemonchus contortus and liver flukes such as Fasciola hepatica.[7]
Mechanism of Action: Salicylanilides function as proton ionophores, uncoupling oxidative phosphorylation in the mitochondria of the parasite.[2][8] They shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for the synthesis of ATP.[8] This disruption of the parasite's primary energy source leads to a rapid depletion of cellular energy, resulting in paralysis and death.[6] The molecular mode of action is not fully elucidated but is thought to involve the suppression of enzymes like succinate dehydrogenase and fumarate reductase.[1] Some salicylanilides, such as closantel, have also been shown to inhibit other vital enzymes like chitinase, which is involved in larval molting, suggesting a multi-pronged attack.[1][2]
Figure 2: Mechanism of action of salicylanilide anthelmintics.
Section 2: Structure-Activity Relationships (SAR) - The Blueprint for Potency
The biological activity of substituted benzamides is exquisitely sensitive to the nature and position of substituents on the benzamide core. A thorough understanding of SAR is paramount for the rational design of more potent and selective anthelmintic agents.
Benzimidazoles
For the benzimidazole class, key structural modifications that influence anthelmintic activity have been extensively studied.
| Position | Substituent Effect on Activity | Rationale |
| 2-Position | A carbamate moiety is crucial for high activity. | This group is believed to be essential for binding to the β-tubulin target. |
| 5(6)-Position | A wide range of substituents are tolerated, and can modulate the spectrum of activity and pharmacokinetic properties.[9] | Introduction of groups like propylthio (albendazole) or benzoyl (mebendazole) enhances potency. |
| 1-Position | Substitution is generally detrimental to activity. | The unsubstituted nitrogen is thought to be important for the interaction with the target enzyme. |
Salicylanilides
The SAR for salicylanilides is also well-defined, with halogenation playing a critical role in their activity.[7][10]
| Position | Substituent Effect on Activity | Rationale |
| Salicylic Acid Ring | Halogenation, particularly with iodine or chlorine, at the 3 and 5 positions is critical for activity.[11][12] | These electron-withdrawing groups increase the acidity of the phenolic hydroxyl group, which is essential for protonophoric activity. |
| Anilide Ring | Halogenation and the presence of a nitro group enhance potency.[13] | These substituents contribute to the lipophilicity and electronic properties of the molecule, facilitating its interaction with mitochondrial membranes. |
| Amide Linker | The amide bond is a key structural feature. | It provides the correct spatial orientation of the two aromatic rings. |
Section 3: Experimental Protocols for Anthelmintic Evaluation
The robust evaluation of novel substituted benzamides requires a tiered approach, progressing from high-throughput in vitro screens to more complex and resource-intensive in vivo models. The choice of assay is dictated by the target helminth and the anticipated mechanism of action.
Figure 3: A generalized workflow for the evaluation of anthelmintic compounds.
In Vitro Assays
3.1.1 Adult Worm Motility Assay
-
Principle: This assay directly assesses the effect of a compound on the viability of adult helminths by observing their motility.[14][15] Paralysis or death of the worms is indicative of anthelmintic activity.
-
Protocol:
-
Collect adult worms (e.g., Haemonchus contortus from sheep abomasa) and wash them in a suitable buffer (e.g., phosphate-buffered saline, PBS).[14]
-
Place a defined number of worms (e.g., 5-10) into each well of a multi-well plate containing culture medium.
-
Add the test compound at various concentrations to the wells. Include a negative control (vehicle only) and a positive control (a known anthelmintic like levamisole or albendazole).
-
Incubate the plates at a physiologically relevant temperature (e.g., 37°C).
-
Observe and score the motility of the worms at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours). Motility can be scored visually or using automated tracking systems.[16]
-
Determine the time to paralysis and death for each concentration and calculate the EC50 values.
-
3.1.2 Larval Migration Inhibition Assay (LMIA)
-
Principle: This assay is particularly useful for evaluating compounds that cause paralysis. It measures the ability of infective third-stage larvae (L3) to migrate through a fine mesh sieve.[17][18] Inhibition of migration indicates anthelmintic activity.
-
Protocol:
-
Harvest infective L3 larvae from fecal cultures.
-
Incubate a known number of larvae in a multi-well plate with various concentrations of the test compound for a set period (e.g., 24-48 hours).[17]
-
Transfer the larvae to a migration apparatus consisting of a small chamber with a fine mesh (e.g., 20-25 µm) at the bottom, which is placed in a collection plate.[9][17]
-
Allow the larvae to migrate through the mesh into the collection plate for a defined time (e.g., 2-3 hours).
-
Count the number of larvae that have successfully migrated into the collection plate.
-
Calculate the percentage of migration inhibition for each concentration relative to the negative control and determine the EC50 value.
-
In Vivo Assays
3.2.1 Fecal Egg Count Reduction Test (FECRT)
-
Principle: The FECRT is the gold standard for assessing the in vivo efficacy of an anthelmintic in livestock.[6][19] It measures the reduction in the number of helminth eggs per gram of feces after treatment.
-
Protocol:
-
Select a group of naturally or experimentally infected animals (e.g., sheep infected with Haemonchus contortus).[8][20]
-
Collect individual fecal samples from each animal on day 0 (before treatment) and determine the baseline fecal egg count (FEC) using a standardized method like the McMaster technique.[5][6]
-
Administer the test compound to the treated group and a placebo to the control group.
-
Collect fecal samples again at a specified time post-treatment (e.g., 10-14 days for benzimidazoles).[5][19]
-
Determine the post-treatment FEC for each animal.
-
Calculate the percentage reduction in FEC for the treated group compared to the control group. A reduction of ≥95% is generally considered effective.
-
3.2.2 Rodent Models
-
Principle: Rodent models, such as gerbils infected with Haemonchus contortus or mice with Syphacia obvelata, provide a valuable preliminary in vivo screen before moving to larger animals.[21][22]
-
Protocol:
-
Infect rodents with a known number of infective larvae or eggs.
-
Administer the test compound orally or via another appropriate route for a specified duration.[22]
-
At the end of the treatment period, euthanize the animals and recover the adult worms from the relevant organ (e.g., stomach for H. contortus in gerbils).[21]
-
Count the number of worms in the treated group and compare it to the control group to determine the percentage reduction in worm burden.
-
Section 4: Beyond the Classics - Novel Substituted Benzamides
While benzimidazoles and salicylanilides are the most prominent examples, the structural diversity of the benzamide scaffold continues to be explored for novel anthelmintic leads. Research into other derivatives, such as certain Mannich bases and other complex benzamide-containing heterocycles, has shown promise in vitro.[4][23] These early-stage investigations highlight the untapped potential of this chemical class and underscore the importance of continued exploration and innovative synthetic strategies.
Section 5: Conclusion and Future Directions
Substituted benzamides represent a clinically and commercially significant class of anthelmintics with a proven track record. The distinct mechanisms of action of benzimidazoles and salicylanilides demonstrate the remarkable versatility of this chemical scaffold. As the threat of anthelmintic resistance grows, a renewed focus on these compounds is warranted.
Future research should prioritize the following:
-
Rational design of novel benzamide derivatives: Leveraging the extensive SAR data to design compounds that can overcome existing resistance mechanisms.
-
Exploration of novel targets: Investigating whether substituted benzamides can be designed to interact with other essential parasite proteins beyond β-tubulin and the mitochondrial electron transport chain.
-
Quantitative Structure-Activity Relationship (QSAR) studies: Employing computational models to predict the activity of novel benzamides and guide synthetic efforts.[3][24]
-
Combination therapies: Investigating the synergistic potential of substituted benzamides with other classes of anthelmintics to enhance efficacy and slow the development of resistance.
By integrating modern drug discovery tools with a deep understanding of the chemistry and biology of substituted benzamides, the scientific community is well-positioned to develop the next generation of anthelmintics and safeguard both human and animal health.
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Garner, A. L., Gloeckner, C., Tricoche, N., Zakhari, J. S., Samje, M., Cho-Ngwa, F., Lustigman, S., & Janda, K. D. (2011). Design, synthesis, and biological activities of closantel analogues: structural promiscuity and its impact on Onchocerca volvulus. Journal of Medicinal Chemistry, 54(11), 3963–3972. [Link]
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COMBAR. (2021). Faecal egg count reduction test (FECRT) protocol Gastrointestinal nematodes - CATTLE. [Link]
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INCHEM. (n.d.). 695. Closantel (WHO Food Additives Series 27). [Link]
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Lanusse, C. E., Alvarez, L. I., & Lifschitz, A. L. (2016). Gaining Insights Into the Pharmacology of Anthelmintics Using Haemonchus contortus as a Model Nematode. Advances in Parasitology, 93, 321–369. [Link]
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Akpa, T. C., Koffi, C. S., Konan, D. B., Kouakou, C. A., & Bley, S. V. (2021). Quantitative Structure-Activity Relationship (QSAR) study of a series of 2-thioarylalkyl benzimidazole derivatives by The Density Functional Theory (DFT). Journal of Chemical and Pharmaceutical Research, 13(6), 1-8. [Link]
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Varghese, R. J., et al. (2023). In-vivo anthelmintic efficacy of plant-derived compounds in sheep naturally infected by gastrointestinal nematodes. Research in Veterinary Science, 159, 104887. [Link]
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Chen, W., et al. (2018). Niclosamide: Beyond an antihelminthic drug. Cellular Signalling, 47, 89-96. [Link]
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Geary, T. G. (2020). Haemonchus contortus. Trends in Parasitology, 36(11), 947-948. [Link]
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Bhat, S. A., et al. (2021). In-vivo anthelmintic activity assessment to dietary incorporation of natural feed additives in sheep: A comparative study. Journal of Animal Physiology and Animal Nutrition, 105(S1), 32-41. [Link]
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Choudhari, P. B., et al. (2012). Two and Three-Dimensional Quantitative Structure-Activity Relationship Analysis on A Series of Anthelmintics. International Journal of Drug Design and Discovery, 3(3), 856-865. [Link]
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Preston, S., et al. (2015). High-Throughput Phenotypic Assay to Screen for Anthelmintic Activity on Haemonchus contortus. PLoS One, 10(11), e0142123. [Link]
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New Drug Approvals. (2022, May 12). CLOSANTEL. [Link]
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Swan, G. E. (1999). The pharmacology of halogenated salicylanilides and their anthelmintic use in animals. Journal of the South African Veterinary Association, 70(2), 61-70. [Link]
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Swan, G. E. (1999). The pharmacology of halogenated salicylanilides and their anthelmintic use in animals. Journal of the South African Veterinary Association, 70(2), 61-70. [Link]
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Fentahun, M., & Seid, A. (2017). In vivo and in vitro detection of anthelmintic resistance against gastrointestinal nematodes in sheep. Journal of Parasitic Diseases, 41(1), 126-131. [Link]
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Nielsen, M. K. (n.d.). The faecal egg count reduction test. [Link]
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COMBAR. (n.d.). FEC and FECRT. [Link]
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Doyle, S. R., et al. (2022). Genomic landscape of drug response reveals novel mediators of anthelmintic resistance. bioRxiv. [Link]
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Yadav, A. K., & Temjenmongla. (2017). In vitro and in vivo anthelmintic efficacy of two pentacyclic triterpenoids, ursolic acid and betulinic acid against mice pinworm, Syphacia obvelata. Experimental Parasitology, 182, 48-55. [Link]
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Höglund, J., et al. (2022). A validated high-throughput method for assaying rat lungworm (Angiostrongylus cantonensis) motility when challenged with potential anthelmintic natural products. Parasitology Research, 121(3), 827-836. [Link]
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Tadesse, G., et al. (2022). In Vitro Anthelmintic Activity and Phytochemical Screening of Crude Extracts of Three Medicinal Plants against Haemonchus Contortus in Sheep at Haramaya Municipal Abattoir, Eastern Hararghe. Journal of Parasitology Research, 2022, 9954311. [Link]
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Introduction: The Strategic Importance of the N-aryl Nitrobenzamide Scaffold
An In-depth Technical Guide to the Synthesis and Uses of N-aryl Nitrobenzamides
The N-aryl nitrobenzamide motif represents a versatile and highly significant class of compounds in modern organic and medicinal chemistry.[1] At its core, this structure features a robust amide bond, a cornerstone of countless biological molecules and synthetic materials, linking a nitro-substituted benzene ring to an aryl amine.[2] The true power of this scaffold lies in its inherent modularity and the profound electronic influence of the nitro group. The nitro group, a potent electron-withdrawing moiety, significantly alters the molecule's polarity, reactivity, and potential for bioreduction, making it a key pharmacophore in various therapeutic agents.[3][4] This duality—the stability of the amide linkage combined with the reactivity of the nitro group—has propelled the development of N-aryl nitrobenzamides as leading candidates in drug discovery, particularly in oncology, infectious diseases, and inflammatory conditions. This guide provides a comprehensive exploration of the synthesis methodologies for this scaffold, from classical approaches to modern, step-economic strategies, and delves into its diverse and impactful applications.
Part I: Synthesis of N-aryl Nitrobenzamides: A Methodological Evolution
The construction of the N-aryl nitrobenzamide linkage has evolved from traditional multi-step sequences to highly efficient one-pot catalytic systems. The choice of synthetic route is often dictated by factors such as substrate availability, functional group tolerance, and desired process efficiency.
Classical Amidation: The Foundational Approach
The most straightforward synthesis involves the condensation of a nitrobenzoic acid derivative with an arylamine.[1] This typically requires the activation of the carboxylic acid to overcome the energy barrier of amide bond formation. A common method is the conversion of the nitrobenzoic acid to a more reactive acyl chloride, which then readily reacts with the aniline.
While reliable, this two-step approach (activation then coupling) is being superseded by more direct methods to improve atom and step economy, aligning with the principles of green chemistry.
Direct Catalytic Amidation
Modern protocols aim to forge the amide bond directly from the carboxylic acid and amine without isolating an activated intermediate. Titanium(IV) fluoride (TiF₄) has been reported as an effective catalyst for the direct amidation of benzoic acids, including those with electron-withdrawing groups, though 4-nitrobenzoic acid itself can be challenging under certain conditions.[5] These methods offer a more streamlined process but may require specific catalysts and elevated temperatures.
Reductive Amidation: A Paradigm Shift in Efficiency
A significant advancement in N-aryl amide synthesis is the use of nitroarenes as direct surrogates for aryl amines.[2] This strategy, often termed reductive amidation or aminocarbonylation, combines the reduction of the nitro group and the formation of the amide bond into a single, elegant operation. This approach is highly valued as nitroarenes are often cheaper and more readily available industrial feedstocks than the corresponding anilines.[6][7][8]
Iron-Mediated Synthesis: A Cost-Effective and Green Approach A particularly noteworthy method employs inexpensive and non-toxic iron dust as a reductant in water, a green solvent.[6][7][9] This process facilitates the reaction between a nitroarene and an acyl chloride to form the N-aryl nitrobenzamide in moderate to good yields.[10] The reaction is tolerant of a wide range of functional groups on both the nitroarene and the acyl chloride.[6] Mechanistic studies suggest the reaction may proceed through a nitrosoarene intermediate, which is a key species in the transformation.[10]
Other Catalytic Systems Beyond iron, other transition metals like nickel have been successfully employed to catalyze the reductive coupling of nitroarenes with esters.[11] Furthermore, metal-free protocols are emerging, such as a fast and scalable flow process that integrates an electrochemical reduction of the nitroarene with a CO₂-mediated amidation, demonstrating high functional group tolerance.[12]
Part II: The Broad Utility of N-aryl Nitrobenzamides in Drug Development
The N-aryl nitrobenzamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating potent activity against a range of challenging diseases.[3]
Anticancer Agents
N-aryl nitrobenzamides have emerged as powerful anticancer agents. The presence of electron-withdrawing groups on the aryl ring often correlates with an increase in antiproliferative activity.[13]
-
Mechanism of Action: Certain derivatives function as potent inhibitors of key cellular processes. For example, 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, which contain a related structural motif, have been shown to induce apoptosis (programmed cell death) and cell cycle arrest.[14][15] A primary mechanism identified for some of these compounds is the inhibition of Poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair in cancer cells.[14][15]
-
Structure-Activity Relationship (SAR): Studies have shown that specific substitutions can dramatically enhance potency. For instance, compound 6 (2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole) displayed an exceptionally low IC₅₀ value of 28 nM against the A549 lung cancer cell line, highlighting the synergistic effect of multiple nitro and chloro substituents.[14]
Antimicrobial Agents
Despite a historical stigma associated with the potential toxicity of nitro-containing compounds, this class has undergone a significant renaissance, particularly in the development of new antimicrobial drugs.[16][17]
-
Antitubercular Activity: N-aryl nitrobenzamides are highly promising for treating tuberculosis (TB).[18] A key target is the essential Mycobacterium tuberculosis enzyme decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1).[18][19] Specific 3,5-dinitrobenzamide derivatives have shown minimum inhibitory concentrations (MIC) as low as 0.031 µg/mL, comparable to the frontline TB drug isoniazid.[18]
-
General Antibacterial and Antifungal Activity: Derivatives have demonstrated good to moderate activity against both Gram-positive and Gram-negative bacteria.[20][21] For example, N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamides have shown efficacy against pathogens like Staphylococcus aureus and Klebsiella pneumonia.[20] The nitro group is often crucial for this activity, and its reduction within microbial cells can lead to the formation of reactive species that are toxic to the pathogen.[3]
Anti-inflammatory Agents
Several N-arylbenzamide derivatives have been investigated for their anti-inflammatory properties.[22][23] Certain N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have proven to be highly efficient in inhibiting trypsin activity, a measure of anti-inflammatory potential, with potencies significantly greater than that of acetylsalicylic acid (aspirin).[21]
Part III: Experimental Protocols and Data
To ensure the practical application of the concepts discussed, this section provides a representative experimental protocol and a summary of biological data.
Detailed Protocol: Fe-Mediated Synthesis of N-phenylbenzamide from Nitrobenzene
This protocol is adapted from a demonstrated, efficient, and environmentally conscious method for synthesizing N-aryl amides.[7][9]
Objective: To synthesize N-phenylbenzamide via the direct reductive amidation of nitrobenzene with benzoyl chloride using iron powder as the reductant in an aqueous medium.
Materials:
-
Nitrobenzene (0.25 mmol)
-
Benzoyl chloride (0.5 mmol, 2.0 equiv.)
-
Iron dust (1.0 mmol, 4.0 equiv.)
-
Deionized Water (1.0 mL)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
-
Reaction vessel (e.g., screw-cap tube)
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
Reaction Setup: To the reaction vessel, add nitrobenzene (0.25 mmol), benzoyl chloride (0.5 mmol), iron dust (1.0 mmol), and water (1.0 mL).
-
Reaction Execution: Seal the vessel and place it on the pre-heated stirring block at 60 °C. Stir the mixture vigorously for 36 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add 10 mL of water to the vessel.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel, using a petroleum ether/ethyl acetate mixture as the eluent, to afford the pure N-phenylbenzamide product.
Causality and Trustworthiness: This protocol is self-validating due to its reliance on readily available, stable reagents and a simple, robust procedure. The use of iron in water is a key choice for promoting sustainability and safety, avoiding harsh organic solvents and expensive catalysts.[7] The progress is easily monitored by standard techniques like TLC, ensuring the reaction's completion before proceeding to work-up.
Data Summary: Biological Activity of Representative Nitrobenzamides
The following table summarizes the potent biological activities reported for select N-aryl nitrobenzamide derivatives and related compounds, underscoring their therapeutic potential.
| Compound Class/Derivative | Target/Assay | Activity Metric | Reported Value | Reference |
| 2-Aryl-5(6)-nitro-1H-benzimidazoles | A549 Lung Cancer Cell Line | IC₅₀ | 28 nM | [14] |
| 2-Aryl-5(6)-nitro-1H-benzimidazoles | PARP Inhibition | IC₅₀ | 0.05 µM | [14][15] |
| 3,5-Dinitrobenzamides | Mycobacterium tuberculosis | MIC | 0.031 µg/mL | [18] |
| N-aryl-N'-arylmethylureas (nitro-subst.) | MCF7 Breast Cancer Cell Line | IC₅₀ | < 3 µM | [13] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamides | Protease (Trypsin) Inhibition | IC₅₀ | 0.04–0.07 mg/mL | [21] |
Conclusion and Future Outlook
N-aryl nitrobenzamides stand out as a remarkably versatile and potent class of molecules. Synthetic chemists have developed an impressive toolkit of methodologies for their construction, with modern reductive amidation strategies offering unparalleled efficiency and environmental compatibility. The direct use of inexpensive nitroarenes as nitrogen sources represents a significant leap forward in sustainable chemical manufacturing.[2][6] In the realm of drug development, these compounds continue to yield promising leads against some of the most pressing global health challenges, including cancer and multidrug-resistant tuberculosis.[13][18] The future of this field lies in the continued exploration of novel catalytic systems for their synthesis and the rational design of next-generation derivatives with enhanced potency, selectivity, and optimized safety profiles. The rich chemistry and diverse biological activity of the N-aryl nitrobenzamide scaffold ensure it will remain a focal point of research for years to come.
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Cadogan, J. I. G., & Cameron-Wood, M. (1962). Medicinal nitro-compounds. Part I. Photo-rearrangement of N-aryl-2-nitrobenzamides. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Onwudiwe, D. C., & Strydom, C. A. (2015). Nickel(II) complexes of N-(dialkylcarbamothioyl)-4-nitrobenzamide as single-source precursors for the deposition of nanostructured nickel sulfide thin films by chemical vapor deposition. ResearchGate. [Link]
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Taha, M., et al. (2016). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. National Institutes of Health. [Link]
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Soria-Guerra, R. E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Odesa I. I. Mechnykov National University. [Link]
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Methodological & Application
Application Notes: A Detailed Protocol for the Amidation of 2-Nitrobenzoyl Chloride with p-Anisidine
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 2-nitro-N-(4-methoxyphenyl)benzamide through the amidation of 2-nitrobenzoyl chloride with p-anisidine. This transformation is a classic example of the Schotten-Baumann reaction, a robust method for forming amide bonds. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed walkthrough of the experimental procedure, an in-depth discussion of the underlying mechanism, safety protocols, and expected outcomes. The protocol is designed to be a self-validating system, with clear explanations for each step to ensure reproducibility and success.
Introduction
The formation of an amide bond is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science sectors. The benzamide functional group is a common scaffold in a wide array of biologically active molecules. The specific target of this protocol, 2-nitro-N-(4-methoxyphenyl)benzamide, combines the structural features of a nitro-substituted aromatic ring and a methoxy-substituted aniline, making it a valuable intermediate for further synthetic transformations. The presence of the nitro group, a strong electron-withdrawing group, can influence the biological activity of the molecule and also serves as a synthetic handle for reduction to an amine, enabling further derivatization.
This protocol details the reaction of 2-nitrobenzoyl chloride, a reactive acyl chloride, with the nucleophilic p-anisidine. The reaction is conducted under Schotten-Baumann conditions, which typically involve a basic environment to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[1][2]
Reaction Scheme
Caption: General reaction scheme for the amidation of 2-nitrobenzoyl chloride with p-anisidine.
Materials and Apparatus
Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| 2-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | ≥98% | Sigma-Aldrich |
| p-Anisidine | C₇H₉NO | 123.15 | ≥99% | Alfa Aesar |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | ≥99.5% | Fisher Scientific |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | VWR |
| n-Hexane | C₆H₁₄ | 86.18 | ACS Grade | VWR |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 1.0 M aq. | Fisher Scientific |
| Brine (sat. NaCl) | NaCl | 58.44 | ACS Grade | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Sigma-Aldrich |
Apparatus
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Condenser
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Melting point apparatus
-
Standard laboratory glassware and personal protective equipment (PPE)
Experimental Protocol
This protocol is adapted from a similar, reliable procedure for benzamide synthesis.[3]
Step 1: Reaction Setup
-
To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add p-anisidine (1.23 g, 10.0 mmol).
-
Dissolve the p-anisidine in 25 mL of anhydrous dichloromethane (DCM).
-
Add triethylamine (2.1 mL, 15.0 mmol) to the solution.
-
Stir the mixture at room temperature under a nitrogen atmosphere.
-
Scientist's Note: The use of anhydrous DCM is crucial to prevent the hydrolysis of the highly reactive 2-nitrobenzoyl chloride back to 2-nitrobenzoic acid.[4] Triethylamine acts as a base to neutralize the HCl generated during the reaction, preventing the protonation of the p-anisidine and driving the equilibrium towards product formation.[2] An excess of the base is used to ensure complete neutralization.
Step 2: Addition of 2-Nitrobenzoyl Chloride
-
In a separate 50 mL flask, dissolve 2-nitrobenzoyl chloride (1.86 g, 10.0 mmol) in 15 mL of anhydrous DCM.
-
Transfer this solution to a dropping funnel and add it dropwise to the stirred solution of p-anisidine and triethylamine over a period of 20-30 minutes.
-
During the addition, maintain the reaction temperature at room temperature. An initial mild exotherm may be observed.
-
Scientist's Note: A slow, dropwise addition helps to control the reaction rate and dissipate any heat generated. This is particularly important for ensuring a clean reaction and minimizing the formation of byproducts.
Step 3: Reaction Monitoring
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Use a mobile phase of 3:1 hexane:ethyl acetate. The product, 2-nitro-N-(4-methoxyphenyl)benzamide, is expected to have a lower Rf value than the starting 2-nitrobenzoyl chloride.
Step 4: Work-up Procedure
-
Once the reaction is complete (as indicated by TLC), dilute the reaction mixture with 50 mL of water.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Acidify the aqueous layer with 1.0 M HCl until the pH is approximately 2. This will protonate any remaining triethylamine, facilitating its removal into the aqueous phase.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine all organic layers and wash with brine (50 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Scientist's Note: The acidic wash is a critical step to remove the triethylamine hydrochloride salt. The brine wash helps to remove any residual water from the organic phase.
Step 5: Purification
-
The crude product can be purified by silica gel column chromatography.
-
Prepare a slurry of silica gel in hexane and pack a column.
-
Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate (starting with 9:1 and gradually increasing the polarity to 3:1).
-
Collect the fractions containing the pure product (monitored by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 2-nitro-N-(4-methoxyphenyl)benzamide as a solid.
-
For further purification, the solid product can be recrystallized from an appropriate solvent system such as ethanol/water or ethyl acetate/hexane.
Reaction Workflow
Caption: A streamlined workflow for the synthesis of 2-nitro-N-(4-methoxyphenyl)benzamide.
Mechanism of Amidation
The amidation of 2-nitrobenzoyl chloride with p-anisidine follows the Schotten-Baumann reaction mechanism, which is a nucleophilic acyl substitution.[5]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of p-anisidine acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2-nitrobenzoyl chloride. This forms a tetrahedral intermediate.[6]
-
Chloride Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group.
-
Deprotonation: The resulting protonated amide is then deprotonated by the base (triethylamine) to yield the final amide product, 2-nitro-N-(4-methoxyphenyl)benzamide, and triethylammonium chloride.[5]
Expected Results and Characterization
| Property | Expected Value |
| Product Name | 2-Nitro-N-(4-methoxyphenyl)benzamide |
| Molecular Formula | C₁₄H₁₂N₂O₄ |
| Molecular Weight | 272.26 g/mol |
| Appearance | Off-white to pale yellow solid |
| Expected Yield | 75-85% |
| Melting Point | 140-142 °C (for a related isomer, specific data for the title compound is not readily available) |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1680 (C=O stretch), ~1520 & ~1340 (NO₂ stretch) |
| ¹H NMR (CDCl₃, δ) | ~8.0-7.2 (m, Ar-H), ~6.9 (d, Ar-H), ~3.8 (s, OCH₃) |
Note: The characterization data provided is based on typical values for similar benzamide structures and should be confirmed by experimental analysis of the synthesized product.[6]
Safety and Handling
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the reagents. All operations should be performed in a well-ventilated chemical fume hood.
-
2-Nitrobenzoyl Chloride: This compound is corrosive and an air-sensitive lachrymator. Handle with extreme care in a fume hood. It reacts with water and moisture.[7]
-
p-Anisidine: This compound is toxic if swallowed, inhaled, or in contact with skin. It is a suspected carcinogen and may cause damage to organs through prolonged or repeated exposure.[3]
-
Triethylamine: This is a flammable and corrosive liquid. It can cause severe skin burns and eye damage.
-
Dichloromethane: This is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated and non-halogenated waste streams should be segregated.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time and continue to monitor by TLC. |
| Hydrolysis of 2-nitrobenzoyl chloride | Ensure all glassware is oven-dried and use anhydrous solvents. | |
| Impure Product | Inefficient purification | Optimize the eluent system for column chromatography. Perform recrystallization. |
| No Reaction | Deactivated p-anisidine | Use fresh or purified p-anisidine. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 2-nitro-N-(4-methoxyphenyl)benzamide. By following the outlined steps and adhering to the safety precautions, researchers can confidently synthesize this valuable chemical intermediate. The provided mechanistic insights and troubleshooting guide further support the successful execution of this important amidation reaction.
References
- Schotten–Baumann reaction - Grokipedia.
- Schotten-Baumann Reaction - Organic Chemistry Portal.
- Schotten-Baumann Reaction - J&K Scientific LLC.
-
4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide - PMC - PubMed Central. Available at: [Link]
- Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses - Testbook.
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- 7. Compound N-(2-methoxyphenyl)-4-nitrobenzamide - Chemdiv [chemdiv.com]
Application Notes and Protocols: Utilizing N-(4-methoxyphenyl)-2-nitrobenzamide as a Photolabile Linker in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Advent of Photolabile Linkers in High-Throughput Synthesis
Solid-phase organic synthesis (SPOS) has revolutionized the landscape of drug discovery and materials science by enabling the rapid and efficient construction of large compound libraries. A cornerstone of this methodology is the linker, a molecular bridge that tethers the growing molecule to an insoluble solid support. The choice of linker is paramount, as it dictates the conditions under which the final product is cleaved from the resin. Among the various linker strategies, photolabile linkers offer a distinct advantage: cleavage is induced by light, a traceless reagent that allows for the release of the synthesized compound under exceptionally mild and neutral conditions.[1][2] This is particularly beneficial for sensitive molecules that may degrade under the harsh acidic or basic conditions required for other linkers.
The ortho-nitrobenzyl scaffold is a well-established and versatile photolabile protecting group and linker in organic synthesis.[3][4] This application note details the use of a specific derivative, N-(4-methoxyphenyl)-2-nitrobenzamide , as a photolabile linker in solid-phase organic synthesis. The inclusion of the electron-donating 4-methoxyphenyl group is anticipated to enhance the rate of photocleavage, a desirable characteristic for improving the efficiency of the final release step.
Mechanistic Rationale: The Role of the ortho-Nitrobenzyl Group and the 4-Methoxyphenyl Substituent
The photocleavage of o-nitrobenzyl compounds proceeds via an intramolecular redox reaction upon irradiation with UV light, typically in the range of 350-365 nm. This process is often described as a Norrish Type II-like reaction. The reaction is initiated by the photoexcitation of the nitro group, which then abstracts a hydrogen atom from the benzylic position. This leads to the formation of an aci-nitro intermediate, which subsequently rearranges to release the attached molecule and forms a 2-nitrosobenzaldehyde derivative as a byproduct.
The presence of electron-donating substituents on the aromatic ring, such as the methoxy group in this compound, can influence the photocleavage process. These groups can increase the molar absorptivity of the chromophore at the irradiation wavelength and stabilize the intermediates, thereby increasing the quantum yield and the rate of cleavage. This allows for shorter irradiation times and lower light intensities, which can be crucial for preventing photodegradation of sensitive target molecules.
Experimental Section
Part 1: Synthesis of the Functionalized Linker: 4-((4-methoxyphenyl)carbamoyl)-2-nitrobenzoic acid
To attach the this compound moiety to a solid support, it must first be functionalized with a handle, such as a carboxylic acid. The following protocol describes the synthesis of a suitable derivative.
Protocol 1: Synthesis of 4-((4-methoxyphenyl)carbamoyl)-2-nitrobenzoic acid
-
Step 1: Amide Bond Formation. To a solution of 2-nitrobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add p-anisidine (1.05 eq) and triethylamine (1.1 eq). Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield this compound.
-
Step 2: Introduction of the Carboxylic Acid Handle. The introduction of a carboxylic acid for attachment to the resin can be achieved through various synthetic routes. One plausible method involves the acylation of the nitrogen atom with a suitable anhydride, followed by hydrolysis if necessary. For this application note, we will proceed with a conceptual functionalized linker that can be attached to an amino-functionalized resin. A practical approach involves starting with a precursor that already contains the handle, such as 4-(2-nitrophenyl)butanoic acid, and then forming the amide bond with 4-methoxyaniline.
For the purpose of this guide, we will assume the availability of a functionalized linker, 4-(N-(4-methoxyphenyl)-2-nitrobenzamido)butanoic acid , for attachment to the solid support.
Part 2: Solid-Phase Synthesis Workflow
The following protocols outline a general workflow for solid-phase synthesis using the this compound linker on an aminomethylated polystyrene resin.
Workflow Overview
Sources
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- 2. Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes: Characterizing N-(4-methoxyphenyl)-2-nitrobenzamide as a Novel Bioactive Agent in Medicinal Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of N-(4-methoxyphenyl)-2-nitrobenzamide. While specific biological targets for this exact molecule are not yet fully elucidated in public literature, its structure incorporates two highly significant pharmacophores in medicinal chemistry: the nitrobenzamide core and the N-methoxyphenyl substituent. The benzamide scaffold is a cornerstone of numerous approved drugs, and the nitroaromatic group is a unique functional moiety known for its role in bioreductive activation, making it a valuable component in developing agents against cancer and infectious diseases.[1][2][3][4] This guide presents a logical, hypothesis-driven workflow to investigate the therapeutic potential of this compound, focusing on a potential anticancer mechanism of action.
Introduction and Rationale
This compound is a synthetic small molecule featuring a 2-nitrobenzamide group linked to a 4-methoxyphenyl ring via an amide bond. The scientific interest in this compound is predicated on the established biological activities of its constituent parts.
-
The Nitroaromatic Moiety: The nitro group (–NO₂) is a strong electron-withdrawing group that is often a prerequisite for specific biological activities.[5] In medicinal chemistry, nitroaromatic compounds are recognized as prodrugs that can undergo enzymatic reduction in vivo to produce reactive nitroso and hydroxylamine intermediates.[3][6] This bioreduction is particularly efficient in hypoxic (low-oxygen) environments, such as those found in solid tumors or anaerobic bacteria, leading to selective cytotoxicity.[5][7] This mechanism forms the basis for several anticancer and antimicrobial drugs.[3][8]
-
The Benzamide Scaffold: Benzamide derivatives are a class of "privileged structures" in drug discovery, known to interact with a wide array of biological targets and forming the basis for drugs with diverse pharmacological effects.[1][4]
-
The N-(4-methoxyphenyl) Group: This moiety is found in various bioactive molecules. For instance, the simplified albendazole derivative, N-(4-methoxyphenyl)pentanamide, has demonstrated potent anthelmintic properties with an improved safety profile over the parent drug, suggesting this fragment is conducive to biological activity and favorable toxicological profiles.[9][10]
This guide outlines a strategic workflow to characterize this compound, treating it as a "hit" compound identified from a screening campaign. The protocols are designed to test the central hypothesis that it functions as a hypoxia-activated anticancer agent.
Caption: Logical derivation of the compound's potential application.
Synthesis and Physicochemical Profiling
The primary synthesis of this compound involves the amide coupling of 2-nitrobenzoic acid and 4-methoxyaniline (p-anisidine). This can be achieved via activation of the carboxylic acid (e.g., conversion to an acyl chloride) followed by reaction with the amine, or through direct coupling using reagents like EDCI/HOBt.[11]
Before biological evaluation, it is critical to determine the compound's fundamental physicochemical properties.
| Parameter | Method | Rationale |
| Aqueous Solubility | Kinetic or Thermodynamic Solubility Assay | Poor solubility can lead to false negatives in biological assays and hinder in vivo development. |
| LogP / LogD | HPLC-based or Shake-Flask Method | Predicts membrane permeability and general "drug-likeness". Affects absorption and distribution. |
| Chemical Stability | HPLC analysis in various buffers (pH 4-9) | Ensures the compound does not degrade in assay media, which could confound results. |
| Microsomal Stability | Liver Microsomal Assay | Provides an early indication of metabolic fate (Phase I metabolism) and potential in vivo half-life. |
Protocols for Biological Characterization: Anticancer Activity
The following protocols are designed to systematically test the hypothesis that this compound acts as a hypoxia-selective cytotoxin.
Workflow for Biological Evaluation
Caption: Step-wise workflow for characterizing the compound's anticancer potential.
Protocol 1: General Cytotoxicity Assessment
Objective: To determine the baseline cytotoxicity of the compound against representative cancer cell lines under standard (normoxic) culture conditions.
Methodology:
-
Cell Culture: Culture human breast cancer cells (MCF-7) and human leukemia cells (HL-60) in appropriate media (e.g., DMEM for MCF-7, RPMI-1640 for HL-60) supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO₂.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours (for MCF-7).
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in culture media. Ensure the final DMSO concentration is ≤ 0.5%.
-
Treatment: Remove old media and add 100 µL of media containing the compound dilutions to the wells. Include vehicle control (DMSO only) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours under standard conditions (21% O₂, 5% CO₂).
-
Viability Assay (MTT):
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals by adding 100 µL of solubilization buffer (e.g., DMSO or a 10% SDS in 0.01M HCl solution).
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Causality: This initial screen establishes if the compound has any inherent cytotoxic activity. Selecting both an adherent (MCF-7) and a suspension (HL-60) cell line provides a broader view of its general potency.
Protocol 2: Hypoxia-Selective Activity Assay
Objective: To determine if the compound's cytotoxicity is enhanced under hypoxic conditions, which would support a bioreductive activation mechanism.
Methodology:
-
Plate Preparation: Prepare two identical 96-well plates as described in Protocol 1 (Steps 1-4).
-
Incubation Conditions:
-
Place one plate in a standard normoxic incubator (21% O₂, 5% CO₂).
-
Place the second plate in a specialized hypoxic incubator or chamber (1% O₂, 5% CO₂, balance N₂).
-
-
Incubation and Analysis: Incubate both plates for 72 hours. Subsequently, perform the MTT assay (Protocol 1, Step 6) on both plates.
-
Data Analysis: Calculate the IC₅₀ values for both normoxic (IC₅₀-Nor) and hypoxic (IC₅₀-Hyp) conditions. Determine the Hypoxic Cytotoxicity Ratio (HCR) :
-
HCR = IC₅₀-Nor / IC₅₀-Hyp
-
Trustworthiness: A self-validating system. An HCR value significantly greater than 1 (typically >5) is strong evidence of hypoxia-selective activation. Including a known hypoxia-activated drug like tirapazamine as a positive control is highly recommended.
Protocol 3: Elucidating the Mechanism of Action
Hypothesized Pathway: The nitro group is reduced by cellular nitroreductases (NTR), generating reactive nitrogen species. These species induce cellular stress and DNA damage, ultimately leading to apoptotic cell death.
Caption: Hypothesized bioreductive activation and downstream signaling cascade.
Protocol: Western Blot for DNA Damage and Apoptosis Markers
Objective: To detect molecular markers consistent with the proposed mechanism of action after treatment with the compound.
Methodology:
-
Cell Treatment: Culture MCF-7 cells in 6-well plates. Treat them with the compound at its IC₅₀ and 2x IC₅₀ concentrations (determined under hypoxia) for 24-48 hours under hypoxic conditions. Include a normoxic control and an untreated hypoxic control.
-
Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Anti-γH2AX (phospho S139): A sensitive marker for DNA double-strand breaks.
-
Anti-cleaved-Caspase-3: A key executioner of apoptosis.
-
Anti-cleaved-PARP: A substrate of Caspase-3 and a marker of apoptosis.
-
Anti-β-Actin: A loading control to ensure equal protein loading.
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Results: An increase in the levels of γH2AX, cleaved Caspase-3, and cleaved PARP in cells treated with the compound under hypoxic conditions compared to controls would strongly support the hypothesized mechanism.
Data Summary and Lead Optimization Strategy
Effective data presentation is key to interpreting results and planning next steps.
Table 1: Hypothetical Biological Activity Data
| Compound | Cell Line | IC₅₀ Normoxia (µM) | IC₅₀ Hypoxia (µM) | HCR (Nor/Hyp) |
| This compound | MCF-7 | 25.4 | 2.1 | 12.1 |
| This compound | HL-60 | 31.8 | 3.5 | 9.1 |
| Tirapazamine (Positive Control) | MCF-7 | 45.2 | 1.5 | 30.1 |
| Doxorubicin (Negative Control) | MCF-7 | 0.8 | 0.7 | 1.1 |
Interpretation: The high HCR values suggest the compound is a promising candidate for development as a hypoxia-targeted agent. The next phase would be lead optimization to improve potency and drug-like properties.
Lead Optimization Strategy
Based on the core structure, medicinal chemists can explore several modifications to improve activity (Structure-Activity Relationship, SAR).
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- 10. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: A High-Throughput Screening Cascade for Novel Inhibitors of Bacterial Enoyl-ACP Reductase (FabI) from a Library of N-(4-methoxyphenyl)-2-nitrobenzamide Derivatives
Introduction: The Imperative for New Antimicrobials
The rise of multidrug-resistant bacteria presents a formidable challenge to global health. Consequently, there is an urgent need to discover and develop novel antimicrobial agents with new mechanisms of action.[1] The N-(4-methoxyphenyl)-2-nitrobenzamide scaffold represents a promising starting point for the development of such agents, with related nitrobenzamide derivatives showing documented antimicrobial activity.[2][3] This application note details a comprehensive high-throughput screening (HTS) cascade designed to identify and validate inhibitors of the bacterial enzyme Enoyl-Acyl Carrier Protein (ACP) Reductase (FabI) from a library of this compound derivatives. FabI is a critical enzyme in the bacterial fatty acid synthesis pathway, making it an attractive target for novel antibiotic development.
This document provides a detailed workflow, from initial assay development and primary screening to robust hit validation, offering a blueprint for researchers engaged in antimicrobial drug discovery.
The Scientific Rationale: Targeting FabI
The selection of a biological target is a critical first step in any screening campaign. FabI was chosen for this hypothetical screen based on the following justifications:
-
Essential Bacterial Enzyme: FabI is a key component of the type II fatty acid synthase (FAS-II) system, which is essential for bacterial membrane biosynthesis and is absent in mammals, suggesting a potential for selective toxicity.
-
Validated Drug Target: FabI is the target of the well-known antimicrobial agent triclosan, validating it as a druggable enzyme.
-
Amenable to HTS: As a soluble enzyme with a well-characterized reaction mechanism, FabI is highly suitable for the development of robust, fluorescence-based biochemical assays.[4]
Our objective is to identify derivatives of this compound that inhibit the NADH-dependent reduction of enoyl-ACP catalyzed by FabI.
Assay Development and Optimization: The Foundation of a Successful Screen
A robust and reliable assay is the cornerstone of any HTS campaign.[5] For this screen, a fluorescence-based coupled-enzyme assay was developed to monitor FabI activity. The consumption of NADH, a naturally fluorescent molecule, is monitored over time. A decrease in the rate of NADH oxidation indicates inhibition of FabI.
Key Optimization Parameters:
-
Enzyme Concentration: Titration of recombinant E. coli FabI to determine the optimal concentration that yields a robust signal within the linear range of the reaction.
-
Substrate Concentrations (NADH and Crotonyl-CoA): Determination of the Michaelis-Menten constants (Km) for both substrates to establish assay concentrations at or near the Km, ensuring sensitivity to competitive inhibitors.
-
DMSO Tolerance: Assessment of the assay's performance in the presence of various concentrations of dimethyl sulfoxide (DMSO), the solvent used for the compound library, to ensure minimal interference with enzyme activity. A final DMSO concentration of 0.5% was determined to be well-tolerated.
Assay Validation: Ensuring Robustness with the Z'-Factor
The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[6] It reflects the dynamic range of the signal and the data variation.[5] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[7]
The Z'-factor is calculated using the following formula: Z' = 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|
Where:
-
Meanpos and SDpos are the mean and standard deviation of the positive control (e.g., a known FabI inhibitor like triclosan).
-
Meanneg and SDneg are the mean and standard deviation of the negative control (DMSO vehicle).
| Parameter | Positive Control (Triclosan) | Negative Control (DMSO) |
| Mean Fluorescence | 8500 | 1500 |
| Standard Deviation | 250 | 150 |
| Calculated Z'-Factor | \multicolumn{2}{c | }{0.64 } |
A Z'-factor of 0.64 indicates an excellent assay with a large signal window and low variability, making it suitable for a full-scale HTS campaign.[8]
The High-Throughput Screening (HTS) Workflow
The HTS process is a multi-step, automated procedure designed to rapidly test a large number of compounds.[9]
Caption: High-Throughput Screening Workflow for FabI Inhibitors.
Protocol 1: Primary HTS of this compound Derivatives against FabI
-
Compound Plating: A library of this compound derivatives is prepared in 384-well microplates at a concentration of 10 mM in DMSO.
-
Assay Plate Preparation: Using an automated liquid handler, add 10 µL of assay buffer (100 mM HEPES, pH 7.4, 150 mM NaCl) containing recombinant FabI enzyme and NADH to all wells of a 384-well assay plate.
-
Compound Transfer: Transfer 100 nL of each compound from the source plate to the assay plate using an acoustic liquid handler, achieving a final compound concentration of 10 µM. Include positive (triclosan) and negative (DMSO) controls on each plate.
-
Reaction Initiation: Add 10 µL of assay buffer containing crotonyl-CoA to all wells to start the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and monitor the decrease in NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) every 30 seconds for 15 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction for each well. Normalize the data to the controls and calculate the percent inhibition for each compound. Primary hits are defined as compounds exhibiting >50% inhibition.
Hit Validation Cascade: From Hits to Leads
Hit validation is a critical process to eliminate false positives and confirm the biological activity of the primary hits.[10] A multi-step validation cascade ensures that resources are focused on the most promising compounds.[11]
Caption: Hit Validation and Progression Cascade.
Protocol 2: Dose-Response Confirmation and IC50 Determination
-
Compound Plating: "Cherry-pick" the primary hits and prepare a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Assay Execution: Perform the FabI inhibition assay as described in Protocol 1, using the serially diluted compounds.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).
-
Hit Prioritization: Compounds with an IC50 < 10 µM are prioritized for further validation.
| Compound ID | Primary Screen Inhibition (%) | IC50 (µM) |
| Derivative-001 | 78.2 | 2.5 |
| Derivative-002 | 65.1 | 8.9 |
| Derivative-003 | 55.8 | 25.4 |
| Triclosan (Control) | 98.5 | 0.1 |
Protocol 3: Orthogonal Assay - Bacterial Growth Inhibition (MIC Determination)
This whole-cell assay confirms that the enzymatic inhibition translates to antibacterial activity.[12]
-
Bacterial Culture: Grow E. coli (a species that utilizes FabI) to the mid-logarithmic phase in Mueller-Hinton broth.
-
Compound Preparation: Prepare serial dilutions of the confirmed hits in a 96-well plate.
-
Inoculation: Add the bacterial suspension to each well, resulting in a final inoculum of approximately 5 x 105 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 4: Cytotoxicity Assessment
To assess the selectivity of the compounds, a cytotoxicity assay is performed using a human cell line (e.g., HEK293).
-
Cell Culture: Plate HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the hit compounds for 24 hours.
-
Viability Assay: Add a resazurin-based reagent (e.g., alamarBlue) and incubate for 2-4 hours.
-
Data Analysis: Measure fluorescence to determine cell viability and calculate the CC50 (the concentration at which 50% of cell viability is lost). A high CC50 value indicates low cytotoxicity.
Conclusion and Future Directions
This application note outlines a robust and comprehensive HTS cascade for the identification of novel FabI inhibitors from a library of this compound derivatives. The detailed protocols for assay development, primary screening, and a multi-tiered hit validation process provide a clear path from a large compound library to a small set of validated, cell-active hits with low cytotoxicity.
The validated hits from this screen, such as "Derivative-001" and "Derivative-002" from our example data, would serve as excellent starting points for a lead optimization program. Future efforts would focus on synthesizing analogs to establish a clear Structure-Activity Relationship (SAR), with the goal of improving potency, selectivity, and pharmacokinetic properties.
References
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High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (n.d.). PMC. Retrieved January 17, 2026, from [Link]
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Z-factor. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
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Effective Strategies for Successful Hit Identification in Drug Discovery. (n.d.). Sygnature Discovery. Retrieved January 17, 2026, from [Link]
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EMERGING PLATFORMS FOR HIGH-THROUGHPUT ENZYMATIC BIOASSAYS. (2024). PMC. Retrieved January 17, 2026, from [Link]
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Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]
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Amping antimicrobial discovery with high-throughput screening. (2016). Drug Target Review. Retrieved January 17, 2026, from [Link]
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Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved January 17, 2026, from [Link]
-
Hit Identification - Revolutionizing Drug Discovery. (n.d.). Vipergen. Retrieved January 17, 2026, from [Link]
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How To Optimize Your Hit Identification Strategy. (2024). Evotec. Retrieved January 17, 2026, from [Link]
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High-Throughput Screening Assays. (n.d.). Assay Genie. Retrieved January 17, 2026, from [Link]
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High-Throughput Identification of Antibacterials Against Pseudomonas aeruginosa. (2020). Frontiers. Retrieved January 17, 2026, from [Link]
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The Z prime value (Z´). (n.d.). BMG LABTECH. Retrieved January 17, 2026, from [Link]
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Hit Identification and Validation Services. (n.d.). Oncodesign Services. Retrieved January 17, 2026, from [Link]
-
A coupled fluorescence assay for high-throughput screening of polyurethane-degrading enzymes. (2023). bioRxiv. Retrieved January 17, 2026, from [Link]
-
High-throughput screening for antimicrobial compounds using a 96-well format bacterial motility absorbance assay. (2010). PubMed. Retrieved January 17, 2026, from [Link]
-
Assay performance and the Z'-factor in HTS. (2023). Drug Target Review. Retrieved January 17, 2026, from [Link]
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Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. (2017). International Journal of Pharmacy and Biological Sciences. Retrieved January 17, 2026, from [Link]
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Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2022). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. (1999). PubMed. Retrieved January 17, 2026, from [Link]
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High-throughput screen (HTS). (n.d.). GARDP Revive. Retrieved January 17, 2026, from [Link]
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Hit Validation. (n.d.). SpiroChem. Retrieved January 17, 2026, from [Link]
-
Enzyme assay design for high-throughput screening. (2012). PubMed. Retrieved January 17, 2026, from [Link]
-
N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. (2022). Semantic Scholar. Retrieved January 17, 2026, from [Link]
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- 6. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
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- 9. High-throughput screen (HTS) – REVIVE [revive.gardp.org]
- 10. Hit Validation | SpiroChem [spirochem.com]
- 11. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
- 12. Frontiers | High-Throughput Identification of Antibacterials Against Pseudomonas aeruginosa [frontiersin.org]
Application Notes and Protocols: The Strategic Use of N-(4-methoxyphenyl)-2-nitrobenzamide in the Synthesis of Pharmaceutical Intermediates
Abstract
This technical guide provides an in-depth exploration of N-(4-methoxyphenyl)-2-nitrobenzamide, a pivotal starting material in the synthesis of advanced pharmaceutical intermediates. We delve into the strategic importance of this compound, focusing on its synthesis, purification, and subsequent transformation into high-value chemical entities. The core application highlighted is its role as a precursor to 2-amino-N-(4-methoxyphenyl)benzamide, a key building block for the construction of the acridone scaffold. Acridone derivatives are a class of compounds renowned for their broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols, mechanistic insights, and robust analytical data to facilitate the seamless integration of this chemistry into their research and development workflows.
Introduction: The Significance of this compound
In the landscape of medicinal chemistry, the efficient construction of privileged scaffolds—molecular frameworks that are known to bind to multiple biological targets—is of paramount importance. This compound serves as a critical and versatile building block for precisely this purpose. While unassuming in its initial form, its true value is unlocked upon the strategic reduction of its nitro group.
This transformation yields 2-amino-N-(4-methoxyphenyl)benzamide, an intermediate primed for intramolecular cyclization. This subsequent step provides access to the planar, tricyclic acridone core structure. The ability of acridone derivatives to intercalate with DNA and inhibit crucial enzymes like topoisomerases has established them as a significant class of compounds in the development of novel therapeutics, particularly in oncology.[4][5] This guide details the complete synthetic journey, from the initial amide formation to the ultimate generation of the pharmacologically relevant acridone system, providing the chemical rationale behind each procedural step.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and handling requirements is fundamental to safe and successful experimentation.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 16133-53-6 | [6] |
| Molecular Formula | C₁₄H₁₂N₂O₄ | [6] |
| Molecular Weight | 272.26 g/mol | [6] |
| Appearance | Typically an off-white to yellow solid | General Knowledge |
| Melting Point | 154-156 °C | General Knowledge |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; sparingly soluble in alcohols. | General Knowledge |
Safety and Handling: this compound and its precursors should be handled in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[7] Consult the specific Safety Data Sheet (SDS) for the reagents used for comprehensive hazard information.[8][9][10] Accidental exposure should be addressed by washing the affected area with copious amounts of water and seeking medical attention if irritation persists.
Synthesis and Characterization
The synthesis of this compound and its subsequent conversion to the key amino-intermediate is a robust two-step process.
Caption: A high-level overview of the synthetic pathway from starting materials to the final acridone core.
Protocol 3.1: Synthesis of this compound
This protocol details the nucleophilic acyl substitution reaction between 2-nitrobenzoyl chloride and p-anisidine.
Causality: The reaction is facilitated by a non-nucleophilic base, triethylamine (Et₃N), which acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the p-anisidine nucleophile, which would otherwise halt the reaction. Dichloromethane (DCM) is selected as the solvent due to its inert nature and its ability to dissolve both reactants effectively.[11]
Materials:
-
2-nitrobenzoyl chloride (1.0 eq)
-
p-Anisidine (4-methoxyaniline) (1.0 eq)
-
Triethylamine (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve p-anisidine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve 2-nitrobenzoyl chloride (1.0 eq) in a separate portion of anhydrous DCM.
-
Add the 2-nitrobenzoyl chloride solution dropwise to the stirred p-anisidine solution over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from ethanol or ethyl acetate/hexanes to yield this compound as a solid.
Protocol 3.2: Reduction to 2-amino-N-(4-methoxyphenyl)benzamide
This is the key transformation, converting the electron-withdrawing nitro group into a nucleophilic amino group, setting the stage for cyclization. Catalytic hydrogenation is a clean and efficient method for this purpose.
Causality: Palladium on carbon (Pd/C) is an excellent catalyst for the hydrogenation of nitroarenes. Hydrogen gas (H₂) adsorbs onto the palladium surface, where it is activated. The nitro group of the substrate coordinates to the palladium, allowing for the stepwise transfer of hydrogen atoms, which reduces the nitro group to an amine without affecting the amide bond or aromatic rings. Methanol is a common solvent as it readily dissolves the substrate and does not interfere with the catalysis.
Caption: The key reduction of the nitro group to an amine using catalytic hydrogenation.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas source (balloon or Parr hydrogenator)
-
Celite®
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, carefully add 10% Pd/C (5-10 mol%) under an inert atmosphere.
-
Seal the reaction vessel and evacuate the atmosphere, then backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is fully consumed (typically 4-12 hours).
-
Once complete, carefully purge the reaction vessel with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol.
-
Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is typically of high purity and can often be used in the next step without further purification.
Application in Acridone Synthesis
The synthesized 2-amino-N-(4-methoxyphenyl)benzamide is the direct precursor to the acridone core. The final step involves an acid-catalyzed intramolecular cyclization, specifically a Friedel-Crafts acylation, followed by dehydration.
Protocol 4.1: Synthesis of 1-Methoxyacridone (Illustrative Example)
Causality: Strong acids like sulfuric acid or polyphosphoric acid (PPA) are used to protonate the amide carbonyl, making it a more potent electrophile. The electron-rich methoxy-substituted ring then acts as the nucleophile, attacking the activated carbonyl in an intramolecular electrophilic aromatic substitution. The subsequent loss of water drives the reaction to form the stable, conjugated acridone ring system.[5]
Materials:
-
2-amino-N-(4-methoxyphenyl)benzamide (1.0 eq)
-
Sulfuric acid (concentrated) or Polyphosphoric acid (PPA)
Procedure:
-
Carefully add 2-amino-N-(4-methoxyphenyl)benzamide (1.0 eq) to an excess of polyphosphoric acid or concentrated sulfuric acid at room temperature.
-
Heat the mixture to 120-140 °C with stirring for 2-4 hours. The reaction mixture will typically become deeply colored.
-
Monitor the reaction by TLC (a co-spot of the starting material is essential).
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
The precipitated solid is the crude acridone product.
-
Collect the solid by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure acridone derivative.
Expected Results and Characterization Data
Proper characterization is essential to confirm the identity and purity of the synthesized intermediates.
Table 2: Analytical Data for Key Compounds
| Compound | Expected Yield | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) |
| This compound | 85-95% | 154-156 | ~8.2 (br s, 1H, NH), ~7.8-7.5 (m, 4H, ArH), ~7.4 (d, 2H, ArH), ~6.9 (d, 2H, ArH), ~3.8 (s, 3H, OCH₃) |
| 2-amino-N-(4-methoxyphenyl)benzamide | >90% | 135-138 | ~7.6 (br s, 1H, NH), ~7.5 (d, 2H, ArH), ~7.3-7.1 (m, 2H, ArH), ~6.9 (d, 2H, ArH), ~6.7 (m, 2H, ArH), ~5.6 (br s, 2H, NH₂), ~3.8 (s, 3H, OCH₃) |
| 1-Methoxyacridone | 70-85% | 295-300 | ~11.5 (br s, 1H, NH), ~8.2 (d, 1H, ArH), ~7.7-7.2 (m, 5H, ArH), ~4.0 (s, 3H, OCH₃) |
Note: NMR shifts are approximate and can vary based on solvent and concentration.
Conclusion
This compound is a highly valuable and strategically important starting material in synthetic organic and medicinal chemistry. The straightforward, high-yielding protocols for its synthesis and subsequent reduction provide reliable access to 2-amino-N-(4-methoxyphenyl)benzamide. This key intermediate unlocks a direct and efficient pathway to the acridone scaffold, a privileged structure in drug discovery. The methodologies and data presented in this guide offer a robust framework for researchers to synthesize and utilize these compounds in the development of novel therapeutic agents with a wide range of potential applications.[12]
References
-
PharmaTutor. (2015, June 11). A REVIEW ON ACRIDONE DERIVATIVES AND ITS IMPORTANCE. [Link]
-
PubMed. (2024). An Overview of Acridine Analogs: Pharmacological Significance and Recent Developments. [Link]
-
ResearchGate. (2017, July 25). A Review on Acridone Derivatives and its Importance. [Link]
-
Royal Society of Chemistry. (2017, March 9). Recent developments in the synthesis and biological activity of acridine/acridone analogues. [Link]
-
PubMed. (2025, September 11). Recent Advances in Synthetic Pathways and Therapeutic Potential of Acridine and Acridone Derivatives. [Link]
-
PubChemLite. This compound (C14H12N2O4). [Link]
-
Organic Chemistry Portal. Acridone synthesis. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 4. An Overview of Acridine Analogs: Pharmacological Significance and Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PubChemLite - this compound (C14H12N2O4) [pubchemlite.lcsb.uni.lu]
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- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
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- 12. Recent Advances in Synthetic Pathways and Therapeutic Potential of Acridine and Acridone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-(4-methoxyphenyl)-2-nitrobenzamide Synthesis
Last Updated: January 17, 2026
Welcome to the technical support guide for the synthesis of N-(4-methoxyphenyl)-2-nitrobenzamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and consistently achieve high yields of your target compound.
Reaction Overview & Mechanism
The synthesis of this compound is a classic example of nucleophilic acyl substitution, specifically the formation of an amide bond. The most common and direct route involves the reaction of a 2-nitrobenzoic acid derivative with p-anisidine (4-methoxyaniline).
The reaction is typically performed by activating the carboxylic acid of 2-nitrobenzoic acid, most commonly by converting it to an acyl chloride.[1] This highly electrophilic intermediate then readily reacts with the nucleophilic amine of p-anisidine. This specific method, involving an acyl halide and an amine under basic conditions, is often referred to as the Schotten-Baumann reaction.[2][3]
Core Reaction:
2-Nitrobenzoyl chloride + 4-Methoxyaniline → this compound + HCl
A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]
Reaction Mechanism Diagram
The following diagram illustrates the nucleophilic acyl substitution mechanism.
Caption: Figure 1: Mechanism of Amide Formation.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Problem Area: Low or No Product Yield
Q1: My reaction resulted in a very low yield or no product at all. What are the most likely causes?
This is the most frequent issue and can stem from several factors. The primary culprits are often related to reagent quality, reaction conditions, or deactivation of the amine.[5]
-
Cause 1: Hydrolysis of the Acyl Chloride. 2-nitrobenzoyl chloride is highly reactive and sensitive to moisture.[6] Any water present in the solvent, glassware, or amine starting material will rapidly hydrolyze the acyl chloride back to the unreactive 2-nitrobenzoic acid.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents (e.g., dry DCM, THF).[5] If possible, distill the p-anisidine if it is old or has been exposed to air.
-
-
Cause 2: Amine Deactivation. The reaction generates one equivalent of HCl. Without a base to scavenge this acid, it will protonate the p-anisidine, forming an ammonium salt.[4] This salt is no longer nucleophilic and will not react with the acyl chloride.
-
Cause 3: Incomplete Acyl Chloride Formation. If you are preparing the 2-nitrobenzoyl chloride in situ or as a separate step from 2-nitrobenzoic acid (e.g., using thionyl chloride or oxalyl chloride), the conversion may be incomplete.
-
Solution: When using thionyl chloride (SOCl₂), refluxing for 1-2 hours is typical. A catalytic amount of DMF can accelerate the reaction with oxalyl chloride.[9] It is crucial to remove any excess SOCl₂ or oxalyl chloride under reduced pressure before adding the amine, as these reagents can react with p-anisidine.[7][9]
-
Problem Area: Impure Product & Side Reactions
Q2: My final product is contaminated with unreacted starting material. How can I improve the conversion?
-
Cause: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or incorrect stoichiometry.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A common mobile phase for this system is a mixture of hexane and ethyl acetate. If starting material is still present after several hours at room temperature, gentle heating (e.g., to 40 °C) can sometimes drive the reaction to completion. Also, consider using a slight excess (1.1 to 1.2 equivalents) of the less expensive reagent to ensure the complete consumption of the limiting reagent.[10]
-
Q3: I'm observing a significant side product. What could it be?
-
Cause: Diacylation. If the reaction conditions are too harsh or if there is a large excess of the acyl chloride, a second acylation on the amide nitrogen can sometimes occur, though this is less common with secondary amides. A more likely side reaction is the formation of an anhydride from the acyl chloride and unreacted carboxylic acid.
-
Solution: Ensure slow, controlled addition of the 2-nitrobenzoyl chloride to the solution of p-anisidine and base, preferably at a reduced temperature (e.g., 0 °C).[1] This minimizes localized high concentrations of the acylating agent.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and base combination?
The choice depends on your desired workup and scale.
| Solvent System | Base | Advantages | Disadvantages |
| Dichloromethane (DCM) or THF | Triethylamine (TEA) or Pyridine | Homogeneous reaction, easy to monitor by TLC, simple workup.[7] | Base salt byproduct must be removed by washing. |
| Biphasic (e.g., DCM/Water) | Sodium Hydroxide (NaOH) | "Schotten-Baumann" conditions.[2] Very effective, base and salt remain in the aqueous layer. | Can be vigorous; risk of acyl chloride hydrolysis if addition is not controlled.[6] |
Q2: How should I purify the final product, this compound?
The product is typically a solid. The two most effective purification methods are recrystallization and column chromatography.[11]
-
Recrystallization: Ethanol or a mixture of ethyl acetate and hexanes are good starting points for solvent screening. This is often sufficient to remove minor impurities and unreacted starting materials.
-
Column Chromatography: For more difficult separations, silica gel chromatography is effective. A gradient of ethyl acetate in hexanes will typically elute the less polar starting materials first, followed by the more polar amide product.
Q3: Are there alternatives to using 2-nitrobenzoyl chloride?
Yes. While the acyl chloride route is robust, other "coupling reagents" can be used to form the amide bond directly from 2-nitrobenzoic acid and p-anisidine. This avoids handling highly reactive acyl chlorides.[12]
-
Carbodiimides: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide), often with an additive like HOBt (Hydroxybenzotriazole), can activate the carboxylic acid in situ.[5][]
-
Uronium/Phosphonium Salts: Reagents like HATU or PyBOP are highly efficient but are generally more expensive. They are often used for more challenging amide couplings.[5][][12]
Experimental Protocols
Protocol 1: Standard Synthesis via Acyl Chloride (Schotten-Baumann Conditions)
This protocol details the reliable synthesis using 2-nitrobenzoyl chloride.
Caption: Figure 2: Experimental Workflow.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-anisidine (1.0 eq) in dichloromethane (DCM). In a separate vessel, prepare a solution of sodium hydroxide (1.1 eq) in water. Combine the two solutions and cool the biphasic mixture to 0 °C in an ice bath.
-
Reaction: Dissolve 2-nitrobenzoyl chloride (1.05 eq) in a small amount of DCM. Add this solution dropwise to the stirring biphasic mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the consumption of the p-anisidine by TLC.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.[13]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain pure this compound.
References
-
ResearchGate. (2009). An improved method of amide synthesis using acyl chlorides [Request PDF]. Retrieved from [Link]
-
Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]
-
Reddit. (n.d.). Need help in optimizing amide formation through acyl chloride pathway. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? Retrieved from [Link]
-
Reddit. (2022). Amide coupling help. Retrieved from [Link]
-
ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. DOI:10.1039/C5OB02129D. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Retrieved from [Link]
-
Brainly.in. (2019). Writes notes on Schottenbaumann reaction. Retrieved from [Link]
-
Stenutz. (n.d.). N-(4-methoxyphenyl)benzamide. Retrieved from [Link]
- Google Patents. (n.d.). RU2103260C1 - Method for production of 4-nitrobenzamide.
-
PubMed Central (PMC). (2022). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Retrieved from [Link]
- Google Patents. (n.d.). WO2019081972A1 - A method for preparing mandelic acid 4-nitrophenyl ethylamide from 4-nitrobenzyl cyanide.
- Google Patents. (n.d.). US20250115560A1 - A new process of saflufenacil production using novel intermediates.
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- 7. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
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- 12. hepatochem.com [hepatochem.com]
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Technical Support Center: Purification of Crude N-(4-methoxyphenyl)-2-nitrobenzamide by Recrystallization
Welcome to the technical support center for the purification of N-(4-methoxyphenyl)-2-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this specific compound. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of this compound.
Q1: My compound has "oiled out" and formed a liquid layer instead of crystals upon cooling. What should I do?
A1: "Oiling out" is a common problem where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This typically occurs for two main reasons: the melting point of your compound (especially when impure) is lower than the boiling point of the solvent, or the solution is too supersaturated, causing the compound to precipitate out of solution too quickly and at a temperature above its melting point.[1][2]
Immediate Corrective Actions:
-
Re-dissolve the Oil: Place the flask back on the heat source and heat until the oil fully redissolves into the solution.
-
Add More Solvent: Add a small amount of additional hot solvent (1-5% of the total volume). This increases the volume, lowering the saturation point and the temperature at which crystallization will begin.[2][3]
-
Ensure Slow Cooling: This is critical. Rapid cooling encourages oiling out.[4] Allow the flask to cool slowly on the benchtop, insulated from the cold surface by a few paper towels or a cork ring. Do not immediately place it in an ice bath.[2]
-
Consider a Different Solvent System: If oiling persists, your chosen solvent may be unsuitable. The ideal solvent should have a boiling point lower than the melting point of your pure compound. Consider switching to a lower-boiling point solvent or using a mixed-solvent system where the compound is less soluble.
Q2: After dissolving my crude product and letting it cool, no crystals have formed. What went wrong?
A2: The absence of crystal formation upon cooling is typically due to one of two reasons: the solution is too dilute (you've used too much solvent), or the solution is supersaturated and requires a nucleation event to initiate crystallization.[3]
Troubleshooting Steps:
-
Concentrate the Solution: The most common cause is using an excess of solvent.[3] Gently heat the flask to boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the solute concentration. Then, allow it to cool again.[2]
-
Induce Crystallization: If the solution is sufficiently concentrated but remains clear, it is likely supersaturated. You can induce crystallization by:
-
Scratching: Use a clean glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[2][4]
-
Seeding: Add a single, tiny crystal of pure this compound (a "seed crystal") to the solution. This provides a template for other molecules to crystallize upon.[2][5]
-
-
Drastic Cooling: If the above methods fail, try cooling the solution in an ice-salt bath to a much lower temperature.[6] This can sometimes force crystallization, although it may result in smaller, less pure crystals if done too rapidly.
Q3: My final yield of pure crystals is very low. How can I improve it?
A3: A low recovery is an inherent part of recrystallization, as some product will always remain dissolved in the mother liquor.[7] A yield loss of 20-30% can be expected.[6] However, yields significantly lower than this suggest procedural issues.
Optimization Strategies:
-
Use the Minimum Amount of Hot Solvent: The most critical factor for high yield is to use the absolute minimum volume of boiling solvent required to fully dissolve the crude solid.[7] Adding even a small excess will cause a significant amount of your product to remain in solution upon cooling.
-
Ensure Complete Cooling: Allow the flask to cool to room temperature undisturbed, and then place it in an ice bath for at least 15-20 minutes before filtration. This maximizes the amount of product that crystallizes out of the solution.
-
Minimize Wash Volume: When washing the collected crystals on the filter, use a minimal amount of ice-cold recrystallization solvent.[7] Using room-temperature solvent or an excessive volume will redissolve a portion of your purified product.
-
Recover a Second Crop: The filtrate (mother liquor) still contains dissolved product. You can recover some of this by boiling off a significant portion of the solvent and re-cooling the concentrated solution to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.
Frequently Asked Questions (FAQs)
Q4: How do I select the best recrystallization solvent for this compound?
A4: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[4] For this compound, which is a polar molecule due to its nitro, amide, and ether functional groups, polar solvents are a good starting point based on the "like dissolves like" principle.[4]
Solvent Screening Protocol:
-
Place a small amount of your crude material (20-30 mg) into several test tubes.
-
Add a small volume (~0.5 mL) of a different potential solvent to each tube (e.g., ethanol, methanol, ethyl acetate, acetone).
-
Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound well.
-
Heat the test tubes that showed poor solubility at room temperature. The compound should dissolve completely at or near the solvent's boiling point.
-
Cool the solutions that dissolved completely. The ideal solvent will show abundant crystal formation upon returning to room temperature.
| Solvent | Boiling Point (°C) | Polarity | Suitability Notes |
| Ethanol | 78 | Polar | Often a good starting point for polar nitroaromatic compounds.[4][8] |
| Methanol | 65 | Polar | Similar to ethanol but with a lower boiling point. May be suitable if oiling out is an issue in ethanol.[9] |
| Ethyl Acetate | 77 | Medium | Can be effective. Often used in a mixed-solvent system with a non-polar solvent like hexanes.[10] |
| Acetone | 56 | Polar | A strong, polar solvent. May be too effective, leading to low recovery unless used in a mixed system.[8] |
| Water | 100 | Very Polar | Unlikely to be a good single solvent as organic compounds are often poorly soluble even when hot.[8] However, it is an excellent anti-solvent when paired with a polar organic solvent like ethanol or acetone. |
Q5: When and how should I use a mixed-solvent system?
A5: A mixed-solvent system is ideal when no single solvent has the desired solubility properties.[4] This is typically a pair of miscible solvents, one in which your compound is very soluble (the "good" solvent) and one in which it is very insoluble (the "anti-solvent" or "bad" solvent). Common pairs include ethanol/water, acetone/hexanes, or ethyl acetate/hexanes.[8][10]
Procedure for Mixed-Solvent Recrystallization:
-
Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Add a few more drops of the hot "good" solvent until the cloudiness just disappears.
-
Allow the solution to cool slowly and undisturbed, as you would for a single-solvent recrystallization.
Q6: What are the likely impurities in my crude this compound, and will recrystallization remove them?
A6: Assuming the synthesis was an acylation of p-anisidine with a 2-nitrobenzoyl derivative, the most common impurities are:
-
Unreacted Starting Materials: p-anisidine and 2-nitrobenzoic acid.
-
By-products: Small amounts of side-products from the reaction.
-
Colored Impurities: Often high molecular weight, polar tars that form during the reaction.
Recrystallization is an excellent method for removing small to moderate amounts of impurities that have different solubility profiles from your target compound. Soluble impurities will remain in the cold mother liquor, while insoluble impurities can be removed via hot filtration before the cooling step. Highly colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[2]
Experimental Workflow & Decision Logic
The following diagram outlines the logical steps and decision points in a typical recrystallization procedure for this compound.
Caption: Workflow for the recrystallization of this compound.
References
- Process for the crystallization of nitro-aromatic compounds in nitric acid. Google Patents.
- solvent selection for effective recrystallization of nitroaromatic compounds. Benchchem.
- Method of crystallizing nitro products. Google Patents.
- Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
- A New Recrystallization Method for Nitroguanidine. AIChE.
- preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses.
- Recrystallization.
- Recrystallization (help meeeeee). Reddit.
- N-(4-methoxyphenyl)benzamide. Stenutz.
- Troubleshooting Recrystallization. Chemistry LibreTexts.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
- Oiling Out in Crystallization. Mettler Toledo.
- Problems with Recrystallisations. University of York Chemistry Teaching Labs.
- Recrystallization pointers. Reddit.
- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
- Solvent selection for recrystallization: An undergraduate organic experiment.
- N-[4-(benzyloxy)phenyl]-3-nitro-4-methoxybenzamide Product Description. ChemicalBook.
- Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. ACS Publications.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Go-to recrystallization solvent mixtures. Reddit.
- This compound (C14H12N2O4). PubChemLite.
- 2-Nitrobenzamide. PubChem.
- 4-Nitrobenzamide. PubChem.
- Recrystallization with two solvents. Reddit.
- N-(2-ETHOXYPHENYL)-4-METHOXY-3-NITROBENZAMIDE. Sigma-Aldrich.
- Technical Support Center: Purification of Crude 2-Cyano-4-nitrobenzamide by Recrystallization. Benchchem.
- N-((4-Methoxyphenyl)methyl)-4-nitrobenzenesulfonamide. PubChem.
- Method for production of 4-nitrobenzamide. Google Patents.
- A method for preparing mandelic acid 4-nitrophenyl ethylamide from 4-nitrobenzyl cyanide. Google Patents.
- (PDF) Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. ResearchGate.
- N-(4-methoxyphenyl)-4-nitrobenzamide. SIQUIMIA.
- Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC.
- Synthesis and characterisation of process related impurity in bosentan monohydrate. JOCPR.
- p-Nitrobenzamide. ChemicalBook.
- N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. PMC.
- N-(4-methoxyphenyl)-4-methylbenzamide. PubChem.
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- 10. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Poor Amide Bond Formation with Electron-Deficient Anilines
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals encountering challenges with amide bond formation involving electron-deficient anilines. This resource is structured to provide in-depth, actionable solutions to common experimental hurdles, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the expertise to not only solve immediate synthetic problems but also to develop robust strategies for future success.
Introduction: The Challenge of Low Nucleophilicity
Amide bond formation is a cornerstone of modern organic synthesis, yet its success is highly dependent on the nucleophilicity of the amine. Electron-deficient anilines, characterized by the presence of electron-withdrawing groups (EWGs) on the aromatic ring (e.g., -NO₂, -CN, -CF₃, -SO₂R, polyhalogenation), present a significant challenge. These groups diminish the electron density on the nitrogen atom through inductive and resonance effects, rendering the aniline a poor nucleophile.[1] Consequently, standard amide coupling protocols often result in sluggish reactions, low yields, or complete failure.[2][3][4] This guide provides a structured approach to troubleshooting these difficult couplings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My standard amide coupling reaction with an electron-deficient aniline (using HATU/DIPEA or EDC/HOBt) is failing or giving very low yields. What is the primary cause and what are my immediate options?
A1: The Root of the Problem & Initial Strategic Adjustments
The failure of common coupling reagents like HATU, HBTU, or EDC/HOBt is a frequent observation when working with weakly nucleophilic anilines.[3][4][5] The activated carboxylic acid species generated by these reagents (e.g., an O-acylisourea or an active ester) is often not electrophilic enough to be readily attacked by the poorly nucleophilic aniline. The reaction stalls at this stage, leading to the decomposition of the activated intermediate or other side reactions.
Immediate Troubleshooting Steps:
-
Increase the Electrophilicity of the Carboxylic Acid: Instead of relying on standard coupling reagents, consider converting the carboxylic acid to a more reactive intermediate. The formation of an acyl fluoride or acyl chloride in situ can dramatically increase the reaction rate.[3][4][5][6][7]
-
Optimize Reaction Conditions:
-
Temperature: Electron-deficient anilines often require higher reaction temperatures to overcome the activation energy barrier. Heating the reaction, sometimes to 80 °C or higher, can be effective.[3][4][8]
-
Solvent: Aprotic polar solvents like DMF or NMP are generally preferred. However, for some protocols, acetonitrile (ACN) or dichloromethane (DCM) may be suitable.[2][8] Ensure the use of anhydrous solvents to prevent hydrolysis of the activated intermediate.[9]
-
Base: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is crucial to neutralize the acid formed during the reaction without competing with the aniline as a nucleophile.[8][10]
-
Q2: I've heard that forming an acyl fluoride is a good strategy. How do I do this, and which reagents are recommended?
A2: A Powerful Strategy for Challenging Couplings
Converting the carboxylic acid to an acyl fluoride is an excellent strategy because acyl fluorides are highly reactive towards amines yet are generally more stable and less prone to side reactions than acyl chlorides.[3][4] This method has proven effective for couplings involving both sterically hindered and electron-deficient amines where other methods have failed.[3][4][7]
Recommended Fluorinating Reagents:
-
BTFFH (N,N,N',N'-Bis(tetramethylene)chloroformamidinium hexafluorophosphate): An effective reagent for the in situ formation of acyl fluorides.[3][4][8]
-
TFFH (Tetramethylfluoroformamidinium Hexafluorophosphate): Similar to BTFFH, it is used for generating acyl fluorides.[3][4]
-
Deoxo-Fluor & DAST: While effective, these reagents can sometimes lead to side products.[3][4]
-
Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the carboxylic acid (1.3 equivalents) and BTFFH (1.5 equivalents).
-
Solvent and Base: Add anhydrous dichloromethane (DCM) (2 mL/mmol of amine). Subsequently, add DIPEA (4.5 equivalents).
-
Activation: Stir the mixture under argon for 30 minutes at room temperature to allow for the formation of the acyl fluoride.
-
Amine Addition: Add the electron-deficient aniline (1.0 equivalent) to the reaction mixture.
-
Reaction: Seal the vessel and heat in an oil bath at 80 °C overnight (approximately 12 hours). Caution: Heating DCM above its boiling point will cause overpressure in a sealed vessel. Ensure the reaction vessel is appropriate for these conditions.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Q3: Are there any effective carbodiimide-based methods for these challenging substrates?
A3: An Enhanced Carbodiimide Protocol
While standard EDC/HOBt protocols are often insufficient, a modified approach incorporating 4-dimethylaminopyridine (DMAP) has been shown to be effective for the synthesis of amides from electron-deficient anilines.[2] In this system, DMAP acts as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate, which is more susceptible to attack by the weakly nucleophilic aniline.[2]
-
Preparation: To a stirred solution of the carboxylic acid (1.0 mmol), the electron-deficient aniline (1.1 mmol), DMAP (1.0 mmol), and a catalytic amount of HOBt (0.1 mmol) in acetonitrile (10 mL), add DIPEA (5.0 mmol).
-
Initiation: Cool the mixture in an ice bath (0 °C). Add EDC (1.0 mmol) portion-wise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation: Comparison of Coupling Reagent Efficacy
The choice of coupling reagent is critical for success. The table below summarizes the general effectiveness of various reagents for amide bond formation with challenging substrates.
| Coupling Reagent/Method | Additive/Co-reagent | Typical Yield (Standard Conditions) | Yield with Electron-Deficient Anilines | Key Features |
| HATU/HBTU | DIPEA | ~95-99%[10] | Often low to no yield[3][4] | High efficiency for standard couplings, but often fails with poor nucleophiles.[10][11] |
| EDC | HOBt | Variable | Often low to trace amounts[2] | Common and cost-effective, but lacks reactivity for difficult substrates.[2] |
| EDC | DMAP/HOBt (cat.) | Not applicable | Good to excellent[2] | DMAP creates a highly reactive acyliminium intermediate.[2] |
| BTFFH/TFFH | DIPEA | Not applicable | Good to excellent[3][4][8] | Forms a highly reactive acyl fluoride intermediate; requires elevated temperatures.[3][4][8] |
| Acyl Chloride | Base (e.g., Pyridine) | Variable | Generally effective | Highly reactive, but harsh formation conditions may not be suitable for complex molecules.[6] |
Visualizations: Workflow and Mechanisms
A systematic approach is crucial when troubleshooting difficult reactions. The following workflow diagram can guide your experimental design.
Caption: Troubleshooting workflow for amide coupling with electron-deficient anilines.
The enhanced reactivity in the EDC/DMAP protocol is due to the formation of a key intermediate.
Caption: Simplified mechanism showing DMAP's role in forming a reactive intermediate.
References
- A Comparative Guide to Carboxyl Group Activation: Alternatives to Woodward's Reagent K for Amide Bond Formation. (n.d.). Benchchem.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (n.d.). The Royal Society of Chemistry.
- Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. (n.d.). Benchchem.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- CHAPTER 4: Amide Bond Formation. (2022, May 20). Books - The Royal Society of Chemistry.
- Technical Support Center: Amide Coupling of Hindered Anilines and Thiazole Carboxylic Acids. (n.d.). Benchchem.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). Organic & Biomolecular Chemistry (RSC Publishing).
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025, August 6). ResearchGate.
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. (n.d.). Benchchem.
Sources
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- 3. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
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"managing reaction temperature to avoid dinitration in benzamide synthesis"
A-A-A
Managing Reaction Temperature to Avoid Dinitration in Benzamide Synthesis
Welcome to the Technical Support Center for Benzamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managing reaction temperatures to prevent dinitration during the synthesis of benzamide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical during the nitration of benzoyl chloride or benzamide?
A1: Temperature control is paramount because nitration is a highly exothermic reaction.[1][2] The heat generated can accelerate the reaction rate, leading to over-nitration and the formation of dinitro- and even trinitro- byproducts.[3] Maintaining a low and stable temperature is crucial for selectivity towards the desired mononitro product.[4]
Q2: What is the primary cause of dinitration in this synthesis?
A2: Dinitration occurs when the reaction conditions are too harsh, specifically when the temperature is too high or the reaction time is excessively long.[5] A high concentration of the nitrating agent can also contribute to the formation of dinitro products.[5] The initial mononitrated product, although deactivated by the electron-withdrawing nitro group, can still undergo a second nitration under forcing conditions.[3]
Q3: How does the amide group in benzamide influence the nitration reaction?
A3: The amide functional group (-CONH₂) is typically an ortho, para-directing group in electrophilic aromatic substitution. However, under the strongly acidic conditions of nitration (using a mixture of sulfuric and nitric acid), the carbonyl oxygen of the amide group can be protonated. This protonated species acts as a meta-directing group.[5] This results in a mixture of ortho, meta, and para isomers, with the distribution influenced by reaction conditions like temperature and acid concentration.[5]
Q4: What are the ideal temperature ranges to minimize dinitration?
A4: To favor mononitration and improve regioselectivity, it is generally recommended to maintain the reaction temperature at or below 10°C, and ideally between 0-5°C, especially during the addition of the nitrating agent.[5] For the nitration of benzene, a temperature not exceeding 50°C is recommended to minimize dinitration.[3] However, for activated systems, even lower temperatures are necessary.
Troubleshooting Guide: Over-Nitration (Formation of Dinitro Products)
This section addresses the specific issue of observing significant amounts of dinitrated byproducts in your reaction mixture.
| Problem | Potential Cause | Solution |
| High percentage of dinitrobenzamide detected by TLC, HPLC, or NMR. | 1. Excessive Reaction Temperature: The exothermic nature of the reaction was not adequately controlled, leading to localized "hot spots" or an overall increase in the reaction mixture's temperature.[1][2] | 1. Implement Efficient Cooling: Utilize an ice-salt bath or a cryocooler to maintain a consistent low temperature (0-5°C). Ensure the reaction flask is adequately submerged.[5] |
| 2. Rapid Addition of Nitrating Agent: Adding the nitrating mixture too quickly generates heat faster than it can be dissipated by the cooling bath. | 2. Slow, Dropwise Addition: Add the nitrating agent dropwise with vigorous stirring to ensure rapid dispersion and heat transfer to the cooling medium.[5] | |
| 3. High Molar Ratio of Nitrating Agent: Using a significant excess of nitric acid increases the probability of a second nitration event. | 3. Careful Stoichiometric Control: Precisely measure and use a controlled molar ratio of the nitrating agent. Monitor the reaction's progress closely using TLC to quench it once the starting material is consumed.[5] | |
| 4. Prolonged Reaction Time: Allowing the reaction to proceed for too long, even at a controlled temperature, can lead to the formation of dinitrated products. | 4. Reaction Monitoring: Actively monitor the reaction's progress via TLC. Once the starting material is consumed, promptly quench the reaction by pouring it over crushed ice. | |
| 5. Insufficient Stirring: Poor agitation can lead to localized high concentrations of the nitrating agent and inadequate heat dissipation, creating localized areas of higher temperature. | 5. Ensure Efficient Agitation: Use a properly sized stir bar or an overhead mechanical stirrer for larger-scale reactions to ensure the reaction mixture is homogeneous. |
Experimental Protocols
Protocol 1: Controlled Mononitration of Benzoyl Chloride
This protocol details a method for the mononitration of benzoyl chloride, which can then be converted to the corresponding nitrobenzamide.
Materials:
-
Benzoyl Chloride
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Preparation of the Reaction Vessel: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add benzoyl chloride and concentrated sulfuric acid. Cool the mixture to 0°C in an ice-salt bath.
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid while cooling the beaker in an ice bath.
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred benzoyl chloride solution via the dropping funnel. Crucially, maintain the internal reaction temperature below 5°C throughout the addition.
-
Reaction Monitoring: After the complete addition of the nitrating mixture, continue stirring the reaction at 0-5°C. Monitor the reaction's progress by periodically taking a small aliquot, quenching it with ice, extracting with dichloromethane, and analyzing by TLC.
-
Work-up: Once the reaction is complete (typically when the starting benzoyl chloride is no longer visible on TLC), carefully pour the reaction mixture onto a large amount of crushed ice with stirring.
-
Extraction and Purification: The resulting solid (nitrobenzoyl chloride) can be filtered or the aqueous mixture can be extracted with dichloromethane. The organic layers are then combined, washed with cold water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude nitrobenzoyl chloride. This can then be used in the subsequent amidation step.
Protocol 2: Amidation of Nitrobenzoyl Chloride
This protocol describes the conversion of the synthesized nitrobenzoyl chloride to nitrobenzamide.
Materials:
-
Nitrobenzoyl Chloride (from Protocol 1)
-
Concentrated Aqueous Ammonia (NH₄OH)
-
Ice
Procedure:
-
Reaction Setup: In a conical flask, place concentrated aqueous ammonia and cool it in an ice bath.
-
Amidation: Slowly add the crude nitrobenzoyl chloride in small portions to the cold, stirred ammonia solution. The reaction is exothermic, so maintain cooling to keep the temperature low.[6]
-
Precipitation and Isolation: A solid precipitate of nitrobenzamide will form. Continue stirring for 15-20 minutes after the addition is complete.[6]
-
Filtration and Washing: Filter the solid product using a Buchner funnel. Wash the collected solid thoroughly with cold water to remove any unreacted ammonia and ammonium salts.
-
Recrystallization: Recrystallize the crude nitrobenzamide from hot water or an appropriate solvent system to obtain the purified product.[6]
Visualizing the Process
Reaction Pathway and Temperature Control
The following diagram illustrates the key steps in the synthesis of mononitrobenzamide and highlights the critical temperature control point to prevent the formation of the dinitrated byproduct.
Caption: Workflow for Mononitrobenzamide Synthesis
Troubleshooting Logic for Dinitration
This flowchart provides a logical sequence for diagnosing and addressing the issue of dinitration.
Caption: Troubleshooting Dinitration Issues
Safety Precautions
Nitration reactions are potentially hazardous and must be conducted with appropriate safety measures.
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns.[7][8][9] Always handle them in a fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[7][8]
-
Exothermic Reaction: The reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.[1][2] Ensure adequate cooling and slow addition of reagents.
-
Toxic Fumes: Nitric acid fumes and nitrogen dioxide gas, which can be produced during the reaction, are toxic upon inhalation.[7][9] All work must be performed in a well-ventilated fume hood.
-
Emergency Preparedness: Have an emergency response plan in place and ensure easy access to an emergency eyewash station and safety shower.[7][8] Spill containment kits should also be readily available.[7]
References
- Chemistry, Process Design, and Safety for the Nitration Industry. (2013-11-22). National Academic Digital Library of Ethiopia.
- Nitration reaction safety. (2024-06-06). YouTube.
- Strategies to enhance the regioselectivity of benzamide nitr
- NITRIC ACID SAFETY.
- Why is mononitration of phenol carried out at low temper
- Electrophilic Substitution. (2025-01-10). Save My Exams.
- Nitration and Sulfonation Reactions In Electrophilic Arom
- Nitric Acid Safety Tips & Health Hazards. (2015-04-27). VelocityEHS.
- Substitution Reactions of Benzene and Other Arom
- Reduce your risk of a nitric acid incident. (2024-06-24). UW Environmental Health & Safety.
- Aromatic Nitr
- Notes on Electrophilic Substitution Mechanism in Nitr
- How to Synthesize 3-NITROBENZAMIDE? - FAQ. Guidechem.
- AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE
- Nitration of Benzene and Methylbenzene. (2023-01-22). Chemistry LibreTexts.
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- 9. ehs.com [ehs.com]
Technical Support Center: Column Chromatography Purification of N-(4-methoxyphenyl)-2-nitrobenzamide
Welcome to the technical support center for the chromatographic purification of N-(4-methoxyphenyl)-2-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this moderately polar aromatic amide. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your own laboratory settings.
Part 1: Foundational Knowledge & FAQs
This section addresses the most common preliminary questions regarding the setup and theory behind the purification of this compound.
Q1: What are the key structural features of this compound that influence its chromatographic behavior?
A1: The chromatographic behavior of this molecule is governed by the interplay of its three primary functional groups on a silica gel stationary phase:
-
2-Nitro Group: This is a strongly polar, electron-withdrawing group that will interact significantly with the acidic silanol groups (Si-OH) on the silica surface.[1][2]
-
Amide Linkage (-CONH-): The amide is also highly polar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O). This leads to strong interactions with the stationary phase.[3][4]
-
4-Methoxyphenyl Group: The methoxy group (-OCH₃) adds moderate polarity, while the aromatic rings contribute to potential π-π stacking interactions.
Overall, the molecule is quite polar, meaning it will have a strong affinity for the polar silica gel stationary phase and will require a relatively polar mobile phase to elute.[5][6]
Q2: What is the recommended stationary phase and initial mobile phase system for this purification?
A2:
-
Stationary Phase: Standard flash-grade silica gel (SiO₂, 40-63 µm particle size) is the most appropriate choice. Silica gel is polar and slightly acidic, which works well for separating compounds with polar functional groups.[2][5]
-
Recommended Mobile Phase: A mixture of a non-polar solvent and a polar solvent is ideal. The most common and effective system is Hexane/Ethyl Acetate .[7] An alternative is Dichloromethane/Methanol, which can be useful if solubility is an issue in the former system.[7][8]
-
Starting Ratio: Begin your Thin Layer Chromatography (TLC) analysis with a solvent system of 7:3 (v/v) Hexane:Ethyl Acetate . From there, you can adjust the polarity to achieve the optimal separation.
Q3: How do I use Thin Layer Chromatography (TLC) to develop the optimal solvent system?
A3: TLC is an essential preliminary step to predict the outcome of your column chromatography.[9][10]
-
Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto a silica gel TLC plate.
-
Development: Place the plate in a sealed chamber containing your chosen mobile phase (e.g., 7:3 Hexane:EtOAc). Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Analysis: Visualize the spots under a UV lamp (254 nm). Calculate the Retention Factor (Rf) for your target compound. The Rf is the ratio of the distance the spot traveled to the distance the solvent front traveled.[11][12][13]
-
Optimization: The ideal Rf value for your target compound for good separation on a column is between 0.25 and 0.35 .[9]
-
If the Rf is too high (>0.5), your compound will elute too quickly, resulting in poor separation. Decrease the polarity by increasing the proportion of hexane.
-
If the Rf is too low (<0.2), your compound will take a very long time to elute or may not elute at all. Increase the polarity by increasing the proportion of ethyl acetate.
-
| TLC Observation (7:3 Hexane:EtOAc) | Interpretation | Next Step |
| Product Rf = 0.6 | Mobile phase is too polar. | Try 8:2 or 9:1 Hexane:EtOAc. |
| Product Rf = 0.3 | Optimal polarity for column. | Proceed with this solvent system. |
| Product Rf = 0.1 | Mobile phase is not polar enough. | Try 6:4 or 1:1 Hexane:EtOAc. |
| Spots are streaked or tailing. | Potential sample overload on TLC, or strong acid/base interactions. | Dilute the sample; consider adding a modifier (see Troubleshooting). |
Part 2: Detailed Experimental Protocol
This protocol provides a self-validating workflow for the purification.
Workflow Overview
Caption: General workflow for column chromatography purification.
Step-by-Step Methodology
-
Column Preparation (Wet Slurry Packing):
-
Secure a glass column of appropriate size vertically. The amount of silica gel should be 30-50 times the weight of your crude sample.[14]
-
Place a small cotton or glass wool plug at the bottom of the column. Add a thin (0.5 cm) layer of sand.
-
In a beaker, mix the required amount of silica gel with your starting mobile phase to form a consistent, bubble-free slurry.[5]
-
With the stopcock open and a flask underneath, pour the slurry into the column. Tap the column gently to ensure even packing and dislodge any air bubbles.[15]
-
Once the silica has settled, add another thin layer of sand on top to protect the surface.
-
Crucial Checkpoint: Never let the solvent level drop below the top of the silica gel, as this will cause cracks and lead to poor separation.[15][16]
-
-
Sample Loading:
-
Wet Loading (Recommended for good solubility): Dissolve your crude product in the minimum amount of the mobile phase (or a less polar solvent like dichloromethane). Carefully pipette this solution directly onto the top layer of sand. Open the stopcock and allow the sample to absorb into the silica until the liquid level just reaches the sand.
-
Dry Loading (For poor solubility): Dissolve your crude product in a volatile solvent (e.g., acetone or dichloromethane). Add a small amount of silica gel (2-3 times the mass of your sample) to this solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[16]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column, taking care not to disturb the surface.
-
Begin collecting fractions in test tubes or vials. The size of the fractions depends on the column size and separation difficulty, but 10-20 mL fractions are a good starting point for a medium-sized column.
-
If the separation between your product and impurities is poor, you may need to use a gradient elution. Start with a less polar solvent system (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., to 8:2, then 7:3) over the course of the separation.
-
-
Analysis:
-
Spot every few fractions onto a TLC plate. Develop and visualize the plate to identify which fractions contain your pure compound.
-
Combine the fractions that show only a single spot corresponding to your pure product.
-
Evaporate the solvent under reduced pressure to obtain your purified this compound.
-
Part 3: Troubleshooting Guide (Q&A Format)
This section is designed to address specific problems you may encounter during the experiment.
Caption: Troubleshooting decision tree for common chromatography issues.
Q: My compound is not moving off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A: This indicates your compound is very polar and interacts extremely strongly with the silica gel.[17] You need a more aggressive, more polar mobile phase.
-
Solution: Switch to a Dichloromethane (DCM)/Methanol (MeOH) solvent system. Start with 98:2 DCM:MeOH and gradually increase the methanol concentration. Methanol is a very polar solvent that is highly effective at eluting polar compounds from silica.[5][7]
Q: I ran my column, but my yield is very low. Where did my product go?
A: There are several possibilities for low recovery:
-
Irreversible Adsorption: The amide or nitro group might be interacting too strongly with acidic sites on the silica, causing some material to remain permanently on the column.[17] This is especially possible if your silica is old or of lower quality.
-
Compound is in the Solvent Front: Your compound may have eluted much faster than expected. Always check the very first fractions that come off the column.[17]
-
Fractions are Too Dilute: Your compound may have eluted, but the fractions are so dilute that it is not visible by TLC.[17] Try combining several fractions in the expected range and concentrating them before running a final TLC.
-
Decomposition: Although less common for this specific molecule, some compounds can decompose on the acidic surface of silica gel.[17][18] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.
Q: The separation between my product and an impurity is very poor (ΔRf < 0.1). How can I improve the resolution?
A: Improving resolution requires optimizing several factors:
-
Solvent System: This is the most critical factor. The goal is to find a solvent system that maximizes the difference in Rf values (selectivity). Try switching one of the solvents in your mobile phase (e.g., substitute ethyl acetate with acetone) as this can alter the specific interactions and improve separation.[9]
-
Flow Rate: A slower flow rate allows more time for the equilibrium between the stationary and mobile phases to be established, which can lead to better separation.[16][19] If you are using flash chromatography with air pressure, reduce the pressure.
-
Column Dimensions: A longer, narrower column will generally provide better resolution than a short, wide one, though it will take longer to run.[19]
References
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Mastelf. Retention Factor in Chromatography: Understanding Its Formula and Significance. [Link]
-
Chemistry For Everyone. What Is The RF Value And Its Importance In Chromatography?. [Link]
-
University of California, Los Angeles. Column chromatography. [Link]
-
Hawach Scientific. Several Problems of Flash Column Chromatography. [Link]
-
ResearchGate. What is the optimal Rf value for our compound of interest when running silica column chromatography?. [Link]
-
ResearchGate. How to conduct silica gel column chromatography with solvent system of chloroform: methanol: n-hexane, with ratio of 1:1:1?. [Link]
-
Scott, R. P. W. The silica-gel surface and its interactions with solvent and solute in liquid chromatography. Faraday Symposia of the Chemical Society. [Link]
-
Khan Academy. Column chromatography. [Link]
-
Chemistry For Everyone. How To Improve Column Chromatography Separation?. [Link]
-
Restek. Troubleshooting Guide. [Link]
-
Chrom Tech, Inc. Tackling Common Challenges in Chromatography. [Link]
-
BYJU'S. R F Value Explanation. [Link]
-
Teledyne LABS. Silica Gel Column Chromatography. [Link]
-
Department of Chemistry, University of Rochester. Rookie Mistakes: Column Chromatography. [Link]
-
Agilent Technologies, Inc. Analysis of Polar Compounds Using 100% Aqueous Mobile Phases. [Link]
-
ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
MDPI. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems. [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Mastelf. How to Choose the Best Mobile Phase in HPLC for Optimal Results. [Link]
-
Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]
-
Biotage. How to Scale-Up Normal-Phase Purification. [Link]
-
Department of Chemistry, University of Rochester. Chromatography: How to Run a Small Scale Flash Column. [Link]
-
Chemistry LibreTexts. Chromatography Columns. [Link]
-
Cytiva. Chromatography scale-up: don't get tied down by bed height. [Link]
-
ResearchGate. What is the best technique for amide purification?. [Link]
-
National Center for Biotechnology Information. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
-
Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]
-
Biotage. How should I purify a complex, polar, amide reaction mixture?. [Link]
-
CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]
-
SIQUIMIA. N-(4-Methoxyphenyl)-4-nitrobenzamide. [Link]
- Google Patents. RU2103260C1 - Method for production of 4-nitrobenzamide.
Sources
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"hydrolysis of 2-nitrobenzoyl chloride as a side reaction and its prevention"
A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Hydrolysis as a Side Reaction
Prepared by a Senior Application Scientist, this guide provides in-depth troubleshooting advice and preventative protocols for handling 2-nitrobenzoyl chloride, a highly reactive but essential intermediate in organic synthesis. Our focus is on a common experimental pitfall: the unwanted hydrolysis of the acyl chloride, which leads to the formation of 2-nitrobenzoic acid, reduced yields, and purification challenges.
Frequently Asked Questions (FAQs): Understanding the Core Problem
Q1: What is 2-nitrobenzoyl chloride, and why is it so reactive?
2-Nitrobenzoyl chloride is an aromatic acyl chloride featuring a nitro group at the ortho position.[1] Its high reactivity stems from the electrophilic nature of the carbonyl carbon. This electrophilicity is significantly enhanced by two factors: the strong electron-withdrawing effect of the adjacent chlorine atom and the additional inductive and resonance electron-withdrawing power of the nitro group.[1][2] This electronic arrangement makes the carbonyl carbon exceptionally susceptible to attack by nucleophiles, including the intended reactants (like amines or alcohols) and unintended ones (like water).[2]
Q2: What exactly is hydrolysis in this context, and why is it a critical side reaction?
Hydrolysis is the chemical breakdown of a compound due to reaction with water.[2] For 2-nitrobenzoyl chloride, this means water acts as a nucleophile, attacking the carbonyl carbon.[3][4] This reaction is highly problematic because it is often rapid and exothermic, irreversibly consuming your starting material to form the less reactive 2-nitrobenzoic acid.[1][3] The consequence is a direct reduction in the yield of your desired product. Furthermore, the resulting carboxylic acid can complicate downstream purification steps.
Q3: I suspect hydrolysis has occurred. What are the byproducts I should look for?
The primary product of hydrolysis is 2-nitrobenzoic acid.[1] A secondary byproduct is hydrogen chloride (HCl) gas, which is often observed as steamy, acidic fumes when the reagent is exposed to moist air.[3][5]
Caption: Mechanism of 2-nitrobenzoyl chloride hydrolysis.
Troubleshooting Guide: Diagnosing Hydrolysis in Your Experiment
Q4: My reaction yield is significantly lower than expected, and I've isolated a crystalline white solid that isn't my product. Could this be hydrolysis?
This is a classic symptom of significant hydrolysis. The white solid is very likely 2-nitrobenzoic acid, the byproduct of the reaction with water.[1] This indicates that moisture was present in your reaction setup. Potential sources include wet glassware, improperly dried solvents, or exposure of the starting material to atmospheric moisture.
Q5: I noticed corrosive, steamy fumes when I opened the reagent bottle. Is this a sign of degradation?
Yes. The fumes are hydrogen chloride (HCl) gas, which is released as the acyl chloride reacts with moisture in the air.[3][6] This is a clear indicator that the reagent has been at least partially hydrolyzed and that strict anhydrous handling techniques are immediately required.[1][7]
Q6: Can my choice of base be contributing to the hydrolysis problem?
Absolutely. While a base is often necessary to scavenge the HCl produced during your primary acylation reaction, using an aqueous basic solution (like aqueous NaOH or K₂CO₃) for this purpose is counterproductive. It introduces water directly into the reaction, guaranteeing that hydrolysis will be a major competing pathway.[8] A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, should be used in an anhydrous solvent instead.[8][9]
Prevention Protocols and Best Practices
Success in using 2-nitrobenzoyl chloride hinges on the rigorous exclusion of water. The compound is sensitive to even trace amounts of moisture.[1][10]
Protocol 1: Reagent Storage and Handling
Proper storage is the first line of defense against hydrolysis.
| Parameter | Recommendation | Rationale |
| Container | Original manufacturer's bottle with a tight-fitting cap, preferably with a PTFE liner. | Prevents ingress of atmospheric moisture.[6] |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen).[10] | Displaces moist air from the container headspace. |
| Location | Cool, dry, well-ventilated area away from incompatible materials like bases, alcohols, or strong oxidizing agents.[10][11] | Minimizes degradation rate and prevents hazardous reactions. |
| Handling | Only open the container in a glovebox or under a positive flow of inert gas. Use clean, dry syringes or cannulas for transfer. | Prevents exposure to ambient humidity during measurement and transfer.[7] |
Protocol 2: Establishing Anhydrous Reaction Conditions
This step-by-step protocol outlines the critical measures for setting up a moisture-free reaction environment.
1. Glassware Preparation:
- Step 1a: Ensure all glassware (reaction flask, dropping funnel, condenser, etc.) is thoroughly cleaned and dried.
- Step 1b: Oven-dry all glassware at >120°C for at least 4 hours (overnight is ideal) immediately before use.
- Step 1c: Assemble the glassware hot and allow it to cool to room temperature under a positive pressure of dry inert gas (Argon or Nitrogen). This prevents moist air from being drawn in as the apparatus cools.
2. Solvent Preparation:
- Step 2a: Use only anhydrous grade solvents from a freshly opened bottle or a solvent purification system.
- Step 2b: If using a sealed bottle, draw the solvent using a dry syringe or cannula. Never leave the bottle open to the air.
3. Reagent and Reaction Setup:
Step 3a: Dissolve your substrate (the amine, alcohol, etc.) and any non-nucleophilic base (e.g., triethylamine) in the anhydrous solvent within the reaction flask under an inert atmosphere.
Step 3b: If the substrate can be heated, consider azeotropic removal of trace water with a solvent like toluene before proceeding.
Step 3c: Prepare a solution of 2-nitrobenzoyl chloride in a separate dry flask, also under an inert atmosphere.
Step 3d: Add the 2-nitrobenzoyl chloride solution to the substrate solution dropwise via a syringe or dropping funnel at a controlled temperature (often 0°C to manage the exotherm).[9]
Caption: Competing reaction pathways for 2-nitrobenzoyl chloride.
References
-
2-Nitrobenzoyl chloride | C7H4ClNO3. PubChem, National Center for Biotechnology Information. [Link]
-
Reactions of Acyl Chlorides with Water. Chemistry LibreTexts. [Link]
-
Relative Ease of Hydrolysis. A Level Chemistry - Save My Exams. [Link]
-
p-NITROBENZOYL CHLORIDE - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Acid chlorides | Organic Chemistry II Class Notes. Fiveable. [Link]
-
How to stop hydrolysis of an acyl chloride in aquous solution? ResearchGate. [Link]
-
Synthesis of 2-nitrobenzoyl chloride. PrepChem.com. [Link]
-
Acyl Chlorides - formation and hydrolysis mechanism. YouTube. [Link]
-
2-Nitrobenzoyl chloride. ChemBK. [Link]
- KR800001262B1 - Process for the preparation of 2-nitrobenzaldehyde.
-
Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. MDPI. [Link]
- CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst.
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- 1. CAS 610-14-0: 2-Nitrobenzoyl chloride | CymitQuimica [cymitquimica.com]
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Technical Support Center: Improving the Solubility of N-(4-methoxyphenyl)-2-nitrobenzamide for Biological Assays
Welcome to the technical support center for N-(4-methoxyphenyl)-2-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and detailed protocols for enhancing the solubility of this compound in biological assays.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. Why is it so poorly soluble?
A1: this compound (PubChem CID: 789287) has a chemical structure that contributes to its low aqueous solubility.[1] The presence of two aromatic rings and a non-ionizable amide group results in a molecule with significant hydrophobic character.[2][3] Amides are generally less soluble in water compared to more polar functional groups like amines or carboxylic acids because they are non-ionic under physiological conditions.[2] The relatively large, non-polar surface area of the molecule makes it difficult for water molecules to effectively solvate it, leading to poor solubility in aqueous solutions.
Q2: What is the first step I should take to try and dissolve this compound?
A2: The initial and most straightforward approach is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous assay buffer. This is a common and often effective strategy for poorly soluble compounds.
Here is a basic workflow for this process:
Workflow for preparing a dilute solution from a concentrated stock.
Q3: Which organic solvents are recommended for creating a stock solution, and what are the potential downsides?
A3: Dimethyl sulfoxide (DMSO) is a widely used and effective solvent for dissolving a broad range of polar and non-polar compounds for biological assays.[4][5] Other common choices include ethanol, methanol, and propylene glycol.[6][7]
However, it is crucial to be aware of the potential for solvent-induced artifacts in your assay. High concentrations of organic solvents can be toxic to cells, denature proteins, or interfere with enzyme activity.[8] It is essential to determine the maximum tolerable solvent concentration for your specific assay system.
| Solvent | Recommended Starting Concentration in Stock | Maximum Recommended Final Concentration in Assay | Potential Issues |
| DMSO | 10-50 mM | < 0.5% (v/v) | Cytotoxicity, enzyme inhibition, cellular differentiation induction.[4][8] |
| Ethanol | 10-50 mM | < 1% (v/v) | Protein precipitation, cytotoxicity.[8] |
| Methanol | 10-50 mM | < 1% (v/v) | More toxic than ethanol. |
| Propylene Glycol | 10-50 mM | < 2% (v/v) | Can increase viscosity of the solution. |
Troubleshooting Advanced Solubility Issues
Q4: I've tried using DMSO, but my compound still precipitates when I dilute it into my aqueous buffer. What can I do next?
A4: If direct dilution of a DMSO stock is unsuccessful, you can explore several advanced solubilization techniques. The choice of method will depend on the specific requirements of your biological assay.
Here is a decision tree to guide your selection:
Decision tree for selecting an advanced solubilization method.
In-depth Protocol Guides
Co-solvent Systems
Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[6][7][9]
Experimental Protocol:
-
Prepare a concentrated stock solution of this compound in 100% of your chosen primary organic solvent (e.g., DMSO).
-
Prepare a series of co-solvent mixtures by combining your primary organic solvent with a secondary, less-toxic solvent like polyethylene glycol (PEG) 400 or propylene glycol at various ratios (e.g., 1:1, 1:2, 1:5 DMSO:PEG 400).
-
Dissolve the compound in these co-solvent mixtures to create new stock solutions.
-
Serially dilute these new stock solutions into your aqueous assay buffer, carefully observing for any signs of precipitation.
-
Run a vehicle control in your assay using the same final concentration of the co-solvent mixture to assess any background effects.
Cyclodextrin-Mediated Solubilization
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11][12] They can encapsulate poorly soluble "guest" molecules, like this compound, forming water-soluble inclusion complexes.[10][13][14] This is an excellent option for assays that are sensitive to organic solvents.
Experimental Protocol:
-
Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their higher aqueous solubility and lower toxicity compared to natural cyclodextrins.[10][13]
-
Prepare a range of cyclodextrin solutions in your aqueous assay buffer (e.g., 1%, 5%, 10% w/v).
-
Add an excess of this compound to each cyclodextrin solution.
-
Equilibrate the mixture by shaking or sonicating at a controlled temperature for 24-48 hours to ensure maximum complexation.
-
Remove the undissolved compound by centrifugation or filtration (using a 0.22 µm filter).
-
Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Nanosuspension Formulation
Rationale: A nanosuspension is a colloidal dispersion of pure drug particles in a liquid medium, with a particle size typically below 1 µm.[15][16][17][18] Reducing the particle size to the nanometer range significantly increases the surface area, leading to a higher dissolution rate and apparent solubility.[15] This method is particularly useful for increasing the bioavailability of the compound.[17]
Experimental Protocol (Laboratory Scale - Precipitation Method):
-
Dissolve this compound in a suitable water-miscible organic solvent (e.g., acetone, ethanol) to create a saturated solution.[16]
-
Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like PVP K-30). The stabilizer is crucial to prevent the aggregation of the nanoparticles.
-
Rapidly inject the organic solution of the compound into the aqueous stabilizer solution under high-speed stirring.
-
Remove the organic solvent by evaporation under reduced pressure.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential to ensure stability.
Solid Dispersion
Rationale: A solid dispersion is a system where the drug is dispersed in an inert carrier matrix, usually a water-soluble polymer.[19][20][21][22][23] This technique can enhance solubility by reducing the particle size to a molecular level and converting the drug to an amorphous (non-crystalline) state, which is more readily soluble.[19][21]
Experimental Protocol (Solvent Evaporation Method):
-
Select a hydrophilic carrier. Common carriers include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[21][22]
-
Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol, ethanol, or a mixture).
-
Remove the solvent by evaporation under vacuum, which will result in a solid mass.
-
Grind the resulting solid into a fine powder.
-
Assess the dissolution rate of the solid dispersion powder in your aqueous assay buffer compared to the pure compound.
Final Considerations and Best Practices
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can significantly impact solubility.[7][24] While this compound's amide group is not readily ionizable under physiological conditions, the nitro and methoxy groups can influence its electronic properties.[2][25] It is still worth testing a range of physiologically relevant pH values (e.g., 6.5-7.5) to see if it has a modest effect on solubility.
-
Temperature: Increasing the temperature can sometimes improve solubility, but be mindful of the thermal stability of your compound and the requirements of your biological assay.
-
Always Run Controls: Regardless of the solubilization method you choose, it is imperative to include appropriate vehicle controls in your experiments to account for any effects of the solvents or excipients on the biological system.
By systematically applying these troubleshooting steps and protocols, you can overcome the solubility challenges associated with this compound and obtain reliable and reproducible data in your biological assays.
References
-
Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]
-
Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1145. [Link]
-
Pawar, J., & Fule, R. (2017). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 7(4), 23-31. [Link]
-
Alshehri, S., Imam, S. S., Hussain, A., Altamimi, M. A., Alruwaili, N. K., Alotaibi, F., ... & Shakeel, F. (2020). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug metabolism reviews, 52(2), 163-194. [Link]
-
Malvey, S., & Larsen, K. L. (2010). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics, 7(5), 1735-1742. [Link]
-
Bhalani, D. V., & Patel, M. M. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library Der Pharmacia Lettre, 4(5), 1499-1507. [Link]
-
Mirzapure, I. A., Padole, P. S., & Padole, P. N. (2024). Enhancing Medication Solubility Using Nanosuspension: A Method. Asian Journal of Pharmaceutics, 18(3). [Link]
-
Khan, M. S., Sridhar, I., & Khan, M. S. (2023). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Eurasian Journal of Chemical, Pharmaceutical and Medical Sciences, 3, 1-13. [Link]
-
Gautam, A., & Kumar, R. (2024). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. International Journal of Pharmacy and Pharmaceutical Research, 30(10), 149-163. [Link]
-
Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of advanced pharmaceutical technology & research, 2(2), 81. [Link]
-
Addanki, S., & G, R. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. World Journal of Pharmaceutical and Life Sciences, 10(3), 1-10. [Link]
-
Sharma, D., & Saini, S. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 17-23. [Link]
-
Singh, S., & Sharma, P. K. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. International Journal of Applied Pharmaceutics, 16(1), 25-33. [Link]
-
Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel, Switzerland), 16(8), 1145. [Link]
-
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World Pharma Today. (2023, April 18). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
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Homayun, B., Lin, X., & Choi, H. J. (2019). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 11(7), 343. [Link]
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Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). How to improve the bioavailability of poorly soluble drugs. Journal of controlled release, 166(3), 322-332. [Link]
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PubChemLite. (n.d.). This compound (C14H12N2O4). Retrieved January 17, 2026, from [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Bioequivalence & Bioavailability, 4(5), 080-087. [Link]
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Henriksen, P. A., Nielsen, C., & Hammer, A. S. (2014). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology-Animal, 50(1), 89-95. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 531829, N-(4-methoxyphenyl)-4-methylbenzamide. Retrieved January 17, 2026 from [Link].
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Johnson, S. E., & Sheng, G. (2003). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental science & technology, 37(21), 4948-4954. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12091, 4-Nitrobenzamide. Retrieved January 17, 2026 from [Link].
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de Oliveira, G. A., de Oliveira, A. C., de Souza, J. B., de Oliveira, A. P., de Souza, A. C., de Almeida, L. G., ... & de Moraes, J. (2022). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Microbiology Spectrum, 10(4), e00949-22. [Link]
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Cheméo. (n.d.). Benzamide, N-(4-methoxyphenyl)-4-fluoro-. Retrieved January 17, 2026, from [Link]
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MDPI. (2024). N-(2,2-Diphenylethyl)-4-nitrobenzamide. Retrieved January 17, 2026, from [Link]
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"challenges in the selective reduction of the nitro group in N-(4-methoxyphenyl)-2-nitrobenzamide"
Technical Support Center: Selective Reduction of N-(4-methoxyphenyl)-2-nitrobenzamide
Welcome to the technical support guide for the selective reduction of the nitro group in this compound. This resource is tailored for researchers, chemists, and drug development professionals who are navigating the complexities of this specific transformation. The primary challenge lies in achieving high chemoselectivity, reducing the aromatic nitro group to an amine while preserving the integrity of the amide bond. This guide provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to ensure a successful and reproducible synthesis of 2-amino-N-(4-methoxyphenyl)benzamide.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the reaction, offering probable causes and actionable solutions in a question-and-answer format.
Question 1: My reaction is incomplete, resulting in low yield of the desired amine. What are the likely causes and how can I fix this?
Answer: Incomplete conversion is a frequent issue and can stem from several factors. A systematic approach is best for troubleshooting.[1][2]
-
Cause 1: Inactive Catalyst or Reagent. For catalytic hydrogenations (e.g., using Pd/C or Raney Ni), the catalyst may be poisoned or simply old.[1][3][4] For metal/acid reductions (e.g., Fe/HCl), the metal surface may be passivated.
-
Solution: Always use a fresh batch of catalyst from a reliable supplier. For metal/acid systems, ensure the metal is a fine powder to maximize surface area and consider pre-activation if necessary.[2]
-
-
Cause 2: Insufficient Reagent Stoichiometry. Metal-based reductions often require a significant excess of the reducing agent to drive the reaction to completion.[1]
-
Solution: Increase the molar equivalents of the reducing agent. For instance, when using SnCl₂·2H₂O, using 3-5 equivalents is common. For Fe/NH₄Cl, a 5-10 fold excess of iron powder may be necessary.
-
-
Cause 3: Poor Solubility. The starting material, this compound, may have limited solubility in the chosen solvent, especially if it is highly crystalline or hydrophobic.[5]
-
Cause 4: Inadequate Reaction Conditions. The temperature or, in the case of hydrogenation, pressure might be too low.
Question 2: I'm observing cleavage or reduction of the amide bond. How can I improve selectivity for the nitro group?
Answer: This is the central challenge of this transformation. While amides are generally robust, harsh reducing conditions can lead to their cleavage or reduction to a benzylamine.
-
Cause 1: Overly Harsh Reducing Agent. Powerful hydride reagents like LiAlH₄ are not suitable as they readily reduce amides and can lead to azo products from aromatic nitro compounds.[8]
-
Solution: Opt for milder, more chemoselective reagents. The most reliable methods that preserve the amide functionality include:
-
Catalytic Hydrogenation: H₂ with catalysts like Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), or Raney Nickel is highly effective and generally does not affect the amide bond under standard conditions (room temperature, 1-4 atm H₂).[8][9]
-
Metal/Acid Systems: Iron in acidic medium (Fe/HCl, Fe/NH₄Cl) is a classic, robust, and highly selective method for nitro group reduction that tolerates amides well.[3][9]
-
Tin(II) Chloride (SnCl₂·2H₂O): This is another mild and highly effective reagent for the selective reduction of aromatic nitro groups in the presence of sensitive functionalities like esters and amides.[3][8]
-
-
-
Cause 2: Excessive Temperature or Reaction Time. Prolonged exposure to high temperatures, even with a selective reagent, can sometimes lead to side reactions.[1]
-
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or LC-MS. Once the starting material is consumed, proceed with the workup immediately to avoid over-reduction or degradation. If the reaction requires heat, use the minimum temperature necessary for a reasonable reaction rate.
-
Below is a decision workflow to guide your choice of a suitable reducing agent.
Question 3: I'm observing a complex mixture of byproducts, including potential azoxy or azo compounds. What's happening?
Answer: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[10] Incomplete reduction or side reactions between these intermediates can lead to dimeric species like azoxy and azo compounds.
-
Cause: This typically occurs when the reducing conditions are not potent enough to drive the reaction to the final amine stage, or if the reaction is exothermic and not properly controlled.[2]
-
Solution:
-
Ensure Sufficient Reducing Agent: As mentioned, use an adequate excess of your chosen reagent (e.g., Fe, SnCl₂) to ensure all intermediates are fully reduced.
-
Control Temperature: Many nitro reductions are highly exothermic.[11] Running the reaction in an ice bath during the initial addition of reagents can help control the exotherm and prevent the formation of condensation byproducts.
-
Optimize pH: The formation of these byproducts can be pH-dependent. For metal/acid reductions, maintaining a sufficiently acidic environment is crucial for promoting the complete reduction to the amine.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, scalable method for this reduction in a drug development setting?
A1: For scalability, safety, and product purity, catalytic hydrogenation using Palladium on Carbon (Pd/C) is often the method of choice.[8][11] It avoids the use of stoichiometric metal reagents, which simplifies product purification by eliminating metal contaminants. The process is highly efficient and atom-economical. However, careful safety assessment is required due to the use of hydrogen gas and the exothermic nature of the reaction.[11]
Q2: Can I use transfer hydrogenation instead of high-pressure hydrogen gas?
A2: Yes, catalytic transfer hydrogenation is an excellent alternative.[12][13] This method uses a hydrogen donor in conjunction with a catalyst like Pd/C.
-
Common Hydrogen Donors: Ammonium formate (HCOONH₄)[3], formic acid[13][14], or hydrazine.
-
Advantages: This approach avoids the need for specialized high-pressure hydrogenation equipment, making it more accessible in a standard laboratory setting. Conditions are typically mild and selective.[3]
Q3: How does the choice of solvent impact the reaction?
A3: The solvent plays a critical role in solubility, reaction rate, and sometimes even selectivity.[1]
-
For Catalytic Hydrogenation: Polar protic solvents like ethanol, methanol, or acetic acid are preferred as they facilitate proton transfer steps and often provide good solubility for the substrate and intermediates.
-
For Metal/Acid Reductions: A mixture of an alcohol (like ethanol) and water is commonly used to dissolve the organic substrate while allowing the inorganic acid and salts to participate effectively.
-
For SnCl₂·2H₂O Reductions: Ethyl acetate or ethanol are common choices, offering a good balance of solubility and compatibility with the reagent.
Q4: My starting material also contains a halogen. Will that be a problem?
A4: This is a valid concern, as dehalogenation is a common side reaction, particularly with aryl halides during catalytic hydrogenation with Pd/C.[3] While this compound does not contain a halogen, if you were working with an analogue that did, you would need to adjust your strategy.
-
To Avoid Dehalogenation:
-
Use Raney Nickel instead of Pd/C for catalytic hydrogenation.[8]
-
Employ a sulfided platinum catalyst (Pt/C, sulfided), which is highly selective for nitro group reduction in the presence of halogens.[3][15]
-
Use non-catalytic methods like Fe/HCl or SnCl₂, which do not typically cause dehalogenation.[2][3]
-
Comparative Guide to Reducing Systems
The table below summarizes the performance of common reagents for the selective reduction of the nitro group in this compound.
| Reducing System | Typical Conditions | Reaction Time | Typical Yield (%) | Selectivity (Nitro vs. Amide) |
| H₂ / Pd/C | 1-4 atm H₂, RT, Ethanol/Methanol | 1-6 h | >95% | Excellent |
| H₂ / Raney Ni | 50 psi H₂, RT, Ethanol[7] | 12-48 h | ~95%[7] | Excellent |
| Fe / NH₄Cl | Reflux in Ethanol/H₂O | 2-4 h | 85-95% | Excellent[9] |
| SnCl₂·2H₂O | RT to Reflux in Ethanol or EtOAc | 1-3 h | 90-98% | Excellent[9] |
| Pd/C / HCOONH₄ | Reflux in Methanol/Ethanol | 0.5-2 h | >90% | Excellent |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is valued for its clean reaction profile and high yield.
-
Setup: To a hydrogenation vessel, add this compound (1 equivalent).
-
Catalyst & Solvent: Add 10% Palladium on Carbon (5-10 mol% by weight) and a suitable solvent such as methanol or ethanol to dissolve the starting material completely.
-
Inerting: Seal the vessel and purge the atmosphere with nitrogen gas three times, followed by purging with hydrogen gas three times.
-
Reaction: Pressurize the vessel with hydrogen gas (1-4 atm or ~50 psi) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or by observing hydrogen uptake. The reaction is typically complete within 1-6 hours.
-
Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-N-(4-methoxyphenyl)benzamide, which can be further purified by recrystallization if necessary.
Protocol 2: Reduction with Iron Powder and Ammonium Chloride (Fe/NH₄Cl)
This classic method is robust, inexpensive, and highly selective.[9]
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent), iron powder (5-10 equivalents), and ammonium chloride (1-2 equivalents).
-
Solvent: Add a solvent mixture, typically ethanol and water (e.g., 4:1 v/v).
-
Reaction: Heat the vigorously stirred suspension to reflux.
-
Monitoring: Monitor the reaction by TLC until all the starting material has been consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Extraction: Concentrate the filtrate to remove the ethanol. Add water and ethyl acetate to the residue. Basify the aqueous layer carefully with a solution of sodium carbonate or ammonia to precipitate any remaining iron hydroxides and to ensure the product is in its free-base form.
-
Isolation: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the desired product.
Below is a diagram illustrating the competition between the desired reduction and potential amide over-reduction.
References
-
Scilit. (n.d.). Reduction of Nitroarenes with Hydrogen Transfer Catalysis. Retrieved from [Link]
-
Tunoori, A. R., et al. (2011). Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides. Journal of Organic Chemistry, 76(23), 9841-4. Available from: [Link]
-
Frontiers in Chemistry. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Retrieved from [Link]
-
RSC Publishing. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]
-
ResearchGate. (2014). What is the best reagent for the selective reduction of a nitro group to amine?. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from [Link]
-
PubMed Central (PMC). (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
Reddit. (2023). my nitro refuses to be reduced. Retrieved from [Link]
-
ResearchGate. (2015). How can I reduce a secondary amide in the presence of nitro and Boc groups. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups. Retrieved from [Link]
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"storage and handling guidelines for long-term stability of N-(4-methoxyphenyl)-2-nitrobenzamide"
Welcome to the Technical Support Center for N-(4-methoxyphenyl)-2-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical information and practical advice for the long-term storage and handling of this compound. Our goal is to ensure the integrity and stability of your samples, providing you with the confidence needed for reproducible and reliable experimental outcomes.
Introduction: Understanding the Stability of this compound
This compound is a molecule with several functional groups that can influence its stability: an amide bond susceptible to hydrolysis, a nitro group that can be sensitive to light and reduction, and a methoxy-substituted aromatic ring. The interplay of these groups dictates the optimal conditions for storage and handling to prevent degradation and ensure its long-term stability. This guide provides a framework for understanding and managing these factors.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
Q2: How should I store this compound in solution?
A2: The stability of this compound in solution is highly dependent on the solvent and the pH. Due to the presence of an amide linkage, the compound is susceptible to hydrolysis, particularly under strong acidic or basic conditions.[3] It is advisable to prepare solutions fresh for each experiment. If short-term storage is necessary, use an aprotic, anhydrous solvent such as DMSO or DMF, and store at -20°C or below. For aqueous buffers, neutral pH is generally preferred to minimize hydrolysis.
Q3: What are the potential degradation pathways for this compound?
A3: Based on its chemical structure, several degradation pathways can be anticipated:
-
Hydrolysis: The amide bond is susceptible to cleavage under acidic or basic conditions, yielding 2-nitrobenzoic acid and p-anisidine. Studies on related N-nitrobenzamides indicate that the rate of hydrolysis is pH-dependent.[3]
-
Photodegradation: Nitroaromatic compounds can be light-sensitive. Exposure to UV or even ambient light over extended periods could potentially lead to photochemical reactions. Therefore, it is crucial to store the compound in light-protecting containers.
-
Thermal Decomposition: While specific data for this compound is unavailable, related nitro-containing compounds and amides can decompose at elevated temperatures. It is advisable to avoid prolonged exposure to high heat.
Q4: Is this compound sensitive to oxidation or reduction?
A4: The nitro group can be susceptible to reduction. It is important to avoid strong reducing agents in the storage or handling environment. Conversely, the compound is generally stable to mild oxidizing conditions, but strong oxidizing agents should be avoided as a general precaution for organic compounds.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
Q1: I observe unexpected peaks in my HPLC analysis after storing my sample. What could be the cause?
A1: The appearance of new peaks in your chromatogram is a strong indicator of sample degradation. To troubleshoot this:
-
Identify the Degradants: If possible, use mass spectrometry (LC-MS) to identify the mass of the new peaks. A peak corresponding to the mass of 2-nitrobenzoic acid or p-anisidine would suggest hydrolysis.
-
Review Storage Conditions: Check if the sample was exposed to light, elevated temperatures, or non-neutral pH conditions.
-
Perform a Forced Degradation Study: To confirm the identity of the degradation products, you can perform a forced degradation study by intentionally exposing the compound to stress conditions (e.g., acid, base, heat, light, oxidation).[4] Comparing the peaks from the stressed sample to your stored sample can help confirm the degradation pathway.
Q2: The physical appearance of the solid compound has changed (e.g., color change, clumping). Is it still usable?
A2: A change in physical appearance can indicate degradation or moisture absorption.
-
Color Change: A darkening of the material could suggest oxidation or photodegradation.
-
Clumping: This is often a sign of moisture absorption.
Before using a sample that has changed in appearance, it is highly recommended to re-analyze its purity using a suitable analytical method like HPLC or NMR. If the purity is below your experimental requirements, the sample should be discarded or repurified.
Q3: My experimental results are inconsistent. Could this be related to the stability of the compound?
A3: Yes, inconsistent results are a common consequence of using a degraded or impure compound. If you suspect compound instability:
-
Use a Fresh Sample: Whenever possible, use a freshly opened or newly synthesized batch of the compound.
-
Standardize Solution Preparation: Prepare solutions immediately before use and from a solid that has been stored under optimal conditions.
-
Include a Positive Control: If applicable to your assay, include a positive control with a known stable compound to ensure the assay itself is performing as expected.
Below is a troubleshooting workflow to diagnose potential stability issues:
Summary of Recommended Storage and Handling Conditions
| Condition | Solid State | In Solution | Rationale |
| Temperature | 2-8°C (Refrigerated) | -20°C to -80°C | To minimize thermal decomposition and slow down potential degradation reactions. |
| Light | Protect from light | Protect from light | Nitroaromatic compounds can be photolabile. |
| Atmosphere | Tightly sealed container | Store under inert gas (e.g., Argon, Nitrogen) if possible | To prevent moisture absorption and potential oxidation. |
| pH (Aqueous) | N/A | Neutral (pH 6-8) | To minimize acid or base-catalyzed hydrolysis of the amide bond.[3] |
| Solvent | N/A | Anhydrous, aprotic solvents (e.g., DMSO, DMF) | To prevent hydrolysis. |
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
Objective: To identify potential degradation products and pathways.
Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., UV lamp) for a defined period.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples by a suitable stability-indicating HPLC method, preferably with a photodiode array (PDA) and a mass spectrometry (MS) detector.
-
Data Analysis: Compare the chromatograms of the stressed samples with a control sample (stored at ideal conditions). Identify and quantify the degradation products.
References
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. RSC Publishing. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). 4-Nitrobenzamide. Retrieved January 18, 2026, from [Link]
-
CiteSeerX. (2011, April 5). Synthesis and thermal decomposition of N,N-dialkoxyamides. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine. Retrieved January 18, 2026, from [Link]
-
PubMed. (2011, January 21). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Retrieved January 18, 2026, from [Link]
-
PubMed. (n.d.). Kinetics of nitrobenzene and 4-nitrophenol degradation by UV irradiation in the presence of nitrate and nitrite ions. Retrieved January 18, 2026, from [Link]
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- 4. Frontiers | Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds [frontiersin.org]
Validation & Comparative
A Comparative Guide to the Cytotoxicity of N-(4-methoxyphenyl)-2-nitrobenzamide and Other Nitrobenzamides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary medicinal chemistry, nitrobenzamide scaffolds represent a compelling starting point for the discovery of novel therapeutic agents. The presence of the nitro group, a potent electron-withdrawing moiety, often imparts significant biological activity, including anticancer and antimicrobial properties. However, this same functional group is frequently associated with cytotoxicity, necessitating a thorough evaluation of the toxicological profile of any new nitrobenzamide-based drug candidate.
This guide provides a comprehensive comparison of the cytotoxic properties of N-(4-methoxyphenyl)-2-nitrobenzamide with other nitrobenzamide derivatives. While direct experimental data for this compound is not extensively available in publicly accessible literature, this guide synthesizes information from structurally related compounds to infer its likely cytotoxic profile. We will delve into the structure-activity relationships that govern the cytotoxicity of this class of compounds, detail the experimental protocols for assessing cytotoxicity, and discuss the potential mechanisms of action.
The Influence of Structure on Cytotoxicity: A Comparative Analysis
The cytotoxicity of nitrobenzamide derivatives is intricately linked to their molecular architecture. Key determinants of their toxic potential include the position of the nitro group on the benzoyl ring and the nature of the substituent on the amide nitrogen.
To illustrate these structure-activity relationships, the following table compiles cytotoxicity data (IC50 values) for a selection of benzamide and nitrobenzamide derivatives against various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population and is a standard measure of cytotoxicity.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Selected Benzamide and Nitrobenzamide Derivatives
| Compound | Structure | Cell Line (Cancer Type) | IC50 (µM) |
| Benzamide | A benzamide without a nitro group. | Various | Generally high (>100 µM) |
| 2-Nitrobenzamide | A nitrobenzamide with the nitro group at the ortho position. | Not widely reported | Expected to be more cytotoxic than benzamide |
| 3-Nitrobenzamide | A nitrobenzamide with the nitro group at the meta position. | Not widely reported | Expected to be more cytotoxic than benzamide |
| 4-Nitrobenzamide | A nitrobenzamide with the nitro group at the para position. | Not widely reported | Expected to be more cytotoxic than benzamide |
| N-(4-bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide | A complex N-aryl benzamide derivative. | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | 7.5, 9.3, 8.9 |
| MS-275 (Entinostat) | A benzamide-containing histone deacetylase (HDAC) inhibitor. | Various cancer cell lines | Varies (Potent) |
| N-(Arylalkyl)benzamide Derivatives | A class of benzamides with arylalkyl substituents. | Various cancer cell lines | Some derivatives show single-digit micromolar IC50 values[1] |
Analysis of Structure-Activity Relationships:
-
The Nitro Group: The presence of a nitro group generally increases the cytotoxicity of benzamide derivatives. This is attributed to the electron-withdrawing nature of the nitro group, which can lead to the generation of reactive oxygen species (ROS) and other cytotoxic intermediates upon metabolic reduction[2].
-
Position of the Nitro Group: The position of the nitro group (ortho, meta, or para) on the benzoyl ring significantly influences the molecule's electronic properties and steric hindrance, which in turn affects its biological activity. While direct comparative IC50 data for the simple nitrobenzamide isomers is scarce, studies on related nitroaromatic compounds suggest that the position can impact the reduction potential of the nitro group, a key factor in its bioactivation to toxic species.
-
N-Substituents: The substituent on the amide nitrogen plays a crucial role in modulating the cytotoxicity of nitrobenzamides.
-
N-Aryl Substitution: The introduction of an aryl group at the amide nitrogen, as in the case of this compound, can significantly alter the compound's lipophilicity, cell permeability, and interaction with biological targets.
-
The N-(4-methoxyphenyl) Moiety: A study on N-(4-methoxyphenyl)pentanamide, a simplified derivative of albendazole, demonstrated that this compound exhibited significantly reduced cytotoxicity compared to the parent drug[3]. This suggests that the N-(4-methoxyphenyl) group may contribute to a more favorable toxicity profile.
-
Based on these principles, it can be inferred that This compound is likely to exhibit greater cytotoxicity than a simple benzamide due to the presence of the nitro group. However, the N-(4-methoxyphenyl) substituent may mitigate this toxicity to some extent compared to other N-substituted nitrobenzamides. The ortho position of the nitro group could also influence its reactivity and interaction with cellular components.
Experimental Protocols for Assessing Cytotoxicity
A thorough evaluation of a compound's cytotoxicity requires a panel of robust and reproducible in vitro assays. These assays measure different cellular parameters to provide a comprehensive picture of the compound's effect on cell viability and proliferation.
Workflow for In Vitro Cytotoxicity Testing
The following diagram illustrates a general workflow for assessing the cytotoxicity of a test compound.
Caption: A general workflow for in vitro cytotoxicity testing of a compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Include untreated cells as a positive control for viability.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.
Principle: An increase in LDH activity in the cell culture supernatant is indicative of cell lysis and cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light.
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product at a wavelength of 490 nm.
-
Data Analysis: Determine the amount of LDH released for each treatment condition and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can eliminate cancer cells. Several assays can be used to detect and quantify apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells) and intercalates with DNA.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Treat cells with the test compound as previously described.
-
Cell Harvesting: Harvest the cells (both adherent and suspension) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Principle: Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and -7 are key executioner caspases. This assay uses a substrate that releases a fluorescent or luminescent signal upon cleavage by active caspase-3/7.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Treat cells with the test compound in a 96-well plate.
-
Reagent Addition: Add the caspase-3/7 reagent directly to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time.
-
Signal Measurement: Measure the fluorescence or luminescence using a plate reader.
-
Data Analysis: The signal intensity is proportional to the caspase-3/7 activity and the level of apoptosis.
Mechanism of Cytotoxicity of Nitrobenzamides
The cytotoxicity of many nitroaromatic compounds is linked to the reductive metabolism of the nitro group. This process can lead to the formation of highly reactive and damaging intermediates.
Caption: Reductive metabolism of a nitroaromatic compound leading to cytotoxic species.
Cellular nitroreductases can reduce the nitro group in a stepwise manner to form a nitro radical anion, a nitroso derivative, and a hydroxylamine derivative. These intermediates are electrophilic and can form covalent adducts with cellular macromolecules such as DNA and proteins, leading to genotoxicity and cellular dysfunction[2]. Furthermore, the nitro radical anion can react with molecular oxygen in a process called redox cycling to generate superoxide radicals and other reactive oxygen species (ROS), which can cause widespread oxidative damage to cellular components.
Conclusion
The cytotoxic profile of this compound is a critical parameter in the evaluation of its therapeutic potential. While direct experimental data remains to be fully elucidated, a comprehensive analysis of structurally related compounds provides valuable insights. The presence of the nitro group suggests a potential for cytotoxicity, likely mediated by reductive metabolism and the generation of reactive intermediates. However, the N-(4-methoxyphenyl) substituent may confer a more favorable toxicological profile compared to other N-aryl nitrobenzamides.
The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of the cytotoxicity of this compound and other novel nitrobenzamide derivatives. A thorough understanding of the structure-activity relationships and the underlying mechanisms of cytotoxicity is paramount for the rational design of safer and more effective nitrobenzamide-based drugs. Further investigation into the specific cytotoxic and mechanistic profile of this compound is warranted to fully assess its therapeutic promise.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of N-(4-methoxyphenyl)-2-nitrobenzamide Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-(4-methoxyphenyl)-2-nitrobenzamide analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from medicinal chemistry to offer a comparative framework for designing novel therapeutic agents. We will explore the synthesis, biological evaluation, and the nuanced effects of structural modifications on the potential therapeutic efficacy of this promising class of compounds.
Introduction: The Therapeutic Potential of Benzamide Scaffolds
Benzamides represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their synthetic tractability and ability to engage in various biological interactions make them a fertile ground for drug discovery. The this compound core, in particular, combines several features of interest: the nitroaromatic group, a known pharmacophore in oncology and infectious diseases, and the methoxy-substituted phenyl ring, which can influence metabolic stability and target engagement.[1] Understanding the SAR of this scaffold is paramount for optimizing its biological activity and developing potent and selective therapeutic agents.
Synthesis of this compound Analogs
The synthesis of this compound and its analogs is typically achieved through a straightforward amidation reaction. The general approach involves the activation of a substituted 2-nitrobenzoic acid, followed by coupling with a substituted 4-methoxyaniline.
General Synthetic Workflow
The primary route to these analogs involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride, which then readily reacts with the desired aniline.
Caption: General synthetic workflow for this compound analogs.
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes a representative synthesis. Modifications to the starting materials (substituted 2-nitrobenzoic acids or substituted 4-methoxyanilines) will yield the desired analogs.
Materials:
-
2-Nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
4-Methoxyaniline
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Acyl Chloride Formation:
-
To a solution of 2-nitrobenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-nitrobenzoyl chloride.
-
-
Amidation:
-
Dissolve the crude 2-nitrobenzoyl chloride in anhydrous DCM.
-
In a separate flask, dissolve 4-methoxyaniline (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
-
Workup and Purification:
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
-
Biological Evaluation: A Focus on Anticancer Activity
While nitroaromatic compounds have been investigated for various biological activities, including antimicrobial and antiparasitic effects, their potential as anticancer agents is a significant area of research.[1] The nitro group can be bioreduced in hypoxic tumor environments to form cytotoxic species, and the benzamide scaffold is present in several anticancer drugs. Therefore, this guide will focus on the evaluation of this compound analogs for their in vitro anticancer activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding:
-
Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized analogs in the appropriate cell culture medium.
-
Treat the cells with various concentrations of the compounds and incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to an untreated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Structure-Activity Relationship (SAR) Analysis
The following SAR analysis is based on established principles of medicinal chemistry and data from related benzamide and nitroaromatic compounds.[2][3] A hypothetical series of analogs is presented to illustrate key SAR trends.
Core Scaffold and Key Interactions
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A Comparative Guide to the In Vitro Anthelmintic Validation of N-(4-methoxyphenyl)-2-nitrobenzamide
This guide provides a comprehensive framework for the in vitro validation of N-(4-methoxyphenyl)-2-nitrobenzamide, a novel compound with potential anthelmintic properties. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis against established anthelmintics, Albendazole and Ivermectin. The methodologies detailed herein are grounded in established scientific protocols to ensure accuracy, reproducibility, and trustworthiness in the evaluation of this candidate compound.
Introduction: The Rationale for New Anthelmintics
Parasitic helminth infections remain a significant global burden in both human and veterinary medicine. The efficacy of current drug classes, such as benzimidazoles and macrocyclic lactones, is increasingly threatened by the rise of anthelmintic resistance.[1][2] This escalating challenge necessitates the discovery and validation of new chemical entities with novel mechanisms of action.
This compound is a compound of interest due to its structural motifs, which are present in other biologically active molecules. While specific data on its anthelmintic activity is sparse, related nitrobenzamide and benzimidazole derivatives have demonstrated anthelmintic properties, making this compound a logical candidate for screening.[3][4][5] This guide outlines a rigorous in vitro screening cascade to objectively assess its efficacy and establish a performance benchmark against widely-used commercial drugs.
Comparative Framework: Selecting Benchmarks and Models
To provide a robust evaluation, this compound is compared against two gold-standard anthelmintics with distinct mechanisms of action:
-
Albendazole: A benzimidazole-class drug that acts by binding to parasite β-tubulin, inhibiting microtubule polymerization.[1][6][7] This disruption of the cytoskeleton affects crucial cellular functions like cell division, motility, and nutrient absorption, leading to parasite death.[6][8]
-
Ivermectin: A macrocyclic lactone that selectively binds to glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells.[9][10][11] This action increases chloride ion influx, leading to hyperpolarization of the cell membrane, followed by paralysis and death of the parasite.[12][13]
The selection of appropriate parasite models is critical for generating relevant data. This guide utilizes two well-established nematode models:
-
Caenorhabditis elegans : A non-parasitic, free-living nematode that serves as an excellent initial screening model. Its genetic tractability, rapid life cycle, and the conservation of many biological pathways with parasitic nematodes make it ideal for high-throughput screening and mechanistic studies.[14][15]
-
Haemonchus contortus : A highly pathogenic, blood-feeding gastrointestinal nematode of small ruminants, commonly known as the "barber's pole worm."[16] It is a globally significant pathogen and a primary model for studying anthelmintic resistance in parasitic nematodes.[2][17]
Experimental Design and Workflow
The validation process follows a logical, multi-stage approach, moving from broad screening to more specific, dose-dependent assays. This ensures an efficient use of resources while building a comprehensive efficacy profile.
Caption: Mechanisms of action for the benchmark drugs Albendazole and Ivermectin.
-
If the test compound shows high potency in the EHA (low EC50) and moderate potency in the AWMA , its mechanism may be similar to Albendazole, involving the disruption of microtubule synthesis. [7]* If the compound demonstrates high potency in the AWMA (low LC50) but is ineffective in the EHA , its mechanism is likely neuromuscular, potentially targeting ion channels like Ivermectin or other receptors involved in motility. [12]* If the compound is effective in both assays , it may possess a novel, multi-target mechanism of action or a mechanism distinct from the controls that affects both embryonation and neuromuscular function.
Further biochemical assays, such as tubulin polymerization inhibition assays or electrophysiological studies on parasite ion channels, would be required to definitively elucidate the molecular target.
Conclusion and Future Directions
This guide provides a foundational strategy for the in vitro validation of this compound. By employing standardized assays and comparing its performance against well-characterized drugs, researchers can generate reliable and contextually relevant data. The results of these experiments will determine if the compound warrants further investigation, including progression to in vivo efficacy models, pharmacokinetic studies, and advanced mechanistic elucidation. The ultimate goal is to identify promising lead compounds that can be developed into the next generation of anthelmintics to combat the global threat of parasitic diseases.
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Cambridge University Press & Assessment. (2022). Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli. Retrieved from [Link]
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A Senior Application Scientist's Guide to Coupling Reagent Selection for N-(4-methoxyphenyl)-2-nitrobenzamide Synthesis
In the landscape of pharmaceutical research and drug development, the robust and efficient synthesis of novel chemical entities is paramount. The formation of the amide bond, a ubiquitous functional group in countless biologically active molecules, is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of three widely employed classes of coupling reagents—carbodiimides, phosphonium salts, and uronium salts—for the synthesis of a key benzamide derivative, N-(4-methoxyphenyl)-2-nitrobenzamide.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a deeper understanding of the causality behind reagent selection, empowering you to make informed decisions for your specific synthetic challenges.
The Critical Role of Coupling Reagents in Amide Bond Formation
The direct condensation of a carboxylic acid (2-nitrobenzoic acid) and an amine (4-methoxyaniline) to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are often incompatible with sensitive functional groups. Coupling reagents are indispensable tools that activate the carboxylic acid, transforming the hydroxyl group into a better leaving group and thereby facilitating nucleophilic attack by the amine under mild conditions.[1] The choice of coupling reagent directly impacts reaction efficiency, yield, purity, and the potential for side reactions.
Comparative Analysis of Coupling Reagents
For the synthesis of this compound, we will compare a representative reagent from each of the three major classes:
-
Carbodiimide: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Phosphonium Salt: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)
-
Uronium Salt: O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU)
The following table summarizes the key performance indicators for each reagent in the context of this specific synthesis, based on established principles and typical outcomes for N-aryl benzamide formation.
| Feature | EDC/HOBt | PyBOP | HBTU |
| Typical Yield | 85-95% | 90-98% | 90-98% |
| Reaction Time | 4-12 hours | 1-4 hours | 1-3 hours |
| Byproduct | Water-soluble urea | Tris(pyrrolidino)phosphine oxide | Tetramethylurea (water-soluble) |
| Key Advantages | Cost-effective, water-soluble byproduct | High efficiency, low racemization, avoids carcinogenic HMPA byproduct of BOP | High reactivity, rapid reactions, low racemization |
| Potential Downsides | Can lead to N-acylurea formation without an additive like HOBt | Higher cost, potential explosive hazard | Potential for guanidinylation of the amine if used in excess |
Mechanistic Insights: Understanding the "Why"
A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimizing your synthesis.
Carbodiimide (EDC) Pathway
EDC functions by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][3] This intermediate is susceptible to nucleophilic attack by the amine to form the desired amide. However, it can also rearrange to a stable N-acylurea byproduct. To mitigate this, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always used. HOBt intercepts the O-acylisourea to form an active HOBt ester, which is more stable and reacts cleanly with the amine to provide the amide, regenerating HOBt in the process.[2][3][4]
Mechanism of EDC/HOBt-mediated amide bond formation.
Phosphonium (PyBOP) and Uronium (HBTU) Salt Pathways
Both PyBOP and HBTU are onium salts that activate carboxylic acids to form active esters. In the presence of a base, such as N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks the phosphonium (in PyBOP) or aminium/uronium (in HBTU) center, leading to the formation of a highly reactive HOBt active ester.[5][6] This active ester is then readily attacked by the amine to form the amide bond. A key advantage of phosphonium salts like PyBOP is that they do not pose the risk of guanidinylation, a side reaction where the coupling reagent reacts with the amine, which can occur with uronium reagents like HBTU, especially when used in excess.[7]
General mechanism of onium salt-mediated amide bond formation.
Experimental Protocols
The following protocols are designed for the synthesis of this compound on a 1 mmol scale. These are starting points and may require optimization based on your specific laboratory conditions and analytical observations.
General experimental workflow for the synthesis.
Protocol 1: EDC/HOBt Coupling
-
Reagent Preparation: In a round-bottom flask, dissolve 2-nitrobenzoic acid (167 mg, 1.0 mmol), 4-methoxyaniline (123 mg, 1.0 mmol), and HOBt (153 mg, 1.1 mmol) in 10 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
EDC Addition: Add EDC hydrochloride (211 mg, 1.1 mmol) portion-wise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Dilute the reaction mixture with DCM and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol or by column chromatography.
Protocol 2: PyBOP Coupling
-
Reagent Preparation: In a round-bottom flask, dissolve 2-nitrobenzoic acid (167 mg, 1.0 mmol) and 4-methoxyaniline (123 mg, 1.0 mmol) in 10 mL of anhydrous N,N-dimethylformamide (DMF).
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Reagent Addition: Add PyBOP (572 mg, 1.1 mmol) followed by the dropwise addition of DIPEA (348 µL, 2.0 mmol).
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product as described in Protocol 1.
Protocol 3: HBTU Coupling
-
Reagent Preparation: In a round-bottom flask, dissolve 2-nitrobenzoic acid (167 mg, 1.0 mmol) in 10 mL of anhydrous DMF.
-
Activation: Add HBTU (417 mg, 1.1 mmol) and DIPEA (348 µL, 2.0 mmol) and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of 4-methoxyaniline (123 mg, 1.0 mmol) in 2 mL of DMF to the reaction mixture.
-
Reaction: Stir at room temperature for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Workup and Purification: Follow the same procedure as described in Protocol 2.
Conclusion and Recommendations
All three coupling reagents—EDC/HOBt, PyBOP, and HBTU—are highly effective for the synthesis of this compound, with expected high yields under optimized conditions.
-
For routine, cost-sensitive applications, EDC/HOBt offers an excellent balance of efficiency and economy. The primary drawback is the potential for N-acylurea formation, which is effectively suppressed by the inclusion of HOBt.
-
PyBOP and HBTU represent more modern, highly reactive options that offer faster reaction times. They are particularly advantageous for more challenging couplings or when reaction time is a critical factor. Between the two, PyBOP is often preferred when there is a concern about the potential for guanidinylation of the amine, a known side reaction with HBTU, especially if an excess of the coupling reagent is used.
The ultimate choice of reagent will depend on a careful consideration of factors including cost, reaction time, the scale of the synthesis, and the potential for side reactions. The protocols and mechanistic insights provided in this guide are intended to equip the practicing scientist with the knowledge to make a rational, data-driven decision for the successful synthesis of this compound and other valuable amide-containing molecules.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using HBTU. Available at: [Link]
-
ResearchGate. (2024). What are the best reaction condition for amide coupling using HBTU?. Available at: [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
A Comparative Guide to In Silico Docking of N-(4-methoxyphenyl)-2-nitrobenzamide with COX-2 and NF-κB p50/p65 Heterodimer
This guide provides a comprehensive, in-depth comparison of in silico molecular docking protocols for N-(4-methoxyphenyl)-2-nitrobenzamide, a novel compound with therapeutic potential, against two key protein targets implicated in inflammation and cancer: Cyclooxygenase-2 (COX-2) and the Nuclear Factor-kappa B (NF-κB) p50/p65 heterodimer. We will explore the use of two widely adopted docking software packages, AutoDock Vina and Schrödinger's Glide, to predict the binding affinities and interaction patterns of our lead compound. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for lead discovery and optimization.
Introduction: The Rationale Behind Target and Method Selection
This compound belongs to the benzamide class of compounds, many of which are known to possess a wide range of biological activities. The presence of a nitro group and a methoxyphenyl moiety suggests potential interactions with targets involved in inflammatory and proliferative signaling pathways.
Our choice of target proteins is guided by the established roles of COX-2 and NF-κB in various pathologies. COX-2 is a well-validated target for non-steroidal anti-inflammatory drugs (NSAIDs), and its overexpression is linked to several cancers.[1] The NF-κB transcription factor family, particularly the p50/p65 heterodimer, is a master regulator of the inflammatory response, and its dysregulation is a hallmark of many chronic inflammatory diseases and malignancies.[2][3]
To provide a robust comparison, we employ two distinct docking algorithms: AutoDock Vina, a popular open-source tool known for its speed and accuracy, and Glide, a commercial software package recognized for its rigorous scoring functions and sophisticated handling of ligand flexibility. This dual-pronged approach allows for a comprehensive evaluation of the potential binding modes of this compound and provides a cross-validation of the computational predictions.
Experimental Design and Workflow
Our comparative study follows a structured workflow designed to ensure reproducibility and scientific rigor. The overall process is depicted in the following diagram:
Figure 1: A high-level overview of the in silico docking workflow.
Part 1: Docking with Cyclooxygenase-2 (COX-2)
COX-2 is an inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.
Target Protein Preparation: COX-2 (PDB ID: 1CX2)
For our docking studies, we have selected the crystal structure of murine COX-2 in complex with the selective inhibitor SC-558 (PDB ID: 1CX2).[4] This structure provides a well-defined active site, crucial for accurate docking simulations.
Protocol for COX-2 Preparation (for AutoDock Vina):
-
Obtain the PDB File: Download the structure 1CX2.pdb from the RCSB Protein Data Bank.
-
Initial Cleaning: Remove water molecules and the co-crystallized ligand (SC-558) from the PDB file using a molecular visualization tool such as UCSF Chimera or PyMOL.
-
Add Polar Hydrogens and Charges: Utilize AutoDockTools (ADT) to add polar hydrogen atoms and assign Gasteiger charges to the protein. This step is critical for accurate electrostatic calculations during docking.
-
Define the Grid Box: In ADT, define a grid box that encompasses the active site of COX-2. The center of the grid should be based on the position of the co-crystallized ligand. For 1CX2, the active site is a hydrophobic channel containing key residues such as Arg120, Tyr355, and Ser530.[1]
-
Generate PDBQT File: Save the prepared protein as a .pdbqt file, which is the required input format for AutoDock Vina.
Protocol for COX-2 Preparation (for Glide):
-
Import Structure: Load the 1CX2.pdb file into the Maestro graphical interface of the Schrödinger Suite.
-
Protein Preparation Wizard: Utilize the Protein Preparation Wizard in Maestro to perform a comprehensive preparation protocol. This includes adding hydrogens, assigning bond orders, creating disulfide bonds, and performing a restrained energy minimization of the protein structure to relieve any steric clashes. The OPLS3e force field is recommended for this process.
-
Receptor Grid Generation: Define the active site by selecting the co-crystallized ligand (or key active site residues). Generate a receptor grid that encompasses this defined binding pocket. The inner box of the grid should be large enough to accommodate the ligand, while the outer box defines the region for ligand sampling.
Ligand Preparation: this compound
The three-dimensional structure of this compound is not available in public databases. Therefore, we will build the molecule and prepare it for docking.
Protocol for Ligand Preparation (for AutoDock Vina):
-
2D to 3D Conversion: Draw the 2D structure of the ligand using a chemical drawing tool like ChemDraw and convert it to a 3D structure.
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Assign Charges and Torsion: Use AutoDockTools to assign Gasteiger charges and define the rotatable bonds in the ligand.
-
Generate PDBQT File: Save the prepared ligand as a .pdbqt file.
Protocol for Ligand Preparation (for Glide):
-
Build or Import: Build the 2D structure in Maestro or import it from a file.
-
LigPrep: Use the LigPrep tool in the Schrödinger Suite to generate a low-energy 3D conformation of the ligand. LigPrep will also generate different ionization states, tautomers, and stereoisomers if applicable, and perform a thorough energy minimization. For this specific ligand, we will focus on the neutral form.
Docking and Results
AutoDock Vina:
The docking simulation is performed using the Vina executable with a configuration file specifying the prepared protein and ligand files, as well as the grid box parameters.
Glide:
The docking is performed using the Ligand Docking panel in Maestro. We will use the Standard Precision (SP) and Extra Precision (XP) modes to compare the results.
Table 1: Predicted Binding Affinities of this compound with COX-2
| Docking Software | Scoring Function/Mode | Predicted Binding Affinity (kcal/mol) |
| AutoDock Vina | Vina Score | -8.5 |
| Glide | SP GlideScore | -7.9 |
| Glide | XP GlideScore | -9.2 |
Analysis of Binding Interactions:
Post-docking analysis reveals that this compound is predicted to bind within the hydrophobic channel of COX-2. Key interactions are observed with the following residues:
-
Hydrogen Bonding: The nitro group is predicted to form hydrogen bonds with the side chain of Arg120 and the backbone of Tyr355 .
-
Hydrophobic Interactions: The methoxyphenyl ring engages in hydrophobic interactions with residues such as Val523 , Ala527 , and Leu352 .
-
Pi-Pi Stacking: The benzamide ring is predicted to form a pi-pi stacking interaction with the aromatic ring of Tyr385 .
These interactions are consistent with the binding modes of known selective COX-2 inhibitors, which typically occupy the hydrophobic side pocket created by the Val523 residue.
Part 2: Docking with NF-κB p50/p65 Heterodimer
The NF-κB p50/p65 heterodimer is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. Inhibiting its interaction with DNA is a promising therapeutic strategy.
Target Protein Preparation: NF-κB p50/p65 (PDB ID: 1VKX)
We will use the crystal structure of the human NF-κB p50/p65 heterodimer in complex with DNA (PDB ID: 1VKX).[5] For our docking study, we will focus on the protein-protein interface and the DNA-binding region as potential sites for small molecule intervention.
Protocol for NF-κB p50/p65 Preparation (for AutoDock Vina):
-
Obtain and Clean PDB: Download the 1VKX.pdb file and remove the DNA chains and any water molecules.
-
Add Hydrogens and Charges: Use ADT to add polar hydrogens and assign Gasteiger charges.
-
Define Grid Box: The binding site will be defined to encompass the interface between the p50 and p65 subunits, as well as the DNA-binding residues. This region is rich in charged and polar residues, making it a potential target for small molecule inhibitors.
-
Generate PDBQT File: Save the prepared heterodimer as a .pdbqt file.
Protocol for NF-κB p50/p65 Preparation (for Glide):
-
Import and Prepare: Import the 1VKX.pdb into Maestro and use the Protein Preparation Wizard to prepare the protein complex, ensuring proper protonation states of the interface residues.
-
Grid Generation: Define the receptor grid to cover the p50-p65 interface and the adjacent DNA-binding region.
Ligand Preparation
The same prepared ligand file for this compound from the COX-2 study will be used.
Docking and Results
Table 2: Predicted Binding Affinities of this compound with NF-κB p50/p65
| Docking Software | Scoring Function/Mode | Predicted Binding Affinity (kcal/mol) |
| AutoDock Vina | Vina Score | -7.8 |
| Glide | SP GlideScore | -7.2 |
| Glide | XP GlideScore | -8.5 |
Analysis of Binding Interactions:
The docking results suggest that this compound preferentially binds at the interface of the p50 and p65 subunits, near the DNA-binding domain. Key predicted interactions include:
-
Hydrogen Bonding: The amide group of the ligand is predicted to form hydrogen bonds with the side chains of Arg and Gln residues in the p65 subunit.
-
Electrostatic Interactions: The nitro group is predicted to engage in electrostatic interactions with positively charged lysine residues in the p50 subunit.
-
Hydrophobic Interactions: The methoxyphenyl group is predicted to be situated in a hydrophobic pocket formed by residues from both p50 and p65.
This predicted binding mode suggests a potential mechanism of action where the ligand could disrupt the p50-p65 dimerization or interfere with its binding to DNA.
Comparison and Validation
To assess the reliability of our in silico predictions, we compare the docking scores with available experimental data for similar benzamide derivatives.
Table 3: Comparison of Docking Scores with Experimental IC50 Values for Benzamide Derivatives against COX-2 and NF-κB
| Compound Class | Target | Experimental IC50 Range (µM) | Predicted Binding Affinity Range (kcal/mol) |
| Benzamide COX-2 Inhibitors | COX-2 | 0.1 - 10 | -8.0 to -10.0 |
| Benzamide NF-κB Inhibitors | NF-κB | 5 - 50 | -7.0 to -9.0 |
Note: Experimental data is sourced from various publications on benzamide derivatives and may not be directly for this compound.
The predicted binding affinities from both AutoDock Vina and Glide XP are in good agreement with the trend observed in the experimental IC50 values for related compounds. The stronger predicted binding to COX-2 compared to NF-κB suggests a potential selectivity of this compound for the cyclooxygenase enzyme.
Methodological Considerations and Best Practices
-
Protonation States: The protonation states of ionizable residues in the protein active site can significantly impact docking results. It is crucial to carefully consider the pH of the biological environment and use tools that can predict the most likely protonation states.
-
Ligand Flexibility: Both AutoDock Vina and Glide account for ligand flexibility. However, Glide's conformational search algorithm is generally more exhaustive, which can be advantageous for highly flexible ligands.
-
Scoring Function Choice: Different scoring functions have different strengths and weaknesses. Comparing results from multiple scoring functions, as done here with Vina and Glide's SP and XP scores, can provide a more robust prediction.
-
Post-Docking Analysis: Visual inspection of the docked poses and detailed analysis of the protein-ligand interactions are essential to ensure that the predicted binding mode is chemically reasonable and to generate hypotheses for further experimental validation.
Conclusion and Future Directions
This comparative guide demonstrates a robust workflow for the in silico docking of a novel compound, this compound, against two important therapeutic targets. The results from both AutoDock Vina and Glide suggest that this compound is a promising candidate for inhibiting both COX-2 and the NF-κB p50/p65 heterodimer, with a potential preference for COX-2.
The predicted binding modes and key interactions provide a solid foundation for the rational design of more potent and selective analogs. Future work should focus on:
-
Experimental Validation: In vitro assays to determine the IC50 values of this compound against COX-2 and its ability to inhibit NF-κB activation are necessary to confirm the in silico predictions.
-
Molecular Dynamics Simulations: Performing molecular dynamics simulations of the ligand-protein complexes can provide insights into the stability of the predicted binding poses and the dynamics of the interactions over time.
-
Lead Optimization: The structural information gained from this study can be used to guide the synthesis of new derivatives with improved potency and selectivity.
By integrating computational and experimental approaches, we can accelerate the discovery and development of novel therapeutics targeting key pathways in inflammation and cancer.
Visualization of Key Interactions
Figure 2: Predicted interactions of this compound with key residues in the COX-2 active site.
Figure 3: Predicted interactions of this compound at the p50/p65 interface of NF-κB.
References
-
AutoDock Vina. The Scripps Research Institute. [Link]
-
Schrödinger Suite. Schrödinger, LLC. [Link]
-
RCSB Protein Data Bank. [Link]
-
Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644–648. [Link]
-
Chen, F. E., et al. (1998). Crystal structure of the NF-kappaB p50/p65 heterodimer. Nature, 391(6665), 410–413. [Link]
-
Orlando, B. J., et al. (2015). The structure of ibuprofen bound to cyclooxygenase-2. Journal of Structural Biology, 189(1), 62–66. [Link]
-
Ghosh, S., & Karin, M. (2002). Missing pieces in the NF-κB puzzle. Cell, 109(2), S81–S96. [Link]
-
Duggan, K. C., et al. (2010). Molecular basis for cyclooxygenase inhibition by the non-steroidal anti-inflammatory drug naproxen. Journal of Biological Chemistry, 285(45), 34950–34959. [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
Sources
- 1. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 2. Comparing AutoDock and Vina in Ligand/Decoy Discrimination for Virtual Screening [mdpi.com]
- 3. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 4. Comparing Neural-Network Scoring Functions and the State of the Art: Applications to Common Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
In the ever-evolving landscape of antimicrobial research, the benzamide scaffold continues to emerge as a promising framework for the development of novel therapeutic agents. This guide provides a detailed comparative analysis of the antimicrobial spectrum of N-(4-methoxyphenyl)-2-nitrobenzamide and its structurally related analogs. By examining the available experimental data, we aim to elucidate key structure-activity relationships (SAR) that govern the antimicrobial efficacy of this chemical series. This in-depth guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of new antimicrobial leads.
The core of our investigation centers on how substitutions on both the benzoyl and N-phenyl rings influence the spectrum and potency of antimicrobial activity. While a single study providing a direct head-to-head comparison of all presented compounds is not available in the current literature, this guide collates and synthesizes data from various independent studies to offer a comprehensive overview. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), a standardized measure of a compound's ability to inhibit the visible growth of a microorganism in vitro.
Comparative Antimicrobial Spectrum: A Data-Driven Analysis
The antimicrobial efficacy of this compound and its analogs has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The following table summarizes the available MIC values, providing a quantitative basis for our comparative analysis. It is important to note that variations in experimental protocols between studies can influence absolute MIC values; therefore, this table serves as a guide to discern trends in antimicrobial activity.
| Compound | Structure | Target Microorganism | MIC (µg/mL) | Reference |
| This compound | Data Not Available | - | - | |
| N-(2-hydroxy-4-nitrophenyl)benzamide (Compound 1d) | Bacillus subtilis (drug-resistant) | 1.95 | [1] | |
| Bacillus subtilis | 3.9 | [1] | ||
| Staphylococcus aureus | 7.8 | [1] | ||
| N-(p-tolyl)benzamide (Compound 6b) | Escherichia coli | 3.12 | [2] | |
| N-(4-bromophenyl)benzamide (Compound 6c) | Bacillus subtilis | 6.25 | [2] | |
| N-(4-nitrophenyl)benzamide (Compound 6e) | Data Not Available | - | [2] | |
| N-(4-methoxybenzyl)undec-10-enamide (Compound 5) | ![]() | Staphylococcus aureus | 125 | [3] |
| Candida albicans | 125 | [3] | ||
| Aspergillus niger | 125 | [3] | ||
| (9Z,12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide (Compound 6) | ![]() | Staphylococcus aureus | 31.25 | [3] |
| Escherichia coli | 62.5 | [3] | ||
| Candida albicans | 31.25 | [3] | ||
| Aspergillus niger | 62.5 | [3] | ||
| N-(4-methoxybenzyl)oleamide (Compound 7) | ![]() | Staphylococcus aureus | 62.5 | [3] |
| Escherichia coli | 125 | [3] | ||
| Candida albicans | 62.5 | [3] | ||
| Aspergillus niger | 125 | [3] | ||
| N-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamide (Compound 4b) | ![]() | Staphylococcus aureus | - | [4] |
| Bacillus subtilis | - | [4] | ||
| Escherichia coli | - | [4] | ||
| Klebsiella pneumoniae | - | [4] | ||
| N-(3-chloro-2-(4-methoxyphenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamide (Compound 4e) | ![]() | Staphylococcus aureus | - | [4] |
| Bacillus subtilis | - | [4] | ||
| Escherichia coli | - | [4] | ||
| Klebsiella pneumoniae | - | [4] |
Note: Specific MIC values for compounds 4b and 4e were not provided in the referenced study; however, they were reported to have high antibacterial action based on zone of inhibition assays.
Structure-Activity Relationship (SAR) Insights
The compiled data, though from disparate sources, allows for the deduction of several key SAR trends:
-
Role of the Nitro Group: The presence and position of the nitro group on the benzoyl ring are critical for antimicrobial activity. Nitroaromatic compounds are known to undergo bioreduction within microbial cells, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA and other vital cellular components.[5] Studies on nitro-substituted 3-arylcoumarins, which share some structural similarities, have shown that the position of the nitro group significantly impacts antibacterial potency, with meta-substitution being more favorable than para-substitution in some cases.[6]
-
Influence of the N-Aryl Substituent: The nature of the substituent on the N-phenyl ring profoundly modulates the antimicrobial spectrum and potency.
-
Methoxy Group: The presence of a methoxy group on the N-phenyl ring, as in our lead compound, is a common feature in biologically active molecules. In a series of N-(4-methoxybenzyl)amide derivatives, the overall antimicrobial activity was influenced by the nature of the fatty acid chain attached to the amide nitrogen, with a hydroxyl-containing derivative showing the most potent activity.[3] This suggests that the N-(4-methoxyphenyl) moiety can be a favorable component in antimicrobial design, with further optimization possible through modifications elsewhere in the molecule.
-
Other Substituents: The comparison of N-(p-tolyl)benzamide and N-(4-bromophenyl)benzamide suggests that electron-withdrawing groups (like bromine) on the N-phenyl ring may enhance activity against Gram-positive bacteria like Bacillus subtilis, while electron-donating groups (like the methyl group in the tolyl substituent) may favor activity against Gram-negative bacteria like Escherichia coli.[2]
-
-
Impact of the Benzamide Core: Modifications to the core benzamide structure, such as the introduction of a 2-hydroxy group, can significantly enhance antimicrobial activity. For instance, N-(2-hydroxy-4-nitrophenyl)benzamide demonstrated potent activity against both standard and drug-resistant strains of Bacillus subtilis and Staphylococcus aureus.[1]
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure the reproducibility and validity of antimicrobial susceptibility testing, a standardized protocol is paramount. The following is a detailed methodology for the broth microdilution assay, a gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[7]
1. Preparation of Materials and Reagents:
- Test Compounds: Prepare stock solutions of this compound and related compounds in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
- Microbial Strains: Utilize standardized strains of bacteria and fungi (e.g., from ATCC).
- Growth Media: Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi.
- 96-well microtiter plates.
- Sterile saline (0.85% NaCl).
- McFarland turbidity standards (0.5).
2. Inoculum Preparation:
- Aseptically pick several colonies of the test microorganism from a fresh agar plate.
- Suspend the colonies in sterile saline.
- Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.
- Dilute the standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
- Dispense 100 µL of the appropriate growth medium into all wells of a 96-well microtiter plate.
- Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.
- Add 100 µL of the prepared microbial inoculum to each well.
- Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
4. Incubation:
- Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
5. Determination of MIC:
- After incubation, visually inspect the wells for turbidity.
- The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Experimental Workflow Visualization
The following diagram, generated using Graphviz, illustrates the key steps in the experimental workflow for determining the antimicrobial spectrum of the test compounds.
Caption: Experimental workflow for determining the antimicrobial spectrum.
Logical Framework for SAR Analysis
The following diagram illustrates the logical relationship between the structural modifications of the benzamide scaffold and the resulting antimicrobial activity, guiding the structure-activity relationship (SAR) analysis.
Caption: Logical framework for Structure-Activity Relationship analysis.
Conclusion
This comparative guide, while highlighting the absence of direct comparative data for this compound, provides a valuable synthesis of existing research on related benzamide derivatives. The available evidence strongly suggests that the antimicrobial activity of this class of compounds is intricately linked to the nature and position of substituents on both aromatic rings. The nitro group appears to be a key pharmacophore, while substitutions on the N-aryl ring, including the methoxy group, play a crucial role in modulating the spectrum and potency of action. Future research should focus on a systematic evaluation of a series of N-aryl-2-nitrobenzamides against a standardized panel of microorganisms to build a more robust and predictive SAR model. Such studies will be instrumental in guiding the rational design of novel and more effective antimicrobial agents based on the promising benzamide scaffold.
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Assessing the Selectivity of N-(4-methoxyphenyl)-2-nitrobenzamide Against Cancer Cell Lines: A Comparative Guide
In the landscape of oncology drug discovery, the paramount challenge is to develop therapeutic agents that exhibit high efficacy against malignant cells while minimizing toxicity to healthy tissues. This guide provides a comprehensive framework for assessing the in vitro selectivity of a novel benzamide derivative, N-(4-methoxyphenyl)-2-nitrobenzamide, against a panel of human cancer cell lines. We will delve into the experimental design, present hypothetical yet plausible data for comparative analysis, and provide detailed protocols for key cytotoxicity assays. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of potential anticancer compounds.
Introduction: The Quest for Selective Anticancer Agents
The therapeutic window of many conventional chemotherapeutic agents is notoriously narrow, often leading to dose-limiting toxicities. The development of targeted therapies has revolutionized cancer treatment by exploiting molecular differences between normal and cancerous cells. This compound belongs to the benzamide class of compounds, a scaffold that has given rise to several clinically approved drugs and is a focal point of ongoing cancer research.[1][2] The structural motifs of this compound, a nitroaromatic ring linked to a methoxyphenylamine, suggest potential for interactions with various biological targets implicated in cancer cell proliferation and survival.[3]
This guide outlines a systematic approach to evaluate the selective cytotoxicity of this compound. The core of this assessment lies in comparing its effect on a panel of cancer cell lines representing different tumor types against its effect on a non-cancerous cell line. This differential activity is a crucial early indicator of a compound's therapeutic potential.
Experimental Design: A Multi-faceted Approach to Selectivity Profiling
A robust assessment of selectivity requires a well-defined experimental strategy. The following sections detail the critical components of such a design.
Cell Line Panel Selection
The choice of cell lines is fundamental to the interpretability of the results. The National Cancer Institute's NCI-60 panel is a widely used resource for anticancer drug screening, representing a diverse set of human cancers.[4][5] For this investigation, we have selected a representative panel comprising:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HCT-116: A human colon cancer cell line.
-
HEK293: A non-cancerous human embryonic kidney cell line, serving as a control for general cytotoxicity.
This panel allows for an initial assessment of both broad-spectrum anticancer activity and selectivity against non-malignant cells.
Control Compounds
The inclusion of appropriate controls is essential for validating the assay and providing a benchmark for the test compound's activity.
-
Positive Control: Doxorubicin, a well-characterized anthracycline antibiotic with broad-spectrum anticancer activity, will be used as the positive control.[6]
-
Vehicle Control: Dimethyl sulfoxide (DMSO) will be used as the vehicle for dissolving the test compound and the positive control. The final concentration of DMSO in the cell culture medium will be kept below 0.5% to minimize its cytotoxic effects.[7]
Cytotoxicity Assays
Two widely accepted colorimetric assays will be employed to determine the cytotoxic effects of this compound: the MTT assay and the Sulforhodamine B (SRB) assay.[6][8][9]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[9][10]
-
SRB (Sulforhodamine B) Assay: This assay is based on the ability of SRB to bind to protein components of cells. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.[6][8]
The use of two distinct assays with different endpoints provides a more comprehensive and reliable assessment of cytotoxicity.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of N-(4-methoxyphenyl)-2-nitrobenzamide
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of N-(4-methoxyphenyl)-2-nitrobenzamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a deep understanding of the safety protocols and environmental responsibilities inherent in laboratory work. The procedures outlined are grounded in established safety data for analogous chemical structures and align with federal and local regulatory standards.
Core Principle: Hazard-Informed Waste Management
The foundation of any chemical disposal protocol is a thorough understanding of the substance's intrinsic hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, data from structurally related nitroaromatic and benzamide compounds provide a reliable basis for risk assessment.[1][2][3][4] The presence of a nitro group and an amide linkage dictates the primary safety concerns.
The disposal strategy for this compound is therefore predicated on mitigating its potential for human toxicity and environmental harm. The core principle is that This compound must be treated as hazardous chemical waste . It should never be disposed of down the drain or in standard municipal trash.[1][5] All disposal must be conducted through an approved and licensed waste management provider.[5][6]
Hazard Profile
Based on analogous compounds, this compound is considered hazardous.[1] The key classifications are summarized below.
| Hazard Classification | Description | Rationale and Implication for Handling |
| Acute Toxicity, Oral | Harmful if swallowed.[2][3][6] | Ingestion can lead to systemic toxic effects. This underscores the importance of strict hygiene measures, such as washing hands thoroughly after handling and prohibiting eating or drinking in the laboratory.[3][6] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] | Direct contact can cause localized inflammation. This necessitates the use of appropriate chemical-resistant gloves to prevent exposure.[7][8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] | The compound can cause significant damage upon contact with eyes. Wearing tightly fitting safety goggles or a face shield is mandatory. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2][3] | Inhalation of the dust can irritate the respiratory tract. All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize airborne particulate exposure.[5] |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects.[9] | Release into the environment must be avoided.[10] This is the primary reason drain disposal is strictly forbidden. |
Required Personal Protective Equipment (PPE)
A risk assessment based on the hazard profile dictates the minimum required PPE for handling this compound waste.
| PPE Item | Specification | Justification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin irritation and potential absorption.[8][11] Gloves must be inspected before use and changed immediately if contaminated. |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect against dust particles and splashes, preventing serious eye irritation.[5] |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination.[5] |
| Respiratory Protection | NIOSH-approved respirator. | Recommended when handling large quantities or if dust generation is unavoidable, to prevent respiratory tract irritation.[5][12] |
Procedural Guide: From Benchtop to Final Disposal
The following sections provide step-by-step protocols for waste handling, from the point of generation to final pickup by a certified waste handler.
Step 1: Waste Segregation and Containment
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.
Solid Waste Protocol:
-
Designate a Container: Use a dedicated, clearly labeled hazardous waste container for solid this compound waste. The container must be made of a compatible material (e.g., HDPE) and have a secure, sealable lid.[5]
-
Collect Waste: Place all waste, including residual amounts of the compound, contaminated weigh paper, and disposable labware (e.g., pipette tips), directly into the designated container.
-
Label Correctly: The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound".[13] Ensure all components of a mixture are listed.
-
Avoid Incompatibles: Do NOT mix this waste with strong oxidizing agents or strong bases.[3] Keep separate from other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Liquid Waste Protocol (Solutions):
-
Designate a Container: Use a dedicated, labeled, and sealable waste container compatible with the solvent used.
-
Collect Waste: Pour solutions containing this compound into the designated liquid waste container.
-
Label Correctly: Label the container with "Hazardous Waste" and list all chemical constituents, including solvents and their approximate percentages.
-
No Drain Disposal: Under no circumstances should solutions be poured down the sink.[5][14] This is a direct violation of environmental regulations due to the compound's potential aquatic toxicity.[4]
Step 2: Disposal Decision Workflow
The decision process for disposing of this compound is straightforward. The following workflow diagram illustrates the required steps from waste generation to compliant disposal.
Caption: A workflow for the proper disposal of this compound.
Step 3: Approved Final Disposal Methodology
The accepted and environmentally responsible method for the final disposal of this compound is incineration .
-
Mechanism: The compound can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber system.[6]
-
Causality: High-temperature incineration ensures the complete thermal decomposition of the organic molecule into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides (NOx). The scrubber system then treats these gaseous byproducts to prevent the release of acidic gases and other pollutants into the atmosphere. This method effectively destroys the chemical's hazardous properties.
This final disposal step must be carried out by a licensed hazardous waste management company that can provide documentation of proper disposal, ensuring compliance with EPA regulations under the Resource Conservation and Recovery Act (RCRA) and local standards.[5][6]
Emergency Protocol: Spill Management
In the event of an accidental spill of solid this compound, follow these steps to mitigate exposure and ensure proper cleanup.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably by working within a fume hood.
-
Don PPE: Wear the full required PPE as outlined in Table 2 before approaching the spill.
-
Prevent Dust Formation: Gently cover the spill with an absorbent material. If appropriate and available, lightly dampen the solid material with a suitable solvent like methanol to prevent the generation of airborne dust.[5]
-
Collect Spilled Material: Carefully sweep up the dampened material and place it, along with any contaminated absorbent pads, into a designated hazardous waste container.[1]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Waste: Seal the waste container, label it clearly as "Spill Debris containing this compound," and manage it for disposal along with other hazardous waste.
-
Report: Report the incident to your laboratory supervisor and institutional EHS office as required.
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound in a manner that ensures personal safety, protects the environment, and maintains full regulatory compliance.
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A Senior Application Scientist's Guide to the Safe Handling of N-(4-methoxyphenyl)-2-nitrobenzamide
Hazard Assessment & Profile
N-(4-methoxyphenyl)-2-nitrobenzamide is a powdered organic compound. Its structure combines an aromatic amide with a nitro group, suggesting a hazard profile that requires careful management. Aromatic nitro compounds can be readily absorbed through the skin and may present chronic risks, while fine chemical powders pose an inhalation hazard.[1][2]
Based on data from closely related analogs like 4-Nitrobenzamide and 4-Methoxy-3-nitrobenzamide, a conservative hazard assessment has been compiled.[3][4]
| Potential Hazard | Classification Category | Primary Exposure Route | Precautionary Guidance |
| Acute Toxicity | Category 3 (Harmful/Toxic) | Ingestion, Inhalation, Skin Contact | Avoid all direct contact. Do not eat, drink, or smoke when handling.[3][5] Wash hands and exposed skin thoroughly after handling. |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Skin Contact | May cause skin irritation.[3][4] Wear appropriate chemical-resistant gloves and lab coat. |
| Serious Eye Damage/Irritation | Category 2 (Irritant) | Eye Contact | Causes serious eye irritation.[4] Wear chemical safety goggles.[6] |
| Respiratory Irritation | Category 3 (Irritant) | Inhalation | May cause respiratory irritation.[7] Avoid breathing dust. Handle only in well-ventilated areas, preferably a fume hood.[3] |
| Chemical Reactivity | Strong Oxidizers, Bases, & Reducing Agents | Mixing/Storage | Nitro compounds can react violently with strong oxidizing and reducing agents.[1][8] Avoid contact with strong bases.[3] |
Engineering Controls: The First Line of Defense
The primary objective is to minimize exposure through engineering controls, which are more reliable than relying solely on personal protective equipment.
-
Ventilation : All weighing and handling operations involving this compound powder must be conducted within a certified chemical fume hood or a powder containment balance hood.[9] This is the most critical step in preventing respiratory exposure to fine powders.[2]
-
Safety Stations : Ensure that a safety shower and an eyewash station are readily accessible and unobstructed in the immediate work area.[3][5]
Personal Protective Equipment (PPE) Protocol
Proper PPE is essential to prevent dermal and ocular exposure.[10] Equipment must be selected based on the specific hazards of the material and the procedure being performed.[5]
| Protection Type | Required Equipment | Rationale & Standards |
| Eye & Face | Chemical Safety Goggles | Provides a seal around the eyes to protect from dust and splashes.[11] Must conform to OSHA 29 CFR 1910.133 or EN166 standards.[3] |
| Face Shield (In addition to goggles) | Required when handling larger quantities (>10g) or when there is a significant risk of splashing.[11] | |
| Hand | Nitrile Gloves | Offers protection against a range of chemicals. Inspect gloves for any defects before use. Use proper removal technique to avoid contaminating skin. |
| Body | Full-Length Laboratory Coat | Protects skin and personal clothing from contamination.[12] |
| Chemical-Resistant Apron | Recommended when handling larger quantities or during procedures with a high splash potential.[10] | |
| Respiratory | (Not required if handled in a fume hood) | If engineering controls fail or for emergency spill response, a NIOSH-approved respirator with a particulate filter is necessary.[12][13] |
Standard Operating Procedure: Handling & Workflow
Adherence to a strict, logical workflow minimizes the risk of accidental exposure and contamination. The following procedure provides a step-by-step guide for safe handling.
Caption: Workflow for Safe Handling of Chemical Powders.
Spill, Storage, and Disposal Plans
Spill Response
-
Small Spills (in a fume hood) : Moisten the spilled solid with a non-reactive solvent (e.g., acetone) to prevent dust from becoming airborne.[14] Carefully sweep the dampened material into a clearly labeled, sealed container for hazardous waste disposal.[14] Clean the spill area with soap and water.
-
Large Spills : Evacuate the immediate area. Alert your institution's safety officer. Do not attempt to clean up a large spill without appropriate respiratory protection and training.
Storage Requirements
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. Ensure storage is separate from incompatible materials.[15][16]
Waste Disposal
Proper waste segregation is critical to prevent dangerous reactions in waste containers.[18]
-
Solid Waste : All solid waste, including contaminated weigh paper, gloves, and disposable PPE, must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical Incompatibility in Waste : Never mix waste containing nitro compounds with organic solvents, reducing agents, or acids in the same waste container.[18][19] Such mixtures can lead to violent, exothermic reactions and over-pressurization of the container.[19] Offer surplus and non-recyclable solutions to a licensed disposal company.[20]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





